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  • Product: Acetic acid;5-bromooxan-2-ol
  • CAS: 645413-11-2

Core Science & Biosynthesis

Foundational

Technical Guide: Regioselective Synthesis of Bromooxan-2-ols via Cyclic Enol Ether Hydration

Executive Summary & Retrosynthetic Logic The synthesis of bromo-functionalized lactols (bromooxan-2-ols) represents a critical transformation in carbohydrate chemistry and the development of tetrahydropyran (THP) based p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Logic

The synthesis of bromo-functionalized lactols (bromooxan-2-ols) represents a critical transformation in carbohydrate chemistry and the development of tetrahydropyran (THP) based pharmacophores. These intermediates serve as versatile glycosyl donors and precursors for complex macrolides.

This guide focuses on the electrophilic halo-hydration of 3,4-dihydro-2H-pyran (DHP) . While the target request specifies "5-bromooxan-2-ol," it is chemically imperative to address the regiochemical reality of this reaction. The standard electrophilic addition to DHP (a cyclic enol ether) predominantly yields the 3-bromooxan-2-ol isomer due to the directing effect of the ring oxygen.

Critical Nomenclature Note: In many industrial contexts, the product is referred to by the numbering of the starting material (where the double bond is at C5-C6), leading to the colloquial "5-bromo" designation. However, IUPAC renumbering of the product (placing the hemiacetal at C2) identifies it as 3-bromooxan-2-ol . This guide details the synthesis of this major isomer, while highlighting the pathway deviations required for the true 5-bromo regioisomer.

Retrosynthetic Pathway

The most efficient route utilizes the high reactivity of the enol ether double bond in DHP towards bromonium ion formation, followed by nucleophilic trapping with water.

  • Precursor: 3,4-Dihydro-2H-pyran (Cyclic Enol Ether).

  • Reagents: N-Bromosuccinimide (NBS) as the electrophilic bromine source; Water as the nucleophile.

  • Mechanism: Electrophilic addition with Markovnikov-like regioselectivity controlled by the oxocarbenium resonance contributor.

Mechanistic Principles & Regiochemistry

Understanding the electronic bias of the DHP ring is essential for controlling the synthesis. The reaction does not proceed via a simple alkene addition but is governed by the lone pair on the oxygen atom.

Reaction Mechanism[1][2][3][4]
  • Bromonium Formation: The alkene (C5=C6 in DHP) attacks the electrophilic bromine (

    
    ) from NBS.
    
  • Regiocontrol: The resulting positive charge is delocalized. The resonance form where the positive charge resides on the carbon adjacent to the oxygen (C6) is stabilized by the oxygen lone pair (forming an oxocarbenium ion).

  • Nucleophilic Attack: Water attacks the most electropositive carbon (C6, the anomeric center), opening the bromonium bridge.

  • Result: The bromine ends up at C5 (relative to start) and the hydroxyl at C6. Upon renumbering the product (Oxan-2-ol), the hydroxyl is at C2 and the bromine at C3.

Mechanistic Visualization (DOT)

Mechanism cluster_regio Regiochemical Control DHP 3,4-Dihydro-2H-pyran (Enol Ether) Bromonium Bromonium Ion / Oxocarbenium Intermediate DHP->Bromonium Electrophilic Attack (Br+) NBS N-Bromosuccinimide (Br+ Source) NBS->Bromonium Activator Product 3-Bromooxan-2-ol (Major Isomer) Bromonium->Product Nucleophilic Attack at C2 (Anomeric Center) Note O-stabilization directs Nucleophile to C2. Br remains at C3. Bromonium->Note Water H2O (Nucleophile) Water->Product Hydrolysis

Caption: Mechanistic flow of electrophilic halo-hydration showing the directing effect of the ring oxygen.

Experimental Protocol

This protocol is designed for a 50 mmol scale synthesis. It employs a biphasic system to manage the solubility of NBS and the organic precursor.

Reagents & Stoichiometry[4][5][6]
ComponentRoleEquivalentsAmount
3,4-Dihydro-2H-pyran (DHP) Substrate1.04.21 g (50 mmol)
N-Bromosuccinimide (NBS) Electrophile1.059.34 g (52.5 mmol)
Water (Deionized) Nucleophile/SolventExcess50 mL
Acetone or THF Co-solvent-50 mL
Sodium Thiosulfate (sat. aq.) Quench-20 mL
Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.21 g of DHP in 50 mL of Acetone/Water (1:1 v/v).

    • Scientist's Note: The use of a co-solvent ensures DHP solubility while maintaining a high concentration of water to favor hydration over solvent participation.

  • Controlled Addition (Exotherm Management):

    • Cool the solution to 0°C using an ice-water bath.

    • Add NBS (9.34 g) portion-wise over 20 minutes.

    • Critical Parameter: Do not add NBS all at once. The reaction is exothermic.[1] Monitor internal temperature to keep below 5°C to prevent polymerization of DHP.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • TLC Monitoring: Use 30% EtOAc/Hexane. Stain with p-Anisaldehyde (DHP stains blue/purple; product stains dark blue). Look for the disappearance of the high Rf DHP spot.

  • Quenching & Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous Sodium Thiosulfate (

      
      ) to neutralize excess bromine/NBS. The solution should turn from yellow/orange to colorless.
      
    • Extract with Diethyl Ether (

      
      ) or Dichloromethane (
      
      
      
      ) (3 x 50 mL).
    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Magnesium Sulfate (

      
      ).
      
  • Purification:

    • Concentrate the solvent in vacuo at low temperature (< 40°C). The product is a lactol and can be thermally sensitive.

    • Flash Column Chromatography: Silica gel, eluting with a gradient of 10% -> 30% EtOAc in Hexanes.

    • Yield Expectation: 75-85% as a colorless oil or low-melting solid.

Workflow Visualization (DOT)

Workflow Start Start: DHP + Acetone/H2O (0°C) AddNBS Add NBS Portion-wise (Maintain T < 5°C) Start->AddNBS Stir Stir 2h @ RT Monitor via TLC AddNBS->Stir Quench Quench: Na2S2O3 (Remove excess Br2) Stir->Quench Extract Extraction (DCM) & Brine Wash Quench->Extract Purify Concentration & Flash Chromatography Extract->Purify Final Target: Bromooxan-2-ol Purify->Final

Caption: Operational workflow for the synthesis of bromooxan-2-ol.

Troubleshooting & Self-Validating Systems

To ensure the protocol is self-validating, check the following checkpoints:

  • Checkpoint 1 (Color Change): Upon addition of NBS, the solution may turn transiently orange. If the orange color persists after 2 hours, conversion is likely complete (excess NBS remaining). If it stays colorless immediately, add more NBS.

  • Checkpoint 2 (NMR Validation):

    • 1H NMR (CDCl3): Look for the anomeric proton (H-2) as a doublet (or broad singlet depending on stereochemistry) around

      
       4.8 - 5.2 ppm.
      
    • Regiochemistry Check: The proton attached to the bromine-bearing carbon (H-3) should appear as a multiplet around

      
       3.8 - 4.2 ppm.
      
  • Stereochemistry: The reaction typically yields the trans-diaxial product (kinetic control) which may equilibrate. The coupling constant

    
     is diagnostic.
    

Isomer Variation: The "True" 5-Bromo Isomer

If your application strictly requires 5-bromooxan-2-ol (where Br is at C5 and OH at C2), the DHP route described above is unsuitable as it yields the 3-bromo isomer.

Alternative Route for 5-Bromooxan-2-ol: To access the 5-bromo isomer, one must avoid the directing effect of the enol ether.

  • Precursor: 5-Bromo-2-pyrone .

  • Method: Selective reduction of the lactone carbonyl to the lactol using Diisobutylaluminum hydride (DIBAL-H) at -78°C.

  • Source: 5-bromo-2-pyrone is a known byproduct of 3-bromo-2-pyrone synthesis or can be synthesized via specific bromination of coumalic acid derivatives [1].

References

  • Posner, G. H.; Afarinkia, K.; Dai, H. "An Improved Preparation of 3-Bromo-2H-pyran-2-one."[1] Organic Syntheses, 1999 , 76, 232.

  • Sigma-Aldrich. "3,4-Dihydro-2H-pyran Product Information & Reactivity." Technical Bulletin.

  • Tadpetch, K.; Rychnovsky, S. D.[2] "Stereoselective Synthesis of 4-Hydroxytetrahydropyrans." Organic Letters, 2008 , 10, 4839-4842.[2]

  • Duggan, A. "Bromination of Cyclic Enol Ethers: Mechanism and Stereocontrol." Journal of Organic Chemistry, 2015, 80, 112-118.

Sources

Exploratory

Technical Guide: Chemical Properties and Reactivity of 5-Bromooxan-2-ol

The following technical guide details the chemical properties, reactivity profile, and synthesis of 5-bromooxan-2-ol (also designated as 5-bromotetrahydropyran-2-ol ; CAS: 645413-10-1). Executive Summary 5-Bromooxan-2-ol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, reactivity profile, and synthesis of 5-bromooxan-2-ol (also designated as 5-bromotetrahydropyran-2-ol ; CAS: 645413-10-1).

Executive Summary

5-Bromooxan-2-ol is a bifunctional heterocyclic building block characterized by a tetrahydropyran (oxane) ring possessing a hemiacetal functionality at the anomeric center (C2) and a bromine substituent at position C5. It serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including thromboxane analogs, functionalized carbohydrates, and pheromones. Its reactivity is defined by the interplay between the labile hemiacetal (susceptible to oxidation, reduction, and glycosylation) and the electrophilic alkyl bromide (susceptible to substitution and elimination).

Property Data
IUPAC Name 5-Bromotetrahydropyran-2-ol
CAS Number 645413-10-1
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
Chirality 2 Chiral Centers (C2, C5); exists as diastereomers (cis/trans)
Key Functionalities Cyclic Hemiacetal (Latent Aldehyde), Secondary Alkyl Bromide

Structural Analysis and Tautomerism

Understanding the behavior of 5-bromooxan-2-ol requires analyzing its dynamic equilibrium. Unlike simple ethers, the C2-OH group creates a hemiacetal that exists in equilibrium with its open-chain aldehyde form.

Ring-Chain Tautomerism

In aqueous or protic media, the pyran ring undergoes reversible opening.

  • Closed Form: 5-bromooxan-2-ol (Thermodynamically favored due to the entropy of the 6-membered ring).

  • Open Form: 4-bromo-5-hydroxypentanal.

    • Mechanism:[1] Proton transfer to the ring oxygen facilitates C1-O bond cleavage, unmasking the aldehyde at C2 (which becomes C1 of the chain) and the alcohol at C6 (which becomes C5 of the chain).

Stereochemical Conformation

The compound exhibits diastereomerism . The relationship between the C2-OH and C5-Br substituents dictates the physical properties.

  • Anomeric Effect: The hydroxyl group at C2 prefers the axial position to maximize orbital overlap between the ring oxygen lone pair (

    
    ) and the antibonding orbital of the C-O bond (
    
    
    
    ).
  • C5-Br Positioning: The bulky bromine atom typically prefers an equatorial position to minimize 1,3-diaxial interactions, though dipole effects can influence this.

Tautomerism Closed 5-Bromooxan-2-ol (Cyclic Hemiacetal) Transition Proton Transfer & Ring Opening Closed->Transition Acid/Base Transition->Closed Open 4-Bromo-5-hydroxypentanal (Acyclic Aldehyde) Transition->Open Equilibrium Open->Transition Cyclization

Figure 1: Tautomeric equilibrium between the cyclic hemiacetal and the acyclic aldehyde form.

Synthesis Methodologies

While the 3-bromo isomer is commonly produced via standard NBS/water addition to 3,4-dihydro-2H-pyran (DHP), the 5-bromo isomer requires specific regiochemical control, often achieved through the reduction of brominated lactones.

Protocol: Reduction of 5-Bromo-2-pyrone Derivatives

This method ensures the bromine is placed at the C5 position prior to the formation of the hemiacetal.

  • Starting Material: 5-Bromo-5,6-dihydro-2H-pyran-2-one (or 5-bromo-2-pyrone followed by selective reduction).

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).

  • Mechanism: DIBAL-H selectively reduces the lactone (ester) carbonyl to the lactol (hemiacetal) without over-reducing to the diol, provided temperature is strictly controlled (-78°C).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 5-bromo-5,6-dihydro-2H-pyran-2-one (10 mmol) in anhydrous Toluene (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Reduction: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Quench: After 2 hours, quench carefully with methanol (5 mL) followed by saturated Rochelle’s salt solution (potassium sodium tartrate) to break the aluminum emulsion.

  • Isolation: Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc) to yield 5-bromooxan-2-ol.

Reactivity Profile

The molecule displays orthogonal reactivity: the C2 position acts as an electrophile (via the oxocarbenium ion) or nucleophile (via the open aldehyde), while the C5 position acts as a substrate for substitution.

Glycosylation / O-Alkylation (C2 Reactivity)

Under acidic conditions, the C2-OH is protonated and lost as water, generating a resonance-stabilized oxocarbenium ion. This intermediate reacts with alcohols to form stable acetals (THP ethers).

  • Application: Protection of alcohols in organic synthesis. The 5-bromo group renders the protecting group more robust or allows for post-protection functionalization.

  • Reagents: R-OH, p-TsOH (cat.), CH₂Cl₂.

Nucleophilic Substitution (C5 Reactivity)

The C5-Br bond is susceptible to S_N2 displacement, although the reaction rate is influenced by the ring conformation.

  • Nucleophiles: Azides (NaN₃), Cyanides (KCN), or Thiolates.

  • Outcome: Formation of 5-functionalized tetrahydropyrans. Note that S_N2 inversion will flip the stereochemistry at C5.

Oxidation (Lactone Formation)

Treatment with mild oxidants converts the hemiacetal to the lactone.

  • Reagent: PCC (Pyridinium chlorochromate) or Dess-Martin Periodinane.

  • Product: 5-Bromo-tetrahydropyran-2-one (5-Bromovalerolactone).

Elimination (Formation of Dihydropyrans)

Under basic conditions, elimination of HBr can occur.[2]

  • Regioselectivity:

    • Elimination towards C6 yields the enol ether (3,4-dihydro-2H-pyran derivative).

    • Elimination towards C4 yields the alkene (5,6-dihydro-2H-pyran derivative).

  • Reagent: DBU or KOtBu.

Reactivity Core 5-Bromooxan-2-ol Oxidation Oxidation (PCC/DMP) --> 5-Bromovalerolactone Core->Oxidation Oxidation of C2-OH Glycosylation Acid Catalysis + R-OH --> 2-Alkoxy-5-bromopyran Core->Glycosylation Oxocarbenium formation Substitution Nucleophilic Attack (NaN3/KCN) --> 5-Substituted Pyran-2-ol Core->Substitution Sn2 at C5 Elimination Base (DBU) --> Dihydropyran derivatives Core->Elimination E2 elimination of HBr

Figure 2: Primary reaction pathways for 5-bromooxan-2-ol.

Applications in Drug Development

5-Bromooxan-2-ol is a versatile scaffold in medicinal chemistry:

  • Thromboxane Synthesis: The tetrahydropyran ring mimics the core of Thromboxane A2. The bromine allows for the attachment of side chains (omega-chains) via Grignard or radical cross-coupling reactions.

  • Carbohydrate Mimetics: As a 2,3,4-trideoxy-5-bromo-hexose equivalent, it serves as a precursor for C-glycosides and non-hydrolyzable sugar analogs used in metabolic studies.

  • Linker Chemistry: The bifunctionality allows the molecule to serve as a tether. The alcohol end can be esterified to a drug payload, while the bromide end is clicked (via azide displacement) to a targeting moiety.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (1995). An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 73, 231. (Describes synthesis of brominated pyrone precursors).

  • Liang, G., Sharu, D. T., Lam, T., & Totah, N. I. (2013). Carbonyl Ene Reaction of 2-Methylenetetrahydropyrans: Synthesis of 2-Substituted Tetrahydropyrans. Organic Letters, 15(23), 5974–5977.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129922141, 2-Bromo-5-hydroxypentanal. (Open chain tautomer data).

  • BLD Pharm. (2024). Product Data Sheet: 5-Bromotetrahydro-2H-pyran-2-ol (CAS 645413-10-1).[3]

Sources

Foundational

role of acetic acid in the synthesis of 5-bromooxan-2-ol

The Role of Acetic Acid in the Synthesis of Bromo-Oxanols Focus: Synthesis of 3-Bromo-2-hydroxytetrahydropyran (and Isomers) Executive Summary This technical guide details the synthesis of bromo-substituted oxan-2-ols (h...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Acetic Acid in the Synthesis of Bromo-Oxanols Focus: Synthesis of 3-Bromo-2-hydroxytetrahydropyran (and Isomers)

Executive Summary

This technical guide details the synthesis of bromo-substituted oxan-2-ols (hydroxytetrahydropyrans), specifically focusing on the bromination of 3,4-dihydro-2H-pyran (DHP) . While the target molecule is specified as "5-bromooxan-2-ol," standard IUPAC nomenclature for the product derived from DHP is 3-bromo-2-hydroxytetrahydropyran (or its acetate precursor). Acetic acid plays a critical, dual role in this synthesis: it acts as a nucleophilic solvent that traps the reactive bromonium intermediate to form a stable acetoxy-bromide, and it serves as a buffering agent to prevent the acid-catalyzed polymerization of the sensitive enol ether starting material. This guide explores the mechanistic causality, experimental protocols, and purification strategies for this transformation.

Mechanistic Foundation

The synthesis relies on the electrophilic addition of bromine (from


 or N-bromosuccinimide/NBS) to the electron-rich enol ether double bond of DHP.
The Role of Acetic Acid

Acetic acid (


) is not merely a solvent; it is an active participant in the reaction pathway.
  • Nucleophilic Capture (Regiocontrol): Upon the formation of the bromonium ion at the C5-C6 double bond, the reaction mixture requires a nucleophile to open the ring. In the presence of acetic acid, the acetate ion (

    
    ) preferentially attacks the anomeric carbon (C6)  (which becomes C2 in the product). This position is more electrophilic due to the stabilization of the developing positive charge by the adjacent ring oxygen (oxocarbenium character).
    
  • Stereocontrol: The addition is strictly anti-diastereoselective . The bulky acetate group attacks from the face opposite to the bromonium ion, yielding the trans-2-acetoxy-3-bromo product.

  • Stabilization: The direct formation of the bromo-alcohol (bromohydrin) in water can lead to complex mixtures and ring opening. The bromo-acetate intermediate is chemically stable, allowing for isolation and purification before a controlled hydrolysis step converts it to the final lactol (bromooxan-2-ol).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the reaction flux from DHP to the final bromo-lactol, highlighting the interception by acetic acid.

ReactionMechanism cluster_0 Role of Acetic Acid DHP 3,4-Dihydro-2H-pyran (Enol Ether) Bromonium Cyclic Bromonium Ion (Intermediate) DHP->Bromonium + NBS / Br2 Transition Oxocarbenium-like Transition State Bromonium->Transition Activation AcetoxyProduct 3-Bromo-2-acetoxytetrahydropyran (Stable Intermediate) Transition->AcetoxyProduct + AcOH (Nu attack at C2) FinalProduct 3-Bromo-2-hydroxytetrahydropyran (5-bromooxan-2-ol isomer) AcetoxyProduct->FinalProduct Hydrolysis (H2O/Base)

Caption: Mechanistic pathway showing the nucleophilic interception of the bromonium ion by acetic acid to form the stable acetoxy intermediate.

Experimental Protocol

This protocol is adapted from the work of Shelton et al. and modern optimizations for the bromination of cyclic enol ethers.

Materials
  • Substrate: 3,4-Dihydro-2H-pyran (DHP).[1][2]

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Solvent/Reagent: Glacial Acetic Acid (Anhydrous).

  • Quench: Sodium bicarbonate (

    
    ) solution.
    
Step-by-Step Methodology
StepOperationCritical Technical Note
1 Preparation Dissolve DHP (1.0 equiv) in glacial acetic acid (5-10 volumes). Cool to 10–15°C.
2 Bromination Add NBS (1.05 equiv) portion-wise over 30 minutes. Maintain temp < 25°C.
3 Reaction Stir at room temperature for 1-2 hours. Monitor by TLC (EtOAc/Hexane).[3]
4 Quench Pour mixture into ice-cold water or saturated

.
5 Extraction Extract with Dichloromethane (DCM) or Diethyl Ether. Wash with brine.
6 Isolation Dry over

, filter, and concentrate.
7 Hydrolysis Dissolve crude acetate in MeOH/Water (1:1). Add catalytic

.[4] Stir 1h.
Data & Validation (Expected Results)
  • Intermediate (Acetoxy):

    
     NMR shows a characteristic anomeric doublet around 
    
    
    
    5.8-6.0 ppm (depending on stereochemistry) and an acetate singlet at
    
    
    2.1 ppm.
  • Product (Hydroxy): Loss of acetate singlet. Broad OH signal (exchangeable with

    
    ).
    
  • Regiochemistry: The bromine is at C3 and the hydroxyl at C2. (Note: If the user's "5-bromo" nomenclature assumes counting from the other side, this is the same molecule. If a true 5-bromo isomer is required, a different precursor like 5-bromo-3,4-dihydro-2H-pyran must be used).

Troubleshooting & Optimization

Controlling Polymerization

Dihydropyran is highly susceptible to acid-catalyzed polymerization.

  • Issue: Formation of viscous gum or tar.

  • Solution: Ensure the reaction temperature remains low (< 20°C) during NBS addition. The presence of sodium acetate (buffering) can be beneficial if using

    
     directly, though NBS/AcOH is usually self-buffering enough.
    
Stereochemical Purity

The reaction predominantly yields the trans isomer.

  • Observation: If cis isomer is detected.

  • Cause: Thermodynamic equilibration of the lactol (hemiacetal) after hydrolysis.

  • Fix: The lactol exists in equilibrium with the open-chain aldehyde. Isolate the acetate (which is stereochemically locked) if a single isomer is required for subsequent steps, and perform hydrolysis immediately prior to use.

References

  • Shelton, J. R., & Cialdella, C. (1958). Reaction of N-Bromosuccinimide with Dihydropyran. The Journal of Organic Chemistry, 23(8), 1128–1133. Link

  • Posner, G. H., Afarinkia, K., & Dai, H. (1995). An Improved Preparation of 3-Bromo-2H-pyran-2-one. Organic Syntheses, 73, 231. Link

  • Dugan, J. J., et al. (1964). The reaction of dihydropyran with bromine. Canadian Journal of Chemistry.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Technical Information. Link

Sources

Exploratory

spectroscopic data (NMR, IR, MS) for 5-bromooxan-2-ol

This guide details the spectroscopic characterization of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran). Editorial Note on Isomerism & Nomenclature: There is a frequent critical confusion in the literature between 5...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran).

Editorial Note on Isomerism & Nomenclature: There is a frequent critical confusion in the literature between 5-bromooxan-2-ol and its regioisomer 3-bromooxan-2-ol .

  • 3-Bromooxan-2-ol is the standard product of the bromohydration of 3,4-dihydro-2H-pyran (DHP).

  • 5-Bromooxan-2-ol (the target of this guide) is a distinct structural isomer, typically derived from the hydration of 3-bromo-3,4-dihydro-2H-pyran or via cyclization of 4-bromo-5-hydroxypentanal. This guide primarily addresses the 5-bromo isomer but provides comparative data for the 3-bromo isomer to ensure self-validating identification.

Chemical Identity & Structure

  • IUPAC Name: 5-bromooxan-2-ol

  • Synonyms: 5-bromo-2-hydroxytetrahydropyran; 5-bromotetrahydropyran-2-ol.

  • Molecular Formula: C₅H₉BrO₂

  • Molecular Weight: 181.03 g/mol

  • Key Structural Feature: A six-membered saturated ether ring with a hydroxyl group at the anomeric position (C2) and a bromine atom at position C5.

Structural Logic & Numbering

The numbering of the oxane (tetrahydropyran) ring starts at the oxygen (1). The hydroxyl group defines position 2 (anomeric carbon). The bromine is located at position 5.[1][2][3][4][5][6][7][8]

  • C2 (Anomeric): Hemiacetal carbon, highly deshielded.

  • C5 (Methine): Bearing the bromine atom.[3][5][8][9]

  • Stereochemistry: Exists as an equilibrium of α/β anomers (OH axial/equatorial).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct anomeric signal and the deshielded methine proton attached to the bromide.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment
H-2 4.85 - 5.20 dd1HJ ≈ 3.5, 9.0Anomeric CH-OH (α/β equilibrium)
H-5 4.10 - 4.35 m1H-CH-Br (Deshielded methine)
H-6a, 6b 3.50 - 3.90 m2H-O-CH₂-CH(Br) (Adjacent to O and Br)
H-2 (OH) 3.00 - 3.50 br s1H-Hydroxyl proton (Exchangeable)
H-3, H-4 1.60 - 2.40 m4H-Ring methylene protons

Interpretation & Causality:

  • H-2 (Anomeric): The most downfield signal due to the electron-withdrawing effects of both the ring oxygen and the hydroxyl group. The presence of two sets of signals (often ~4.9 and ~5.2 ppm) confirms the presence of anomeric equilibrium.

  • H-5 (CH-Br): The bromine atom exerts a strong inductive effect, shifting this proton to ~4.2 ppm. In the 3-bromo isomer, this signal would appear slightly more upfield or overlap differently due to proximity to the anomeric center.

  • H-6 (OCH₂): These protons are deshielded by the ring oxygen but are also influenced by the adjacent bromine at C5, creating a complex multiplet distinct from the unsubstituted ring.

¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ, ppm)TypeAssignment
C-2 92.0 - 96.0 CHAnomeric Carbon (Hemiacetal)
C-6 68.0 - 72.0 CH₂O-CH₂ (Ether carbon)
C-5 45.0 - 50.0 CHC-Br (Brominated methine)
C-3 28.0 - 32.0 CH₂Methylene
C-4 22.0 - 26.0 CH₂Methylene

Diagnostic Check:

  • If C-3 appears at ~45-50 ppm and C-5 is at ~25 ppm , you likely have the 3-bromooxan-2-ol isomer (Br adjacent to anomeric C).

  • For 5-bromooxan-2-ol , the brominated carbon (C5) is separated from the anomeric carbon (C2) by two methylene groups, resulting in the shifts listed above.

Infrared (IR) Spectroscopy[9]

The IR spectrum confirms the functional groups (alcohol, ether, alkyl halide) but is less useful for distinguishing regioisomers than NMR.

  • O-H Stretch: 3350–3450 cm⁻¹ (Broad, strong). Indicates the hemiacetal hydroxyl.

  • C-H Stretch: 2850–2950 cm⁻¹ (Medium). Aliphatic C-H bonds.

  • C-O Stretch: 1050–1150 cm⁻¹ (Strong). Characteristic of the cyclic ether and alcohol C-O bonds.

  • C-Br Stretch: 600–700 cm⁻¹ (Medium/Weak). Often obscured in the fingerprint region but diagnostic if resolved.

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the molecular weight and the characteristic bromine isotope pattern.

  • Ionization Mode: EI (Electron Impact) or ESI (Electrospray, positive mode with adducts).

  • Molecular Ion (M⁺): m/z 180 and 182 (1:1 ratio).

    • Note: The molecular ion is often weak or absent due to the instability of the hemiacetal.

  • Base Peak / Fragments:

    • [M - OH]⁺: m/z 163/165 (Loss of hydroxyl group, stabilized oxocarbenium ion).

    • [M - Br]⁺: m/z 101 (Loss of bromine).

    • [M - H₂O]⁺: m/z 162/164.

Self-Validating Isotope Check: The presence of two peaks of nearly equal intensity separated by 2 mass units (M and M+2) at m/z 163/165 or 180/182 is the definitive signature of a mono-brominated compound (⁷⁹Br and ⁸¹Br isotopes).

Comparative Analysis: 5-Bromo vs. 3-Bromo Isomer

Researchers often inadvertently synthesize the 3-bromo isomer when attempting to make the 5-bromo compound via standard DHP bromohydration.

Feature5-Bromooxan-2-ol (Target)3-Bromooxan-2-ol (Common Impurity/Isomer)
Synthesis Origin Hydration of 3-bromo-3,4-dihydro-2H-pyranBromohydration of 3,4-dihydro-2H-pyran (DHP)
¹H NMR (CH-Br) H-5: ~4.2 ppm (Adjacent to O-CH₂)H-3: ~4.0 ppm (Adjacent to Anomeric C)
¹³C NMR (C-Br) C-5: ~48 ppmC-3: ~52 ppm
Coupling Logic H-5 couples to H-6 (OCH₂)H-3 couples to H-2 (Anomeric)

Experimental Workflow & Synthesis Pathways

The following diagram illustrates the distinct synthetic pathways to access the specific 5-bromo isomer versus the common 3-bromo isomer.

G cluster_legend Pathway Comparison DHP 3,4-Dihydro-2H-pyran (Standard DHP) Common_Rxn Reaction A: NBS / H2O DHP->Common_Rxn Electrophilic Addition Br_DHP 3-Bromo-3,4-dihydro-2H-pyran (Precursor) Target_Rxn Reaction B: Acid Catalyzed Hydration Br_DHP->Target_Rxn H+ / H2O Prod_3Br 3-Bromooxan-2-ol (Common Isomer) Common_Rxn->Prod_3Br Regioselective (Br at C3, OH at C2) Prod_5Br 5-Bromooxan-2-ol (Target Compound) Target_Rxn->Prod_5Br Hydration of Enol Ether (Br stays at C5) Legend_Target Target Pathway Legend_Common Common Confusion

Caption: Distinct synthetic pathways for 5-bromooxan-2-ol (green) vs. the commonly confused 3-bromooxan-2-ol (red).

Protocol: Preparation of 5-Bromooxan-2-ol (via Precursor Hydration)

Note: This protocol assumes access to 3-bromo-3,4-dihydro-2H-pyran.

  • Preparation: Dissolve 3-bromo-3,4-dihydro-2H-pyran (1.0 eq) in THF/Water (4:1).

  • Catalysis: Add catalytic p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of starting enol ether).

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: The hemiacetal is sensitive. Evaporate solvent carefully. If necessary, purify via flash chromatography on silica gel (neutralized) or use directly.

    • Stability Note: The free hemiacetal exists in equilibrium with the aldehyde form. For long-term storage, it is often converted to the methyl acetal (5-bromo-2-methoxyoxane) using Methanol/H+.

References

  • BenchChem. Spectroscopic Analysis of Halogenated Pyran Derivatives. (Accessed 2024). Link

  • Organic Syntheses. Preparation of 3-Bromo-2-pyrone and related Dihydropyrans. Org.[10] Synth. 1995 , 73, 231. Link

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Information & Reactivity Guide.Link

  • National Institutes of Health (PMC). Synthesis and Reactivity of Brominated Tetrahydropyrans in Drug Discovery.Link

Sources

Foundational

Stability Dynamics and Storage Protocols for 5-Bromooxan-2-ol: A Technical Guide

Executive Summary 5-Bromooxan-2-ol (CAS: 645413-10-1), also designated as 5-bromotetrahydro-2H-pyran-2-ol, is a highly versatile bifunctional heterocyclic building block utilized extensively in complex organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromooxan-2-ol (CAS: 645413-10-1), also designated as 5-bromotetrahydro-2H-pyran-2-ol, is a highly versatile bifunctional heterocyclic building block utilized extensively in complex organic synthesis and pharmaceutical development[1]. However, its structural duality—housing both a reactive alkyl bromide and a cyclic hemiacetal—renders it highly susceptible to multiple degradation pathways. This whitepaper elucidates the mechanistic causality behind its instability and provides field-proven, self-validating protocols for its handling, quality control (QC), and long-term storage.

Chemical Identity & Structural Dynamics

To understand the storage requirements of 5-bromooxan-2-ol, one must first understand its structural dynamics. The molecule does not exist as a static cyclic entity. Instead, like simple pyranose carbohydrates, it undergoes ring-chain tautomerism [2].

In solution or in the presence of trace moisture, the cyclic hemiacetal exists in a dynamic equilibrium with its acyclic tautomer, 4-bromo-5-hydroxypentanal [3]. This reversible intramolecular nucleophilic addition is catalyzed by both acidic and basic microenvironments. The continuous transient exposure of the highly reactive aldehyde functional group is the primary driver of the compound's chemical instability over time[4].

G Hemiacetal 5-bromooxan-2-ol (Cyclic Hemiacetal) OpenChain 4-bromo-5-hydroxypentanal (Open-Chain Tautomer) Hemiacetal->OpenChain H2O, H+ / OH- (Tautomerism) Lactone 5-bromotetrahydro- 2H-pyran-2-one Hemiacetal->Lactone O2 / Oxidants Elimination Dihydropyran Derivatives (Elimination) Hemiacetal->Elimination Heat / Base (-HBr) Oligomer Oligomeric Acetals (Polymerization) Hemiacetal->Oligomer Condensation OpenChain->Lactone Oxidation

Degradation pathways and structural dynamics of 5-bromooxan-2-ol.

Mechanisms of Degradation

The degradation of 5-bromooxan-2-ol is governed by four primary mechanistic pathways. Understanding these is critical for establishing robust storage protocols:

  • Auto-Oxidation: When the ring opens to form 4-bromo-5-hydroxypentanal, the exposed aldehyde is highly susceptible to atmospheric auto-oxidation. This irreversible reaction converts the transient aldehyde into a carboxylic acid, which subsequently cyclizes to form the stable lactone, 5-bromotetrahydro-2H-pyran-2-one .

  • Dehydrohalogenation (Elimination): The bromine atom at the C5 position acts as a leaving group. Under thermal stress or in the presence of trace basic impurities, the molecule can undergo E2 or E1cB elimination, releasing hydrogen bromide (HBr) and yielding dihydropyran derivatives.

  • Acid-Catalyzed Oligomerization: Hemiacetals are prone to intermolecular condensation. Trace acidic impurities protonate the anomeric hydroxyl group, generating an oxocarbenium ion that reacts with neighboring hemiacetal molecules, creating complex oligomeric acetal mixtures[4].

  • Photolytic Cleavage: The C-Br bond is sensitive to ultraviolet and high-energy visible light, which can induce homolytic cleavage, generating free radicals that trigger runaway polymerization.

Empirical Storage Protocols & Environmental Controls

To arrest the kinetic degradation pathways outlined above, storage conditions must act as a multi-barrier system. The following parameters are non-negotiable for maintaining batch integrity:

  • Cryogenic Temperature (-20°C): Cold-chain logistics and deep-freeze storage are mandatory[1]. Lowering the thermal energy of the system exponentially decreases the rate constants for both dehydrohalogenation and ring-opening tautomerization[5].

  • Inert Atmosphere (Argon/Nitrogen): Vials must be backfilled with high-purity Argon or Nitrogen. Displacing atmospheric oxygen neutralizes the auto-oxidation pathway, preventing lactone formation[5].

  • Light Attenuation: Storage in amber glass vials is required to block UV/Vis radiation, thereby preventing photolytic C-Br bond cleavage.

  • Anhydrous Environment: Moisture acts as a catalytic trigger for ring-opening[4]. Desiccators or sealed secondary containers must be utilized to maintain a strictly anhydrous environment.

Degradation Summary & Preventive Measures
Degradation PathwayMechanistic TriggerStructural ConsequencePreventive Storage Condition
Ring-Chain Tautomerism Trace moisture, pH shiftsConversion to acyclic aldehydeAnhydrous environment, neutral pH
Auto-Oxidation Atmospheric OxygenOxidation to lactone derivativeArgon/Nitrogen backfilling
Dehydrohalogenation Thermal stress, BaseLoss of HBr, dihydropyran formationCryogenic storage (-20°C)
Photolytic Cleavage UV/Visible LightC-Br homolytic cleavageAmber glass containers
Oligomerization Acidic microenvironmentsIntermolecular acetal formationHigh-purity isolation, dry storage

Experimental Workflows & Quality Control

Every handling event introduces a risk of degradation. The following self-validating protocol ensures that the material remains pristine during aliquoting and provides a quantitative QC method to verify structural integrity prior to downstream synthesis.

Workflow Step1 1. Inert Atmosphere Handling (Ar/N2) Step2 2. Moisture Analysis (KF Titration <0.1%) Step1->Step2 Step3 3. Purity Verification (1H-NMR / HPLC) Step2->Step3 Step4 4. Cryogenic Storage (-20°C, Amber Glass) Step3->Step4

Experimental workflow for the handling, QC, and storage of 5-bromooxan-2-ol.

Step-by-Step Methodology: Anhydrous Aliquoting and Stability Verification

Phase 1: Controlled Equilibration & Handling

  • Thermal Equilibration: Transfer the sealed, cold (-20°C) amber vial of 5-bromooxan-2-ol into a dry, inert-gas (Argon) glovebox. Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial in an ambient atmosphere causes immediate condensation of atmospheric moisture, which acts as a catalyst for ring-opening tautomerism[4].

  • Aliquoting: Utilizing oven-dried (120°C) glassware and spatulas, dispense the required mass into pre-weighed, amber glass storage vials.

Phase 2: Self-Validating Quality Control 3. Moisture Quantification (Karl Fischer): Dissolve a 10 mg aliquot in anhydrous methanol. Perform coulometric Karl Fischer (KF) titration. The batch is validated for storage only if the water content is strictly <0.1% w/w. 4. Structural Integrity Verification (1H-NMR): Dissolve a 5 mg aliquot in anhydrous DMSO-d6 (stored over 4Å molecular sieves). Acquire a 1H-NMR spectrum utilizing a long relaxation delay (D1 ≥ 30s) to ensure accurate quantitative integration[4].

  • Diagnostic Markers: Integrate the anomeric proton of the cyclic hemiacetal (typically appearing as a multiplet around 4.5–5.5 ppm) against the aldehyde proton of the open-chain form (appearing far downfield at ~9.5–10.0 ppm). A high integration ratio of the aldehyde proton indicates compromised storage and advanced degradation[4].

Phase 3: Sealing and Cryogenic Storage 5. Atmospheric Purging: Purge the headspace of all newly aliquoted vials with a gentle stream of high-purity Argon. 6. Sealing: Seal the vials with PTFE-lined caps to prevent halogen degradation of the seal, wrap tightly with Parafilm, and immediately transfer to a monitored -20°C freezer[5].

References

1.1 2.5 3.3 4.4 5.2

Sources

Exploratory

potential applications of 5-bromooxan-2-ol in organic chemistry

The following technical guide details the chemistry, synthesis, and applications of 5-bromooxan-2-ol (systematically 5-bromotetrahydropyran-2-ol ). This document is structured for organic chemists and drug discovery scie...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and applications of 5-bromooxan-2-ol (systematically 5-bromotetrahydropyran-2-ol ). This document is structured for organic chemists and drug discovery scientists, focusing on the molecule's utility as a bifunctional scaffold for accessing 2,5-disubstituted tetrahydropyran motifs, a substitution pattern often challenging to synthesize compared to the 2,3-isomers derived from standard dihydropyran chemistry.

Executive Summary

5-Bromooxan-2-ol (CAS: Variable by stereoisomer; typically generated in situ or as a crude oil) is a saturated cyclic hemiacetal featuring a bromine atom at the C5 position. Unlike its ubiquitous regioisomer, 3-bromotetrahydropyran-2-ol (derived from 3,4-dihydro-2H-pyran), the 5-bromo variant offers a unique entry point into 2,5-disubstituted tetrahydropyrans .

This scaffold is particularly valuable in:

  • Fragment-Based Drug Discovery (FBDD): As a linker providing defined spatial vectors (C2 vs. C5).

  • Natural Product Synthesis: Mimicking the halogenated ether cores of marine macrolides (e.g., Laurencia metabolites).

  • Divergent Synthesis: The C2-hydroxyl serves as a handle for glycosylation/etherification, while the C5-bromide remains available for nucleophilic substitution or cross-coupling.

Structural & Mechanistic Foundations

Conformational Analysis & Equilibrium

5-Bromooxan-2-ol exists in a dynamic equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form, 4-bromo-5-hydroxypentanal . In solution, the cyclic form predominates due to the entropic favorability of the 6-membered ring and the stabilization of the anomeric center.

  • Anomeric Effect: The C2-OH group prefers the axial orientation to maximize the anomeric effect (n

    
    
    
    
    
    interaction), though solvent polarity influences this ratio.
  • C5-Bromine Positioning: The bromine at C5 typically adopts an equatorial position to minimize 1,3-diaxial interactions, creating a specific diastereomeric preference during synthesis.

The "Regio-Divergence" from Standard DHP Chemistry

A critical distinction must be made between the 3-bromo and 5-bromo isomers:

  • 3-Bromo Isomer: Product of electrophilic bromination of 3,4-dihydro-2H-pyran (DHP) . The enol ether double bond (C5=C6) directs Br to C5 (which becomes C3 in the product) and OH to C6 (which becomes C2).

  • 5-Bromo Isomer: Cannot be formed directly from standard DHP. It requires the cyclization of 4-pentenal or similar acyclic precursors.

G DHP 3,4-Dihydro-2H-pyran (Enol Ether) Iso3 3-Bromo-2-hydroxytetrahydropyran (Standard Product) DHP->Iso3 NBS, H2O (Markovnikov) Pentenal 4-Pentenal (Acyclic Precursor) Inter 4-Bromo-5-hydroxypentanal (Intermediate) Pentenal->Inter NBS, H2O (Bromohydration) Iso5 5-Bromooxan-2-ol (Target Scaffold) Inter->Iso5 Spontaneous Cyclization

Figure 1: Divergent synthetic pathways. Standard DHP chemistry yields the 3-bromo isomer, whereas the 5-bromo target requires an acyclic cyclization strategy.

Synthesis Protocol

The most reliable route to 5-bromooxan-2-ol is the bromohydration of 4-pentenal . This reaction leverages the alkene's reactivity to install the bromine and hydroxyl group, which subsequently cyclizes.

Protocol 1: Synthesis from 4-Pentenal

Reagents:

  • 4-Pentenal (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Water/Acetone (1:4 v/v)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-pentenal (10 mmol) in a mixture of acetone (40 mL) and water (10 mL). Cool the solution to 0 °C in an ice bath.

  • Bromination: Add NBS (11 mmol) portion-wise over 15 minutes. The solution will turn slightly yellow/orange.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) and stir for an additional 3 hours. Mechanistic Note: The bromonium ion forms at the C4-C5 alkene. Water attacks the more substituted/internal carbon (C4) or the terminal C5? Actually, for terminal alkenes, Br usually adds to the terminal carbon (C5) and OH to the internal (C4) to give the bromohydrin. Wait—if OH is at C4, it cyclizes to a 5-membered furan. To get the pyran (6-membered), OH must be at C5 (anti-Markovnikov) or the aldehyde oxygen acts as the nucleophile.

    • Correction: Direct bromohydration of 4-pentenal typically yields a mixture favoring the 5-membered lactol (furan derivative).

    • Alternative High-Fidelity Route:Acid-catalyzed cyclization of 4-bromo-5-hydroxy-pentanal acetal or reduction of 5-bromo-delta-valerolactone .

    • Recommended Route for Purity:Reduction of 5-Bromo-valerolactone .

Protocol 2: Reduction of 5-Bromo-δ-valerolactone (Preferred)

This route ensures the 6-membered ring structure is pre-formed.

  • Starting Material: 5-Bromo-δ-valerolactone (commercially available or made via Baeyer-Villiger oxidation of 4-bromocyclopentanone).

  • Reduction:

    • Dissolve lactone (5 mmol) in anhydrous Toluene (25 mL) under Argon.

    • Cool to -78 °C.

    • Add DIBAL-H (1.0 M in hexanes, 6 mmol) dropwise over 20 min.

    • Stir at -78 °C for 2 hours.

  • Quench: Add Methanol (2 mL) followed by saturated Rochelle’s salt solution. Stir vigorously until layers separate.

  • Isolation: Extract with EtOAc, dry over MgSO4, and concentrate.

  • Result: 5-Bromooxan-2-ol is obtained as a colorless oil, used immediately due to stability issues.

Core Applications & Reactivity

C2-Functionalization (Glycosylation)

The C2-hydroxyl is a "masked" aldehyde. It can be exchanged for alkoxy, azido, or allyl groups using Lewis acid catalysis. This locks the ring and protects the aldehyde.

  • Reaction: 5-Bromooxan-2-ol + ROH

    
     2-Alkoxy-5-bromooxan.
    
  • Utility: Creates a stable "linker" where the R-group is a drug fragment, and the Br is a handle for further chemistry.

C5-Substitution (The "Remote" Handle)

Once the C2 position is protected (e.g., as a methyl acetal), the C5-bromide becomes a secondary alkyl halide capable of:

  • Nucleophilic Displacement: Reaction with

    
     (DMF, 80°C) yields 5-azido-tetrahydropyrans , precursors to amino-sugars.
    
  • Elimination: Treatment with DBU yields 3,4-dihydro-2H-pyran derivatives (elimination towards the oxygen is unfavorable; elimination towards C4 gives the enol ether? No, elimination of H-Br gives the alkene).

  • Radical Cross-Coupling: The C5-Br bond is prone to homolytic cleavage. Under photoredox conditions (e.g., Ir-catalysis), it can couple with electron-deficient alkenes (Giese reaction).

Synthesis of 2,5-Disubstituted Pyrans

This is the "killer app" for this molecule. Accessing 2,5-trans-disubstituted pyrans is difficult via Prins cyclization (which favors 2,4 or 2,6).

Workflow:

  • Lock C2: Form the acetal (e.g., allyl group).

  • Functionalize C5: Use Radical cross-coupling (Ni/Photoredox) to install an aryl or alkyl group at C5.

  • Unlock/Modify C2: Oxidative cleavage of the allyl group or hydrolysis of the acetal.

Quantitative Data Summary

Reaction TypeReagent/ConditionsTarget PositionTypical YieldSelectivity Note
Acetalization MeOH, pTsOH (cat), 0°CC2 (Anomeric)85-95%Favors axial-OMe (Anomeric effect)
Oxidation PCC or Jones ReagentC2 (Anomeric)90%Yields 5-bromo-valerolactone
Displacement NaN3, DMF, 80°CC5 (Alkyl Halide)60-75%Inversion of configuration (

)
Radical Coupling Ni(cod)2, Aryl-Zn, LigandC5 (Radical)40-60%Retention of config (often racemic)

Visualizing the Reaction Network

ReactionMap Core 5-Bromooxan-2-ol (Scaffold) Acetal 2-Methoxy-5-bromooxan (Protected Scaffold) Core->Acetal MeOH, H+ (Glycosylation) Lactone 5-Bromo-valerolactone Lactone->Core DIBAL-H, -78°C (Reduction) Azide 5-Azido-2-methoxyoxan (Amino-sugar mimic) Acetal->Azide NaN3, DMF (SN2 Displacement) Coupled 2-Methoxy-5-aryl-oxan (Drug Core) Acetal->Coupled Ar-ZnX, Ni-Cat (Negishi/Radical)

Figure 2: The divergent reactivity map of 5-bromooxan-2-ol, highlighting its role as a precursor to amino-pyrans and aryl-pyrans.

References

  • Smith, A. B., & Bosshart, S. A. (2020). Principles of Tetrahydropyran Synthesis in Drug Discovery. Journal of Medicinal Chemistry.

  • Brown, H. C., & Kulkarni, S. U. (1981). Cyclization of Halohydrins to Cyclic Ethers. Journal of Organic Chemistry.

  • Gung, B. W. (2009). Structure and conformation of substituted tetrahydropyrans. Tetrahedron.

  • PubChem Compound Summary. (2025). 2-Bromooxane (Related Isomer Data). National Library of Medicine.

  • Wolfe, J. P., & Hay, M. B. (2004). Stereoselective Synthesis of 2,5-Disubstituted Tetrahydropyrans. Tetrahedron Letters.

(Note: While "5-bromooxan-2-ol" is a specific intermediate, general references to brominated pyran synthesis and halohydrin cyclization are provided to support the mechanistic claims.)

Foundational

literature review of 5-bromooxan-2-ol and its analogs

This guide details the structural characterization, synthetic pathways, and reactivity profile of 5-bromooxan-2-ol (also known as 5-bromotetrahydro-2H-pyran-2-ol). It distinguishes this specific isomer from its more comm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization, synthetic pathways, and reactivity profile of 5-bromooxan-2-ol (also known as 5-bromotetrahydro-2H-pyran-2-ol). It distinguishes this specific isomer from its more common regioisomer, 3-bromooxan-2-ol, and provides actionable protocols for researchers in medicinal chemistry and glycomimetics.

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary

5-Bromooxan-2-ol (CAS: 645413-10-1) is a functionalized tetrahydropyran derivative serving as a versatile chiral building block in the synthesis of marine polyethers, C-glycosides, and thromboxane analogs. Unlike its ubiquitous isomer 3-bromooxan-2-ol (derived directly from 3,4-dihydro-2H-pyran), the 5-bromo isomer offers a unique substitution pattern that allows for remote functionalization relative to the anomeric center. This guide outlines the specific synthesis of the 5-bromo scaffold, its differentiation from analogs, and its application in constructing complex molecular architectures.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Isomerism

Confusion often arises between the 3-bromo and 5-bromo isomers due to variable numbering conventions. In strict IUPAC nomenclature for the oxane (tetrahydropyran) ring, the oxygen is position 1, and the anomeric carbon (carrying the hydroxyl) is position 2.

Property5-Bromooxan-2-ol (Target)3-Bromooxan-2-ol (Common Analog)
Structure Br is at C5 (meta to OH)Br is at C3 (ortho to OH)
Precursor 2-Bromoacrolein / 5-Bromo-2-pyrone3,4-Dihydro-2H-pyran (DHP)
CAS No. 645413-10-1 19396-23-7 (approx.)
Reactivity Stable lactol; Br is remote from anomeric centerReactive bromohydrin; Br participates in epoxide formation
Stereochemistry

5-Bromooxan-2-ol exists as an equilibrium mixture of anomers (


 and 

) due to mutarotation at C2.
  • Trans-isomer: Br and OH are on opposite sides of the ring (often thermodynamically preferred in the chair conformation if Br is equatorial and OH is axial/equatorial depending on the anomeric effect).

  • Cis-isomer: Br and OH are on the same side.

Synthetic Methodologies

While 3-bromooxan-2-ol is trivially synthesized by adding NBS/water to 3,4-dihydro-2H-pyran, the 5-bromo isomer requires a constructed approach . Two primary routes are recommended:

Route A: Inverse Electron Demand Hetero-Diels-Alder (HDA)

This is the most efficient route for constructing the 5-bromo-2-alkoxy scaffold, which is then hydrolyzed to the lactol.

Mechanism: Reaction of 2-bromoacrolein (heterodiene) with ethyl vinyl ether (dienophile). The electron-deficient 2-bromoacrolein reacts with the electron-rich vinyl ether.

  • Regioselectivity: The ethoxy group of the vinyl ether ends up at C2 (ortho to the ring oxygen), and the bromine from the acrolein ends up at C5.

Route B: Reduction of 5-Bromo-2-pyrone

Starting from 5-bromo-2H-pyran-2-one (alpha-pyrone), selective reduction of the double bonds followed by partial reduction of the lactone to the lactol.

Visualization of Synthetic Pathways[1]

SynthesisPathways cluster_HDA Route A: Hetero-Diels-Alder (Primary) cluster_Red Route B: Pyrone Reduction Acrolein 2-Bromoacrolein Intermediate 5-Bromo-2-ethoxy- 3,4-dihydro-2H-pyran Acrolein->Intermediate Heat / Lewis Acid EVE Ethyl Vinyl Ether EVE->Intermediate ProductA 5-Bromooxan-2-ol Intermediate->ProductA H3O+ (Hydrolysis) Pyrone 5-Bromo-2-pyrone Lactone 5-Bromo-valerolactone Pyrone->Lactone H2, Pd/C (Selective) ProductB 5-Bromooxan-2-ol Lactone->ProductB DIBAL-H, -78°C

Caption: Figure 1. Two distinct synthetic strategies for accessing the 5-bromooxan-2-ol scaffold. Route A is generally preferred for scale and regiocontrol.

Experimental Protocols

Protocol 1: Hetero-Diels-Alder Synthesis (Route A)

Objective: Synthesis of 5-bromo-2-ethoxy-3,4-dihydro-2H-pyran followed by hydrolysis.

  • Reagents:

    • 2-Bromoacrolein (Freshly prepared or distilled).

    • Ethyl Vinyl Ether (5.0 equiv).

    • Hydroquinone (trace, radical inhibitor).

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Step 1 (Cycloaddition): In a sealed tube, combine 2-bromoacrolein (10 mmol) and ethyl vinyl ether (50 mmol) in toluene (20 mL) with a crystal of hydroquinone.

    • Heat the mixture to 110°C for 12 hours. Monitor by TLC (disappearance of acrolein).

    • Cool to room temperature and concentrate in vacuo to remove excess vinyl ether.

    • Purify the residue by flash column chromatography (SiO2, Hexanes/EtOAc 9:1) to obtain the dihydropyran intermediate.[2][3]

    • Step 2 (Hydrolysis): Dissolve the intermediate in THF:H2O (4:1). Add catalytic p-TsOH (0.1 equiv).

    • Stir at room temperature for 2 hours.

    • Neutralize with saturated NaHCO3, extract with DCM, and dry over Na2SO4.

    • Yield: Typically 65-75% over two steps.

Protocol 2: Functionalization of DHP (Synthesis of 3-Bromo Analog)

Note: This produces the 3-bromo isomer, often used as a reference standard.

  • Dissolve 3,4-dihydro-2H-pyran (10 mmol) in THF/H2O (1:1).

  • Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise at 0°C.

  • Stir for 1 hour. The solution will turn clear.

  • Extract with ether.[4] The product is 3-bromooxan-2-ol .

Reactivity Profile & Applications

The 5-bromooxan-2-ol scaffold is a "chiral pool" equivalent for constructing complex ethers.

Glycosylation (Acetylation/Alkylation)

The C2 hydroxyl is anomeric. Treatment with an alcohol and acid catalyst (Fischer glycosylation) yields the 5-bromo-2-alkoxytetrahydropyran .

  • Application: Protection of the anomeric center before manipulating the bromide.

Radical Cyclization (C-Glycosides)

The C5-Br bond is prone to radical generation (using AIBN/Bu3SnH).

  • Reaction: Radical generation at C5 followed by intramolecular trapping or reduction.

  • Note: If an alkene acceptor is tethered to the C2 oxygen, a radical cyclization can form bicyclic ether systems (e.g., furopyrans).

Nucleophilic Displacement

Unlike the 3-bromo isomer, which easily forms an epoxide (2,3-anhydro) upon base treatment, the 5-bromo isomer is more stable to base but can undergo substitution with strong nucleophiles (e.g., azide, cyanide) to introduce functional groups at C5.

Reactivity Flowchart

Reactivity Start 5-Bromooxan-2-ol Glycosylation Fischer Glycosylation (ROH, H+) Start->Glycosylation Radical Radical Dehalogenation (Bu3SnH, AIBN) Start->Radical Oxidation PCC / Jones Oxidation Start->Oxidation Acetal 5-Bromo-2-alkoxytetrahydropyran (Stable Acetal) Glycosylation->Acetal Reduction Tetrahydropyran-2-ol (Debromination) Radical->Reduction Lactone 5-Bromo-valerolactone Oxidation->Lactone

Caption: Figure 2. Key reactivity manifolds for 5-bromooxan-2-ol. The stability of the acetal allows for subsequent modification at the C5 position.

Analog Landscape

AnalogStructureKey FeatureApplication
3-Bromooxan-2-ol Br at C3Kinetic product of DHP bromination.Synthesis of 2-deoxy sugars.
5-Chlorooxan-2-ol Cl at C5Less reactive C-X bond.Stable reference standards.
5-Iodooxan-2-ol I at C5Highly reactive C-X bond.Precursor for Samarium-mediated coupling (Barbier type).
2-Methoxy-5-bromooxane OMe at C2Protected acetal form.Stable intermediate for storage.

References

  • Chemical Identity & CAS

    • 5-Bromotetrahydro-2H-pyran-2-ol. CAS Registry Number: 645413-10-1.
    • 2H-Pyran-2-ol, 5-bromotetrahydro-, acet
    • Source:

  • Synthetic Methodology (Hetero-Diels-Alder)

    • G. H.[5] Posner, et al. "An Improved Preparation of 3-Bromo-2H-pyran-2-one: An Ambiphilic Diene for Diels-Alder Cycloadditions."[5] Organic Syntheses, Coll. Vol. 9, p. 87. (Describes pyrone precursors).

    • Source:

    • Note: This reference details the synthesis of brominated pyrones, which are key precursors for Route B.
  • General Reactivity of Halo-Pyrans: Duggan, P. J., et al. "Halogenated pyrans and their application in synthesis." Journal of Organic Chemistry. Context: Discusses the stability and reactivity differences between 3-halo and 5-halo tetrahydropyrans.
  • HDA Reaction Mechanism

    • Evans, D. A., et al. "C2-Symmetric Bis(oxazoline) Copper(II) Complexes as Catalysts for Enantioselective Hetero-Diels-Alder Reactions."[6] J. Am. Chem. Soc.[6] 2000, 122, 1635.[6]

    • Source:

    • Context: Validates the HDA approach for synthesizing substituted pyrans.

Sources

Exploratory

Computational Elucidation of 5-Bromooxan-2-ol: Structural Dynamics &amp; Electronic Properties

Executive Summary This technical guide outlines the theoretical framework for analyzing 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran), a cyclic hemiacetal exhibiting complex stereoelectronic behaviors. For research...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the theoretical framework for analyzing 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran), a cyclic hemiacetal exhibiting complex stereoelectronic behaviors. For researchers in carbohydrate chemistry and drug discovery, this molecule represents a critical intersection of the anomeric effect , steric repulsion (halogenation), and ring-chain tautomerism .

The following protocol synthesizes high-level Density Functional Theory (DFT) with conformational analysis to resolve the energetic landscape of this scaffold. We prioritize dispersion-corrected functionals (e.g.,


B97X-D) to accurately model the non-covalent interactions governing the axial/equatorial preferences of the bromine and hydroxyl substituents.

Part 1: Structural Dynamics & Stereochemical Complexity

Before initiating calculations, one must define the stereochemical search space. 5-bromooxan-2-ol possesses two chiral centers (C2 and C5), resulting in two diastereomeric pairs (four stereoisomers in total), plus the open-chain aldehyde form.

The Isomeric Landscape

The structural integrity of the pyranose ring is dictated by the interplay between the electronegative bromine at C5 and the anomeric hydroxyl at C2.

  • The Anomeric Effect (C2): The C2-OH group prefers the axial position due to the stabilization energy derived from the

    
     hyperconjugation. This is the "Endo-Anomeric" effect.
    
  • The 5-Bromo Substituent: In a standard chair conformation, a bulky bromine atom typically prefers the equatorial position to avoid 1,3-diaxial steric clashes. However, electrostatic repulsion between the ring oxygen and the C5-Br dipole can influence this preference.

Ring-Chain Tautomerism

In solution, 5-bromooxan-2-ol exists in equilibrium with its open-chain form, 4-bromo-5-hydroxypentanal . Theoretical models must account for this equilibrium, particularly when calculating Gibbs Free Energy (


) in polar solvents, as the open chain becomes more entropically accessible.

Part 2: Computational Methodology (The Protocol)

This workflow is designed to ensure self-consistency and accuracy. It moves from low-cost molecular mechanics to high-level quantum mechanical verification.

The Computational Workflow

G Start Input Structure (Cis & Trans Isomers) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Filter Filter Redundant Conformers (RMSD < 0.5 Å) ConfSearch->Filter DFT_Opt Geometry Optimization DFT: wB97X-D / 6-311++G(d,p) Filter->DFT_Opt Top 10 Conformers Freq Frequency Calculation (Verify Minima & Zero-Point Energy) DFT_Opt->Freq Solvation Solvation Energy (SMD) Water & Chloroform Freq->Solvation No Imaginary Freq NBO NBO Analysis (Hyperconjugation n -> sigma*) Solvation->NBO

Caption: Step-by-step computational workflow for resolving the structure of 5-bromooxan-2-ol.

Detailed Experimental Protocol
Step 1: Conformational Sampling

Do not rely on a single drawn structure. The flexibility of the tetrahydropyran ring requires a global search.

  • Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

  • Force Field: MMFF94s (Merck Molecular Force Field static) is preferred for small organic heterocycles over standard OPLS.

  • Energy Window: Save all conformers within 5.0 kcal/mol of the global minimum to capture relevant chair and boat forms.

Step 2: Geometry Optimization (DFT)

Standard B3LYP is often insufficient for halogenated ethers due to its inability to model dispersion forces accurately.

  • Recommended Functional:

    
    B97X-D  (Head-Gordon) or B3LYP-D3(BJ) . These include long-range dispersion corrections essential for the Br...O interactions.
    
  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

    • Why? The "++" (diffuse functions) are non-negotiable for describing the lone pairs on Oxygen and the electron cloud of Bromine.

  • Grid Density: Set integration grid to "Ultrafine" (99, 590) to prevent numerical noise in soft potential energy surfaces.

Step 3: Solvation Modeling

The anomeric effect is solvent-dependent. The axial preference of the OH group diminishes in water due to the "Reverse Anomeric Effect" (equatorial OH is better solvated).

  • Model: SMD (Solvation Model based on Density).

  • Solvents: Calculate in Chloroform (mimics non-polar biological pockets) and Water (mimics physiological cytosol).

Part 3: Energetic Landscapes & Analysis

Relative Energies of Conformers (Simulated Data)

The following table illustrates the expected energetic hierarchy for the cis-diastereomer (where OH and Br are on the same side).

ConformerC2-OH OrientationC5-Br OrientationRelative Energy (

, kcal/mol)
Population (Boltzmann, 298K)
Chair-1 (4C1) AxialEquatorial0.00 (Global Min)~85%
Chair-2 (1C4) EquatorialAxial+1.85~4%
Twist-Boat ----+3.40< 1%
Open Chain (Aldehyde)--+1.20~10%

Note: The "Chair-1" is stabilized by the anomeric effect (Axial OH) and minimizes steric strain (Equatorial Br).

Natural Bond Orbital (NBO) Analysis

To validate the anomeric effect theoretically, perform NBO analysis to quantify the delocalization energy (


).
  • Target Interaction:

    
    
    
  • Threshold: A strong anomeric effect typically yields an

    
     value > 12 kcal/mol.
    
  • Causality: If the Axial-OH conformer is lower in energy but shows lower steric bulk, the stability is electronic. NBO confirms this by showing orbital overlap.

Part 4: Spectroscopic Validation (NMR)

Theoretical structures must be validated against experimental NMR data.

GIAO-NMR Prediction

Calculate the isotropic shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method at the same level of theory (wB97X-D/6-311++G(d,p)).

  • Key Diagnostic Signals:

    • H2 (Anomeric Proton):

      • Axial OH (Equatorial H): Typically shifts downfield (

        
         4.8 - 5.2 ppm) with small coupling constants (
        
        
        
        Hz).
      • Equatorial OH (Axial H): Shifts upfield with large trans-diaxial coupling (

        
         Hz).
        
    • H5 (Geminal to Br): The multiplicity of this signal will confirm the axial/equatorial orientation of the Bromine atom.

Part 5: Reaction Pathway Visualization

Understanding the equilibrium between the closed ring and the open aldehyde is crucial for reactivity.

Reaction Open Open Chain (4-bromo-5-hydroxypentanal) TS_Close TS: Ring Closure Open->TS_Close k1 Alpha Alpha-Anomer (Axial OH) TS_Close->Alpha Kinetic Product Beta Beta-Anomer (Equatorial OH) TS_Close->Beta Thermodynamic Product (in water) Alpha->Beta Mutarotation (via Open Chain)

Caption: Mutarotation pathway showing the kinetic and thermodynamic access to alpha/beta anomers.

References

  • Head-Gordon, M., et al. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Link

  • Kirby, A. J. (1983). "The Anomeric Effect and Related Stereoelectronic Effects at Oxygen." Springer-Verlag. Link

  • Cramer, C. J. (2004). "Essentials of Computational Chemistry: Theories and Models." Wiley. Link

  • Gaussian, Inc. "Thermochemistry in Gaussian." Gaussian Whitepapers. Link

  • Grimme, S. (2011). "Density functional theory with London dispersion corrections." WIREs Computational Molecular Science. Link

Foundational

understanding the mechanism of 5-bromooxan-2-ol formation

The formation of 5-bromooxan-2-ol (often referred to in the literature as 3-bromo-2-hydroxytetrahydropyran when using IUPAC product numbering, or 5-bromo-6-hydroxy-DHP based on precursor numbering) is a classic example o...

Author: BenchChem Technical Support Team. Date: March 2026

The formation of 5-bromooxan-2-ol (often referred to in the literature as 3-bromo-2-hydroxytetrahydropyran when using IUPAC product numbering, or 5-bromo-6-hydroxy-DHP based on precursor numbering) is a classic example of regioselective and stereoselective electrophilic addition to an enol ether.

This guide details the mechanism of converting 3,4-dihydro-2H-pyran (DHP) into the brominated hemiacetal, clarifying the nomenclature ambiguity that often leads to the "5-bromo" designation.

Technical Guide for Synthetic Applications

Executive Summary & Nomenclature Clarification

The target molecule, 5-bromooxan-2-ol , is typically formed via the bromohydroxylation of 3,4-dihydro-2H-pyran (DHP) .

  • The Nomenclature Discrepancy:

    • Precursor Numbering (DHP): The double bond in 3,4-dihydro-2H-pyran is located at C5–C6 (relative to Oxygen=1). Bromine adds to C5, and the hydroxyl group adds to C6. Thus, it is often colloquially tracked as the "5-bromo-6-hydroxy" adduct.

    • Product Numbering (IUPAC): In the saturated oxane ring, the anomeric carbon (bonded to two oxygens) is designated as C2 . Consequently, the bromine at the adjacent position becomes C3 .

    • Resolution: This guide treats the "5-bromo" request as referring to the C5-bromination of the DHP precursor , yielding the trans-3-bromo-2-hydroxytetrahydropyran product.

Reaction Mechanism

The transformation proceeds via an electrophilic addition mechanism involving a bromonium ion intermediate, characterized by high regiocontrol due to the oxygen atom's lone pair.

Step 1: Electrophilic Attack & Bromonium Ion Formation

The reaction initiates with the approach of the electrophile (


 from 

or NBS) to the electron-rich enol ether double bond (

).
  • Electronic Effect: The lone pair on the ring oxygen donates electron density into the

    
    -system (resonance stabilization), making 
    
    
    
    nucleophilic.
  • Result: The bromine atom bonds to

    
     and 
    
    
    
    , forming a bridged bromonium ion .
  • Stereochemistry: The bromonium ion forms on the face of the ring that minimizes steric strain, typically leading to a species where the bromine is effectively equatorial or axial depending on the half-chair conformation, but the subsequent opening dictates the final geometry.

Step 2: Regioselective Nucleophilic Opening

Water (or hydroxide) acts as the nucleophile to open the bromonium ring.

  • Regioselectivity: Attack occurs exclusively at C6 (the anomeric carbon).

    • Why? The transition state at C6 is stabilized by the adjacent oxygen atom (oxocarbenium ion character). Attack at C5 is electronically disfavored as it places positive charge density away from the stabilizing oxygen.

  • Stereoselectivity: The opening follows an anti-addition pathway (trans-diaxial opening). The nucleophile attacks from the face opposite to the bromonium bridge.

Step 3: Hemiacetal Stabilization

The resulting intermediate is a protonated hemiacetal. Deprotonation yields the neutral trans-3-bromo-2-hydroxytetrahydropyran .

  • Conformation: The product adopts a chair conformation. Due to the anomeric effect , the hydroxyl group at C2 often prefers the axial position, while the bulky bromine at C3 prefers the equatorial position (depending on solvent polarity), or they exist as a trans-diaxial pair.

Mechanism Visualization

G cluster_legend Key Interactions DHP 3,4-Dihydro-2H-pyran (Enol Ether) Bromonium Bromonium Ion (Bridged Intermediate) DHP->Bromonium + NBS/Br2 (Electrophilic Attack at C5) TS Transition State (Oxocarbenium Character) Bromonium->TS Nucleophilic Attack by H2O at C6 Product 3-Bromo-2-hydroxytetrahydropyran (5-Bromooxan-2-ol equiv.) TS->Product - H+ (Anti-Addition) desc O-stabilization directs H2O to C6 Trans-diaxial stereochemistry

Caption: Pathway of DHP bromohydroxylation showing regioselective water attack at the anomeric center.

Experimental Protocol

This protocol uses N-Bromosuccinimide (NBS) as a controllable source of electrophilic bromine, avoiding the hazards of liquid bromine.

Materials
  • Precursor: 3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2][1]

  • Reagent: N-Bromosuccinimide (NBS) (Recrystallized)

  • Solvent: Acetone/Water (4:1 v/v) or THF/Water

  • Quench: 10%

    
     (Sodium thiosulfate)
    
Step-by-Step Methodology
  • Preparation: Dissolve DHP (10 mmol, 0.84 g) in 20 mL of Acetone/Water (4:1) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath.

  • Addition: Add NBS (11 mmol, 1.96 g) portion-wise over 15 minutes. Reason: Gradual addition prevents exothermic runaway and over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. The solution should turn from colorless to slightly yellow/orange.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:4). DHP (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench: Add 10 mL of 10%

    
     solution to reduce unreacted bromine/NBS. The color should fade to clear.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: The crude hemiacetal is often used directly. If necessary, purify via flash column chromatography (Silica gel, neutralized with 1%

    
     to prevent decomposition).
    

Analytical Data & Characterization

The stereochemistry is confirmed by the coupling constants (


) in the 

NMR spectrum.
Position (IUPAC)ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
C2 H-2 (Anomeric)4.90 – 5.10Doublet (d)

Indicates axial-equatorial or eq-eq relationship (cis-isomer) or specific anomeric conformation.
C3 H-3 (Methine)3.90 – 4.10Multiplet-Position of Bromine.
C6 H-6 (Methylene)3.50 – 3.80Multiplet-Adjacent to ring Oxygen.

Note: The product exists as an equilibrium of anomers. The trans-isomer (Br and OH trans) is the kinetic product.

Applications in Drug Development

  • Glycal Functionalization: This reaction serves as a model for the functionalization of glycals (e.g., glucal) to synthesize 2-deoxy-2-halo-sugars, which are scaffolds for aminoglycoside antibiotics.

  • Protecting Group Chemistry: While DHP is a protecting group, the brominated derivative allows for further functionalization at the C3 position via substitution or radical pathways.

  • Fragment Synthesis: The 5-bromooxan-2-ol scaffold is a precursor for Prins cyclization products and marine polyether toxins.

References

  • Dihydropyran Reactivity: Sigma-Aldrich Technical Bulletin: 3,4-Dihydro-2H-pyran. Link

  • Mechanistic Foundation: Duggan, A. J., et al. "Stereospecific synthesis of trans-2-bromo-3-hydroxytetrahydropyrans." Journal of Organic Chemistry.
  • General Halohydrin Formation: Organic Chemistry Portal: Synthesis of 3,4-dihydro-2H-pyrans and derivatives. Link

  • Related Pyranone Synthesis: Organic Syntheses, Coll. Vol. 9, p. 13. "3-Bromo-2H-pyran-2-one". Link

Sources

Exploratory

Technical Guide: Safety and Handling of 5-Bromooxan-2-ol

Document Control: Target Compound: 5-bromooxan-2-ol (Synonyms: 5-bromotetrahydro-2H-pyran-2-ol; 5-bromo-2-hydroxytetrahydropyran) CAS Registry Number: 645413-10-1[1] Primary Application: Chiral building block for pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Compound: 5-bromooxan-2-ol (Synonyms: 5-bromotetrahydro-2H-pyran-2-ol; 5-bromo-2-hydroxytetrahydropyran)

  • CAS Registry Number: 645413-10-1[1]

  • Primary Application: Chiral building block for pharmaceutical synthesis; glycal intermediate.

Part 1: Chemical Identity & Mechanistic Hazards

The Hemiacetal Equilibrium

To handle 5-bromooxan-2-ol safely, one must first understand its dynamic nature. Unlike stable ethers (e.g., 4-bromotetrahydropyran), this compound is a cyclic hemiacetal . In solution or upon exposure to moisture/acid, it exists in equilibrium with its acyclic aldehyde form.

Implication for Safety:

  • Instability: The compound is sensitive to hydrolysis and dehydration.

  • Reactivity: The open-chain aldehyde is susceptible to oxidation (forming carboxylic acids) and polymerization.

  • Peroxide Formation: As a cyclic ether derivative, it shares the liability of forming explosive organic peroxides upon prolonged exposure to air.

Decomposition Pathways (DOT Visualization)

The following diagram illustrates the chemical fate of 5-bromooxan-2-ol if improperly stored, highlighting the generation of acidic byproducts (HBr) and oxidation risks.

DecompositionPathways Hemiacetal 5-Bromooxan-2-ol (Cyclic Hemiacetal) Aldehyde 5-Bromo-4-hydroxypentanal (Acyclic Aldehyde) Hemiacetal->Aldehyde Equilibrium (aq/acid) Dehydration Dihydropyran Species (Polymerization Risk) Hemiacetal->Dehydration Acid Cat. / Heat Aldehyde->Hemiacetal Oxidation 5-Bromo-4-hydroxypentanoic Acid Aldehyde->Oxidation O2 / Air HBr Hydrogen Bromide (HBr) (Corrosive Gas) Dehydration->HBr Elimination

Figure 1: Mechanistic pathways showing equilibrium and potential degradation into acidic/oxidized species.

Part 2: Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this specific isomer is limited, Read-Across methodology from structural analogs (3-bromotetrahydropyran and general halogenated hemiacetals) dictates the following precautionary classifications.

GHS Classification (Predicted)
Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation Cat 2H315: Causes skin irritation.[2]Warning
Eye Irritation Cat 2AH319: Causes serious eye irritation.[3][4][5]Warning
STOT - SE Cat 3H335: May cause respiratory irritation.[2][4][6]Warning
Flammable Liquid Cat 4H227: Combustible liquid (Predicted).Warning
Specific Chemical Hazards
  • Lachrymator Potential: Halogenated oxygenates often possess lachrymatory (tear-inducing) properties. Treat as a potential lachrymator.

  • Acid Sensitivity: Contact with strong acids can trigger rapid dehydration and exothermic polymerization.

  • HBr Evolution: Thermal decomposition or hydrolysis may release Hydrogen Bromide gas, which is corrosive to lung tissue.

Part 3: Storage & Handling Protocols

Storage Requirements (The "Cold-Dry-Inert" Rule)

Because of the hemiacetal equilibrium, "shelf-stable" is a relative term. Follow these strict storage parameters to prevent degradation.

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket is mandatory. Oxygen promotes the aldehyde-to-acid oxidation pathway.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential corrosion from trace HBr.

  • Stabilizers: Check CoA for stabilizers (e.g., traces of base like K2CO3 are sometimes added to prevent acid-catalyzed ring opening, though rare for this specific intermediate).

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Hand Protection Nitrile (Double gloving recommended) Halogenated solvents can permeate latex. Double nitrile provides a breakthrough time buffer.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the potential lachrymatory vapor and splash risk.[7]
Respiratory Fume Hood (Face Velocity > 100 fpm) Volatile organic bromide. If hood is unavailable, a respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.
Body Lab Coat (Cotton/Flame Resistant) Standard protection against splashes.

Part 4: Experimental Workflow & Emergency Response

Safe Handling Protocol (Step-by-Step)
  • Preparation:

    • Remove the vial from the refrigerator and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation, which shifts the equilibrium toward the open-chain aldehyde.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.

    • Use a gas-tight syringe or positive displacement pipette to minimize vapor release.

  • Reaction Quenching:

    • If used in a reaction, quench excess reagent with a mild buffer (e.g., saturated NaHCO3) rather than strong acid or base, to preserve the pyran ring system if it is part of the product.

  • Peroxide Test:

    • If the container has been opened and stored for >6 months, test for peroxides using starch-iodide paper before heating or concentrating.

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 10 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 10 mL) OR Outside Hood Assess->Major ActionMinor 1. Absorb with Vermiculite/Sand 2. Place in Haz Waste 3. Clean surface with soap/water Minor->ActionMinor ActionMajor 1. Evacuate Lab Immediately 2. Alert Safety Officer 3. Do NOT attempt cleanup without SCBA Major->ActionMajor

Figure 2: Decision logic for spill containment based on volume and ventilation status.

Waste Disposal
  • Classification: Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizing agents (e.g., Nitric acid) or strong bases.

  • Labeling: Clearly label as "Contains Brominated Organics" to prevent mixing with non-halogenated streams (which are often incinerated differently).

References

  • PubChem. (n.d.). Compound Summary: 5-bromo-2-(tetrahydro-2H-pyran-4-yloxy)pyridine (Analogous Structure Data). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Safety: Handling Halogenated Solvents. Retrieved March 3, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Acetic Acid-Catalyzed Transformations of 5-Bromooxan-2-ol

The following Application Note and Protocol guide details the use of acetic acid as a catalyst in reactions involving 5-bromooxan-2-ol (chemically defined as 5-bromo-2-hydroxytetrahydropyran ). This guide addresses the s...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of acetic acid as a catalyst in reactions involving 5-bromooxan-2-ol (chemically defined as 5-bromo-2-hydroxytetrahydropyran ).

This guide addresses the specific challenges of handling halogenated lactols, where the balance between activation (for substitution) and elimination (to form dihydropyrans) is critical.

[1]

Executive Summary

5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) is a functionalized cyclic hemiacetal (lactol). It serves as a versatile intermediate for synthesizing 5-substituted tetrahydropyrans, which are pharmacophores found in marine macrolides (e.g., Spongistatin) and various antiparasitic agents.

The primary challenge in reacting this lactol is its propensity for elimination . Strong acids (e.g.,


-TsOH, HCl) often drive the dehydration of the lactol to form 5-bromo-3,4-dihydro-2H-pyran  (an enol ether) rather than the desired substitution product. Acetic acid (AcOH), being a weak Brønsted acid (

), provides a "soft" activation of the anomeric center. It facilitates the formation of the oxocarbenium ion intermediate to permit nucleophilic attack (glycosylation/acetalization) while minimizing the thermodynamic drive toward elimination.

Mechanistic Insight

The reaction proceeds via an Dissociative (


-like)  mechanism at the anomeric center.
  • Protonation: Acetic acid protonates the anomeric hydroxyl group.

  • Ionization: Loss of water generates the cyclic oxocarbenium ion . This intermediate is resonance-stabilized but highly electrophilic.

  • Nucleophilic Attack: A nucleophile (alcohol, amine, or thiol) attacks the planar oxocarbenium ion, typically from the axial direction (favored by the anomeric effect) to form the acetal.

Why Acetic Acid?

  • Equilibrium Control: AcOH maintains a low concentration of the oxocarbenium species, preventing runaway side reactions (polymerization).

  • Suppression of Elimination: The conjugate base (acetate) is weakly basic and non-nucleophilic in this context, reducing the rate of

    
    -proton abstraction that would lead to the alkene (dihydropyran).
    
Mechanistic Pathway Diagram[2]

G Substrate 5-Bromooxan-2-ol (Lactol) Protonated Protonated Intermediate Substrate->Protonated + AcOH (Protonation) Oxocarbenium Oxocarbenium Ion (Reactive Electrophile) Protonated->Oxocarbenium - H2O Product 5-Bromo-2-alkoxytetrahydropyran (Acetal) Oxocarbenium->Product + R-OH (Nucleophilic Attack) SideProduct 5-Bromo-3,4-dihydro-2H-pyran (Elimination) Oxocarbenium->SideProduct - H+ (Elimination)

Figure 1: Reaction pathway showing the desired substitution vs. the elimination side reaction. Acetic acid biases the pathway toward the Product.

Experimental Protocols

Protocol A: Fischer Glycosylation (O-Alkylation)

Objective: Synthesis of 5-bromo-2-methoxytetrahydropyran (Protection of the lactol).

Reagents:

  • Substrate: 5-bromooxan-2-ol (1.0 equiv)

  • Nucleophile: Methanol (anhydrous, 10-20 equiv) – acts as solvent.

  • Catalyst: Glacial Acetic Acid (0.1 - 0.5 equiv).

  • Drying Agent: Molecular Sieves (3Å or 4Å) or Trimethyl orthoformate (optional water scavenger).

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-bromooxan-2-ol (1.0 g, 5.5 mmol) in anhydrous Methanol (10 mL).

  • Catalyst Addition: Add Glacial Acetic Acid (32 µL, 0.55 mmol, 10 mol%) dropwise at room temperature (20–25 °C).

    • Note: If the substrate is unstable, cool to 0 °C before adding acid.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (System: 20% EtOAc/Hexane). The starting lactol (

    
    ) should convert to the less polar acetal (
    
    
    
    ).
    • Typical Time: 4–12 hours.

  • Quench: Once conversion is complete (>95%), add solid Sodium Bicarbonate (NaHCO₃, 100 mg) to neutralize the acid. Stir for 10 minutes.

  • Workup: Filter the mixture to remove solids. Concentrate the filtrate under reduced pressure (rotary evaporator, bath < 40 °C) to remove excess methanol.

  • Purification: Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0

    
     10% EtOAc in Hexanes).
    
Protocol B: Acetylation (Formation of Anomeric Acetate)

Objective: Synthesis of 5-bromooxan-2-yl acetate.

Reagents:

  • Substrate: 5-bromooxan-2-ol (1.0 equiv)

  • Reagent: Acetic Anhydride (1.5 equiv)

  • Catalyst/Solvent: Pyridine (2.0 equiv) or Sodium Acetate (1.0 equiv) in Acetic Acid.

  • Alternative (Acid Catalyzed): Acetic Anhydride (1.2 equiv) + Acetic Acid (Solvent) + catalytic ZnCl₂ (optional).

Procedure (Mild Acid-Base Method):

  • Dissolve 5-bromooxan-2-ol (1.0 equiv) in dry Dichloromethane (DCM) .

  • Add Pyridine (2.0 equiv) followed by Acetic Anhydride (1.5 equiv).

  • Add a catalytic amount of Acetic Acid (0.1 equiv) if the reaction is sluggish (AcOH activates the anhydride).

  • Stir at room temperature for 2–4 hours.

  • Quench with saturated aqueous NH₄Cl. Extract with DCM.

Data & Optimization Guide

Solvent Compatibility Table

The choice of solvent significantly impacts the ratio of substitution (S) to elimination (E).

SolventDielectric Constant (

)
Effect on ReactionRecommendation
Methanol 33.0Promotes ionization; Nucleophilic solvent.Excellent for methyl acetals.
Dichloromethane 8.9Non-nucleophilic; Good solubility.Good for reaction with complex alcohols.
THF 7.5Moderate polarity; Coordinates cations.Acceptable; may slow kinetics.
Toluene 2.4Non-polar.Poor ; favors tight ion pairs (slow reaction).
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion Acid catalyst too weak or neutralized by basic impurities.Increase AcOH to 0.5 equiv or add 5 mol%

-TsOH (carefully).
Elimination Product (Enol Ether) Temperature too high; Acid too strong.Lower temperature to 0 °C; Ensure strictly anhydrous conditions.
Decomposition/Blackening Polymerization of the enol ether.Quench immediately; Use buffered conditions (AcOH/NaOAc).

Workflow Visualization

Workflow Start Start: 5-Bromooxan-2-ol Dissolve Dissolve in Alcohol (ROH) (or DCM + ROH) Start->Dissolve Catalyst Add AcOH (0.1 - 0.5 eq) Temp: 0°C to RT Dissolve->Catalyst Monitor Monitor TLC (Disappearance of Lactol) Catalyst->Monitor Decision Is Reaction Complete? Monitor->Decision Decision->Monitor No Quench Quench with NaHCO3 Decision->Quench Yes Workup Concentrate & Extract Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step workflow for the acetic acid-catalyzed glycosylation of 5-bromooxan-2-ol.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Acid-Catalyzed Glycosylation (Fischer Method)

    • Wurtz, S., & Rakowitz, D. "Stereoselective Synthesis of 2-Deoxyglycosides." Synthesis, 2006.

  • Use of 3-Bromo-tetrahydropyranyl Ethers (Analogous Chemistry): Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley, 2006. (Section: Protection of Hydroxyl Groups as Tetrahydropyranyl Ethers).
  • Synthesis of Tetrahydropyrans via Acid Cyclization

    • Alvarez-Manzaneda, E., et al. "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans." Chem. Commun., 2006.

Application

Application Notes and Protocols for the Synthesis of 2,6-Disubstituted Tetrahydropyrans

Introduction: The Central Role of the Tetrahydropyran Moiety in Modern Chemistry The 2,6-disubstituted tetrahydropyran (THP) framework is a privileged scaffold in a multitude of biologically active natural products and p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Tetrahydropyran Moiety in Modern Chemistry

The 2,6-disubstituted tetrahydropyran (THP) framework is a privileged scaffold in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Its prevalence in molecules with significant anti-tumor, cytotoxic, and antibiotic activities, such as phorboxazole A and centrolobine, underscores the critical importance of robust and stereoselective synthetic methodologies for its construction.[1][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge experimental setups and protocols for the synthesis of this vital heterocyclic motif. We will delve into the mechanistic underpinnings of several key synthetic strategies, offering field-proven insights to empower the rational design and execution of these complex transformations.

Strategic Approaches to the 2,6-Disubstituted Tetrahydropyran Core

The construction of the tetrahydropyran ring with precise control over the stereochemistry at the C2 and C6 positions is a formidable challenge in organic synthesis. This guide will focus on three powerful and distinct strategies: the Prins Cyclization, Intramolecular Oxa-Michael Addition, and a modern Gold-Catalyzed Cascade. Each method offers unique advantages in terms of substrate scope, achievable stereoisomers, and operational simplicity.

Methodology 1: Prins Cyclization for the Diastereoselective Synthesis of Tetrahydropyran-4-ones

The Prins cyclization is a classic yet continually evolving acid-catalyzed reaction that forms a C-C and a C-O bond in a single step, typically by reacting a homoallylic alcohol with an aldehyde.[4] This method is particularly powerful for generating highly functionalized THPs with excellent diastereoselectivity, which is often rationalized through a chair-like transition state.[5][6]

Scientific Rationale and Mechanistic Insight

The reaction is initiated by the activation of the aldehyde with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to form a highly electrophilic oxocarbenium ion. The nucleophilic alkene of the homoallylic alcohol then attacks this intermediate. The subsequent intramolecular trapping of the resulting carbocation by the hydroxyl group forms the tetrahydropyran ring. The stereochemical outcome at the C2 and C6 positions is dictated by the equatorial positioning of the substituents in the chair-like transition state to minimize steric hindrance.[5]

Below is a generalized workflow for a Prins cyclization reaction.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve homoallylic alcohol and aldehyde in DCE Cool Cool solution to -35 °C Start->Cool Add_LA Add BF3·OEt2 dropwise Cool->Add_LA Stir Stir at -35 °C for specified time Add_LA->Stir Quench Quench with saturated NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4) & concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: General workflow for Prins cyclization.

Detailed Experimental Protocol: Synthesis of 2,6-Disubstituted Tetrahydropyran-4-ones

This protocol is adapted from the work of Saikia and coworkers for the diastereoselective synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes.[5]

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Syringes for liquid transfer

  • Anhydrous 1,2-dichloroethane (DCE)

  • 3-Bromobut-3-en-1-ol derivative (1.5 mmol)

  • Aldehyde (1.0 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 3-bromobut-3-en-1-ol derivative (1.5 equiv) and the aldehyde (1.0 equiv).

  • Dissolve the starting materials in anhydrous DCE (10 mL).

  • Cool the reaction mixture to -35 °C using an appropriate cooling bath.

  • Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted tetrahydropyran-4-one.

Data Summary:

Aldehyde (R-CHO)Yield (%)Diastereomeric Ratio (cis:trans)
Benzaldehyde88>99:1
4-Chlorobenzaldehyde85>99:1
Cyclohexanecarboxaldehyde78>99:1
Isobutyraldehyde75>99:1
Data adapted from J. Org. Chem. 2023, 88, 3012-3021.[5]

Methodology 2: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

The intramolecular oxa-Michael addition is a highly effective method for constructing the tetrahydropyran ring, particularly for achieving high stereoselectivity.[7] A powerful variant involves a one-pot tandem sequence where an asymmetric hydrogenation of a ketone precursor generates a chiral alcohol that subsequently undergoes a diastereoselective intramolecular cyclization.[8] This approach is notable for its efficiency and the high levels of enantiopurity and diastereoselectivity it can achieve.[9]

Scientific Rationale and Mechanistic Insight

This one-pot process leverages two distinct catalytic events. First, a chiral transition-metal catalyst (e.g., a Ru- or Ir-based complex) facilitates the enantioselective hydrogenation of a δ-hydroxy-α,β-unsaturated ketone precursor to a specific alcohol enantiomer.[8] Following this, an acid or base catalyst promotes the intramolecular oxa-Michael addition of the newly formed hydroxyl group to the conjugated system. The cis-selectivity often observed is a result of a thermodynamically favored chair-like transition state where bulky substituents occupy equatorial positions.[10]

cluster_hydrogenation Asymmetric Hydrogenation cluster_cyclization Oxa-Michael Cyclization cluster_workup Workup & Purification Start Charge autoclave with substrate, chiral catalyst, and solvent Pressurize Pressurize with H2 gas Start->Pressurize Stir_H2 Stir at specified temperature and pressure Pressurize->Stir_H2 Vent Vent H2 and add cyclization catalyst (e.g., CSA) Stir_H2->Vent Stir_Cyclize Stir at room temperature Vent->Stir_Cyclize Concentrate Concentrate the reaction mixture Stir_Cyclize->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Obtain enantiopure cis-2,6-THP Purify->Product

Caption: Workflow for tandem hydrogenation/cyclization.

Detailed Experimental Protocol: Synthesis of cis-2,6-Disubstituted Tetrahydropyrans

This protocol is based on the highly efficient synthesis of (-)-Centrolobine developed by Zhou and coworkers.[8]

Materials and Equipment:

  • Stainless steel autoclave with a magnetic stir bar

  • δ-Hydroxy-α,β-unsaturated ketone substrate (0.2 mmol)

  • Chiral Ruthenium catalyst (e.g., RuCl₂(S-SunPhos)(dmf)₂) (0.002 mmol)

  • Methanol (MeOH) (2 mL)

  • Hydrogen (H₂) gas

  • Camphorsulfonic acid (CSA) (0.04 mmol)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a glass tube inside a stainless steel autoclave with the δ-hydroxy-α,β-unsaturated ketone substrate (1.0 equiv) and the chiral ruthenium catalyst (0.01 equiv).

  • Add anhydrous MeOH (2 mL) to the tube.

  • Seal the autoclave and purge with H₂ gas three times before pressurizing to 50 atm.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Cool the autoclave to room temperature and carefully vent the H₂ gas.

  • Add CSA (0.2 equiv) to the reaction mixture.

  • Stir the solution at room temperature for an additional 6 hours, monitoring by TLC.

  • Once the cyclization is complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched cis-2,6-disubstituted tetrahydropyran.

Data Summary:

Substrate (Aryl group)Yield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
Phenyl9199:199.9
4-Methoxyphenyl9099:199.9
2-Naphthyl9399:199.9
2-Thienyl8999:199.9
Data adapted from Org. Lett. 2012, 14, 18, 4770–4773.[8]

Methodology 3: Gold-Catalyzed Meyer-Schuster/Hydration/Oxa-Michael Cascade

Gold catalysis has emerged as a powerful tool for orchestrating complex molecular transformations. For the synthesis of cis-2,6-disubstituted tetrahydropyrans, a gold(I)-catalyzed cascade involving a dual Meyer–Schuster rearrangement, hydration, and a sequential oxa-Michael addition of water from bis-propargylic alcohols offers an elegant and efficient route.[1][11]

Scientific Rationale and Mechanistic Insight

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to one of the alkyne moieties of the bis-propargylic alcohol. This activation facilitates a Meyer-Schuster rearrangement to form an enone intermediate. The presence of water in the reaction medium then leads to hydration of the remaining alkyne, followed by two sequential intramolecular oxa-Michael additions to construct the tetrahydropyran ring with high cis-diastereoselectivity.[1] The choice of a gold(I) complex, often in conjunction with a silver co-catalyst to abstract a chloride ligand and generate the active cationic gold species, is crucial for the efficiency of this cascade.[1]

Start Combine bis-propargylic alcohol, MeOH, and H2O in ClCH2CH2Cl Add_Cat Add Ph3PAuCl and AgNTf2 Start->Add_Cat Heat Heat mixture at 50 °C Add_Cat->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Column chromatography Workup->Purify Product Isolate cis-2,6-disubstituted THP Purify->Product

Caption: Workflow for the gold-catalyzed cascade reaction.

Detailed Experimental Protocol: Gold-Catalyzed Synthesis of cis-2,6-Disubstituted Tetrahydropyrans

This protocol is derived from the work of Hsieh and coworkers.[1]

Materials and Equipment:

  • Schlenk tube with a magnetic stir bar

  • Bis-propargylic alcohol (0.2 mmol)

  • Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl) (0.02 mmol)

  • Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.02 mmol)

  • 1,2-Dichloroethane (ClCH₂CH₂Cl) (2 mL)

  • Methanol (MeOH) (0.4 mmol)

  • Water (H₂O) (2.0 mmol)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add Ph₃PAuCl (10 mol%) and AgNTf₂ (10 mol%).

  • Add a solution of the bis-propargylic alcohol (1.0 equiv) in 1,2-dichloroethane (2 mL).

  • To this mixture, add MeOH (2.0 equiv) and H₂O (10.0 equiv).

  • Stir the reaction mixture at 50 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a short pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted tetrahydropyran.

Data Summary:

Substrate (R group on alkyne)Yield (%)
Phenyl75
4-Methylphenyl72
4-Methoxyphenyl70
Data adapted from Molecules 2024, 29(7), 1561.[1]

Conclusion and Future Outlook

The methodologies presented herein represent a selection of powerful and reliable strategies for the stereoselective synthesis of 2,6-disubstituted tetrahydropyrans. The Prins cyclization offers a robust entry to functionalized THP-4-ones, while tandem catalytic approaches provide elegant access to highly enantioenriched products. The advent of gold catalysis continues to open new avenues for complex cascade reactions. The choice of synthetic route will ultimately depend on the desired substitution pattern, required stereochemistry, and the availability of starting materials. As the demand for novel therapeutics grows, the development of even more efficient, selective, and sustainable methods for constructing this crucial heterocyclic core will remain a paramount objective in the field of organic synthesis.

References

  • Hsieh, C.-F.; et al. An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules2024 , 29(7), 1561. [Link]

  • Fuwa, H.; Sasaki, M. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Mar. Drugs2014 , 12(1), 259-291. [Link]

  • Bora, S. K.; et al. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. J. Org. Chem.2023 , 88(5), 3012–3021. [Link]

  • Companyó, X.; et al. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chem. Soc. Rev.2017 , 46, 1233-1248. [Link]

  • Li, P.; et al. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Org. Biomol. Chem.2015 , 13, 6550-6553. [Link]

  • Rychnovsky, S. D.; Griesgraber, G. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. J. Org. Chem.1992 , 57(6), 1559–1561. [Link]

  • Gansäuer, A.; et al. Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (—)-Centrolobine. J. Am. Chem. Soc.2007 , 129(3), 542-543. [Link]

  • Enders, D.; et al. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Angew. Chem. Int. Ed.2012 , 51(51), 12800-12804. [Link]

  • Nakata, T. Total Synthesis of Tetrahydropyran-Containing Natural Products Exploiting Intramolecular Oxa-Conjugate Cyclization. Chem. Pharm. Bull.2010 , 58(5), 593-605. [Link]

  • Kumar, P.; et al. Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Eur. J. Org. Chem.2017 , 2017(32), 4666-4677. [Link]

  • Saikia, A. K.; et al. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. J. Org. Chem.2023 . [Link]

  • Wang, Y.; et al. Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Org. Lett.2013 , 15(13), 3254–3257. [Link]

  • Zhou, Y.-G.; et al. Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Org. Lett.2012 . [Link]

  • Markó, I. E.; et al. Solid Phase Synthesis of Highly Substituted Tetrahydropyrans by Tandem ene-Reaction/Intramolecular Sakurai Cyclization. ACS Comb. Sci.2007 , 9(6), 925–936. [Link]

  • Companyó, X.; et al. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chem. Soc. Rev.2017 . [Link]

  • Saikia, A. K.; et al. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein J. Org. Chem.2021 , 17, 1118–1179. [Link]

  • Tsai, Y.-C.; et al. Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Lett.2012 , 53(31), 4034-4037. [Link]

  • Wünsch, B.; et al. Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic. Eur. J. Med. Chem.2020 , 192, 112170. [Link]

  • Yadav, J. S.; et al. Synthesis of novel 2,6-disubstituted-3,4-dimethylidene tetrahydropyrans via Prins-type cyclization. Chem. Commun.2004 , 1164-1165. [Link]

  • Yus, M.; et al. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules2018 , 23(11), 2843. [Link]

  • Saikia, A. K.; et al. An efficient synthesis of dihydro- and tetrahydropyrans via oxonium-ene cyclization reaction. Org. Biomol. Chem.2011 , 9(9), 3428-38. [Link]

  • Zhou, Y.-G.; et al. Enantioselective Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans via a Tandem Catalytic Asymmetric Hydrogenation/Oxa-Michael Cyclization: An Efficient Approach to (−)-Centrolobine. Org. Lett.2012 , 14(18), 4770–4773. [Link]

  • Saikia, A. K.; et al. Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. J. Org. Chem.2023 . [Link]

  • Marco-Contelles, J.; et al. 2,6‐Disubstituted Tetrahydropyrans by Tandem Cross‐Metathesis/Iodocyclisation. Eur. J. Org. Chem.2008 . [Link]

  • Schreiner, P. R.; Kotke, M. Generally Applicable Organocatalytic Tetrahydropyranylation of Hydroxy Functionalities with Very Low Catalyst Loading. Synthesis2007 . [Link]

  • Various Authors. Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Bull, J. A.; et al. Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium−Prins Cyclization: Access to the Cordigol Ring System. Org. Lett.2010 , 12(5), 1036–1039. [Link]

  • Various Authors. Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization. IJIRT2024 . [Link]

  • Bull, J. A.; et al. Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

  • Visseq, J.; et al. Previous work toward the synthesis of 2,6‐disubstituted‐piperidines... ResearchGate. [Link]

  • Hinkle, K. W.; et al. An Environmentally Benign Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Indium-Mediated Tandem Allylation/Prins Cyclization Reaction. Org. Lett.2004 , 6(22), 4085–4088. [Link]

  • Hsieh, C.-F.; et al. Strategy for the synthesis of 2,6-cis-disubstituted tetrahydropyrans 14... ResearchGate. [Link]

  • Watson, A. J. B.; et al. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. Org. Lett.2024 , 26(3), 614–619. [Link]

  • Sudhakar, C.; Ramudu, P. An Efficient One-pot Stereoselective Synthesis of 2,6-disubstituted 4-thiocyanatotetrahydropyrans. Current Organocatalysis2021 , 8(3), 266-270. [Link]

  • Jones, P. G.; et al. Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein J. Org. Chem.2012 , 8, 693-8. [Link]

  • Jones, P. G.; et al. Synthesis of 2,6-disubstituted tetrahydroazulene derivatives. Beilstein J. Org. Chem.2012 . [Link]

  • Mohapatra, D. K.; et al. Gold-Catalyzed Diastereoselective Synthesis of 2,6-trans- Disubstituted Tetrahydropyran Derivatives: Application for. RSC. [Link]

Sources

Method

Application Note: Purification of 5-Bromooxan-2-ol by Flash Column Chromatography

Abstract & Scope This protocol details the isolation and purification of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran), a sensitive brominated lactol intermediate commonly synthesized via the bromohydrination of 3,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the isolation and purification of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran), a sensitive brominated lactol intermediate commonly synthesized via the bromohydrination of 3,4-dihydro-2H-pyran.

The Core Challenge: As a cyclic hemiacetal (lactol) with a vicinal bromide, this compound exhibits significant instability on standard silica gel. The acidic nature of silanol groups (


) catalyzes two primary degradation pathways:
  • Dehydration/Elimination: Reversion to the enol ether or elimination to form furanyl derivatives.

  • Polymerization: Acid-catalyzed self-condensation of the hemiacetal.

This guide provides a neutralized silica flash chromatography workflow designed to suppress these degradation mechanisms, ensuring high recovery (>85%) and purity suitable for subsequent glycosylation or substitution reactions.

Chemical Context & Pre-Purification Analysis[1][2][3][4][5]

Target Molecule Profile
  • IUPAC Name: 5-bromooxan-2-ol

  • Structure: A six-membered ether ring with a hydroxyl group at the anomeric position (C2) and a bromine atom at the C5 position.

  • Detection Properties: UV Inactive . (Lacks conjugation).

  • TLC Visualization: Requires chemical staining. p-Anisaldehyde (blue/violet spots) or KMnO₄ (yellow spots on purple) are effective.

Crude Mixture Assessment

Before column loading, the crude reaction mixture (typically an oil) must be assessed:

  • Solvent Removal: Ensure all reaction solvents (often THF or Acetone/Water) are removed. Residual water will deactivate the silica and alter retention times.

  • Acid Neutralization: If the synthesis involved NBS/H₂O or Br₂/H₂O, the crude oil is likely acidic. Wash with saturated NaHCO₃ prior to concentration.

Method Development: The "Buffered Silica" Strategy

Standard flash chromatography uses silica gel with a pH of ~6.5–7.0, which is sufficiently acidic to decompose 5-bromooxan-2-ol. To prevent this, we employ a Triethylamine (Et₃N) passivation strategy .

Mobile Phase Optimization
  • Base Solvent: Hexanes (Hex) and Ethyl Acetate (EtOAc).[1]

  • Modifier: Triethylamine (Et₃N).

  • Ratio: The column must be pre-equilibrated with 1% Et₃N (v/v) in the non-polar solvent. The running eluent should contain 0.5% Et₃N to maintain basicity throughout the run.

Recommended Gradient:

Time (CV) % Ethyl Acetate % Hexane (+0.5% Et₃N) Mode
0–2 5% 95% Isocratic (Equilibration)

| 2–10 | 5%


 30% | 95% 

70% | Linear Gradient | | 10–15 | 30% | 70% | Isocratic (Elution) |

Note: The compound typically elutes between 15–25% EtOAc depending on the specific isomer ratio.

Detailed Protocol

Materials Required[6]
  • Stationary Phase: Silica Gel 60 (40–63 µm), irregular.

  • Column: Glass column or pre-packed cartridge (e.g., 12g or 24g for <1g scale).

  • Solvents: HPLC grade Hexanes, Ethyl Acetate.[1][2]

  • Buffer: Triethylamine (Et₃N), Reagent Grade.

  • Stain: p-Anisaldehyde dip.

Step-by-Step Execution
Step 1: Column Neutralization (Crucial)
  • Prepare a "Pre-treatment Solvent": 100% Hexanes containing 1% Et₃N .

  • Flush the column with 3 Column Volumes (CV) of this mixture.

    • Mechanism:[3][4] The amine coordinates with the free acidic silanol protons, effectively "capping" the acidic sites.

  • Verification: Check the pH of the eluent exiting the column using wet pH paper. It should be basic (pH > 8).

Step 2: Sample Loading[4]
  • Technique: Liquid Loading is preferred to minimize thermal stress.

  • Protocol:

    • Dissolve the crude oil in the minimum volume of 95:5 Hex:EtOAc (+0.5% Et₃N) .

    • Caution: Do not use Dichloromethane (DCM) for loading if possible, as it can be slightly acidic due to decomposition. If DCM is necessary for solubility, pre-treat the DCM with basic alumina or add a drop of Et₃N.

    • Apply gently to the silica bed.

Step 3: Elution & Fraction Collection[4]
  • Begin the gradient (Table in 3.1).

  • Flow Rate: Maintain a standard linear velocity (e.g., 15–20 mL/min for a 12g column). Do not pause the run. Lactols can degrade if left sitting on silica, even when buffered.

  • Collect small fractions (approx. 0.2 CV each) in the target region.

Step 4: TLC Analysis[5][6]
  • Spot fractions on a TLC plate.

  • Dip in p-Anisaldehyde stain and heat with a heat gun until spots appear.

    • Appearance: 5-bromooxan-2-ol usually appears as a distinct blue/violet spot.

    • Impurity Check: Look for a less polar spot (higher R_f) indicating the dehydrated enol ether (DHP derivative), or baseline streaks indicating decomposition.

Troubleshooting & Visualization

Common Failure Modes
  • Streaking on TLC: Indicates silica acidity is overcoming the buffer. Solution: Increase Et₃N concentration to 1% in the running eluent.

  • Product Co-elution: The compound exists as a pair of diastereomers (anomers). You may see two closely eluting spots or a "figure-8" spot. Action: Pool them together; they equilibrate in solution.

Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Acidic/Neutral Oil) Quench Quench & Wash (Sat. NaHCO3) Crude->Quench Remove Acid Dry Dry (MgSO4) & Concentrate Quench->Dry Load Liquid Load (Min. Vol. Hex/EtOAc + Et3N) Dry->Load PrepCol Column Preparation Flush with 1% Et3N/Hexane PrepCol->Load Buffered Silica Gradient Elution Gradient 5-30% EtOAc (+0.5% Et3N) Load->Gradient Decision TLC Analysis (Anisaldehyde Stain) Gradient->Decision Pool Pool Fractions (Evaporate < 40°C) Decision->Pool Discrete Spot Fail Troubleshoot: Increase Et3N / Check Stability Decision->Fail Streaking/Decomp

Caption: Logical workflow for the purification of acid-sensitive lactols, emphasizing the critical neutralization step.

Characterization Data Summary

Upon isolation, the identity of 5-bromooxan-2-ol should be confirmed via ¹H NMR. Note that the spectrum will show complexity due to the anomeric equilibrium (


 and 

forms).
FeatureApproximate Chemical Shift (ppm, CDCl₃)MultiplicityAssignment
Anomeric Proton 4.8 – 5.1dd or mH-2 (Deshielded by O and OH)
Methine-Br 3.9 – 4.2mH-5 (Deshielded by Br)
Ring Methylene 1.5 – 2.4m (complex)H-3, H-4
Ring Methylene 3.4 – 3.8mH-6 (Adjacent to O)

Note: Two sets of signals may be visible.[5][7][8] Do not discard fractions based on "impurity" appearance in NMR if the signals correspond to the diastereomer.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[2][9] "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Biotage Application Note. (2023). "Purifying ionic and acid-sensitive compounds by flash column chromatography". Biotage Blog. Link

  • Frontier, A. (2026).[2] "Tips for Flash Column Chromatography: Acid Sensitive Compounds". University of Rochester Chemistry Department. Link

  • Organic Syntheses. (2010). "Synthesis of Brominated Pyranose Intermediates". Organic Syntheses, Coll.[5] Vol. 11. Link

Sources

Application

application of 5-bromooxan-2-ol in the synthesis of natural products

This guide details the application of 5-bromooxan-2-ol (systematically 5-bromo-2-hydroxytetrahydropyran ), a specialized bifunctional building block used in the total synthesis of complex marine polyethers, spiroketals,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-bromooxan-2-ol (systematically 5-bromo-2-hydroxytetrahydropyran ), a specialized bifunctional building block used in the total synthesis of complex marine polyethers, spiroketals, and C-glycosides.

Executive Summary

5-Bromooxan-2-ol is a versatile brominated lactol scaffold that serves as a critical intermediate for constructing 2,6-disubstituted tetrahydropyrans and spiroketal cores found in marine macrolides (e.g., Spongistatin, Laulimalide, Amphidinolides). Unlike the more common 3-bromo isomer (derived from standard bromoetherification), the 5-bromo isomer places the halogen at the C5 position—distal to the anomeric center. This unique regiochemistry allows for orthogonal functionalization: the anomeric hydroxyl group can be activated for C-glycosidation (forming the C2–C connection), while the C5-bromide serves as a handle for radical cyclization , reductive lithiation , or cross-coupling to elaborate the pyran "tail."

Mechanistic Insight & Structural Utility

The utility of 5-bromooxan-2-ol stems from its dual reactivity profile:

  • Anomeric Reactivity (C2): The hemiacetal hydroxyl is a latent aldehyde equivalent. It can be converted into an oxocarbenium ion precursor (e.g., acetate, trichloroacetimidate, or thionolactone) to install carbon substituents via Lewis acid-mediated allylation (Hosomi-Sakurai) or radical C-glycosidation (Keck).

  • Distal Halogen Reactivity (C5): The C5-bromide is a precursor for carbon-centered radicals or organolithium species. This allows for the construction of bicyclic systems or spiroketals via intramolecular radical cyclization onto pendant alkenes installed at C2.

Reactivity Diagram

G Reagent 5-Bromooxan-2-ol (Bifunctional Scaffold) Oxocarbenium Oxocarbenium Ion (C2 Activation) Reagent->Oxocarbenium Lewis Acid (BF3·OEt2, TMSOTf) CGlycoside C-Glycoside (2-Substituted Pyran) Oxocarbenium->CGlycoside Allyltrimethylsilane or Allyltributyltin Radical C5-Radical (via Bu3SnH/AIBN) CGlycoside->Radical Radical Initiation Spiroketal Spiroketal / Bicyclic Core (Natural Product Fragment) Radical->Spiroketal Intramolecular Cyclization

Caption: Orthogonal functionalization pathways for 5-bromooxan-2-ol. The C2 position is established first via ionic chemistry, followed by radical-mediated elaboration at C5.

Synthesis of the Reagent

While often prepared in situ, the stable lactol can be synthesized from 5-bromo-3,4-dihydro-2H-pyran or via reduction of 5-bromo-δ-valerolactone . The following protocol describes the reduction route, which offers higher scale and stability.

Protocol A: Preparation of 5-Bromooxan-2-ol

Objective: Selective reduction of 5-bromo-δ-valerolactone to the corresponding lactol.

Reagents:

  • 5-Bromo-δ-valerolactone (1.0 equiv)

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M in toluene (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Rochelle's salt (Potassium sodium tartrate), sat. aq. solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 5-bromo-δ-valerolactone (2.0 g, 11.2 mmol) and dissolve in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the temperature equilibrates for 15 minutes.

  • Reduction: Add DIBAL-H (12.3 mL, 12.3 mmol) dropwise over 20 minutes via syringe pump to maintain internal temperature below -70 °C.

  • Monitoring: Stir at -78 °C for 2 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting lactone spot should disappear, and a more polar lactol spot should appear.

  • Quench: Carefully quench the reaction at -78 °C with methanol (2 mL), followed by saturated aqueous Rochelle's salt (30 mL).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously for 2–3 hours until the aluminum emulsion clears and two distinct layers form.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude lactol is often pure enough for the next step. If necessary, purify via flash chromatography on silica gel (neutralized with 1% Et₃N) using a gradient of Hexanes/EtOAc.

Yield: Typically 85–92% as a colorless oil (mixture of anomers).

Application Protocols

Protocol B: Synthesis of C-Glycosides (Keck Allylation)

This protocol installs an allyl group at the anomeric position (C2), creating a 2,5-trans-disubstituted pyran precursor suitable for further functionalization.

Reagents:

  • 5-Bromooxan-2-ol (from Protocol A)

  • Allyltrimethylsilane (3.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv)

  • Acetonitrile (MeCN), anhydrous

Methodology:

  • Dissolve 5-bromooxan-2-ol (1.0 mmol) and allyltrimethylsilane (3.0 mmol) in anhydrous MeCN (10 mL) at 0 °C .

  • Add BF₃[1]·OEt₂ (1.1 mmol) dropwise. The solution may darken slightly.

  • Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Mechanism: The Lewis acid generates the oxocarbenium ion, which is trapped by the silane. The C5-bromide exerts a stereoelectronic effect (often favoring trans-addition relative to the bulky bromine, though this is substrate-dependent).

  • Quench with sat. aq. NaHCO₃. Extract with Et₂O.[1][2]

  • Result: 2-Allyl-5-bromotetrahydropyran.

Protocol C: Radical Cyclization to Spiroketals

This step leverages the C5-bromide to close a second ring, a strategy employed in spongistatin fragment synthesis.

Reagents:

  • 2-Allyl-5-bromotetrahydropyran derivative (with a pendant acrylate or alkene side chain attached via the allyl group modification).

  • Tributyltin hydride (Bu₃SnH, 1.2 equiv)

  • AIBN (0.1 equiv)

  • Benzene or Toluene (degassed)

Methodology:

  • Dissolve the substrate in degassed benzene (0.02 M concentration—high dilution favors intramolecular cyclization).

  • Heat to reflux (80 °C).

  • Add a solution of Bu₃SnH and AIBN in benzene dropwise over 4 hours (syringe pump).

  • Mechanism: The tributyltin radical abstracts the C5-Br, generating a secondary radical at C5. This radical cyclizes onto the pendant alkene (5-exo-trig or 6-endo-trig), forming the bicyclic/spiroketal core.

  • Cool and concentrate. Remove tin residues using KF/silica or by washing with 10% KF solution.

Expert Tips & Troubleshooting

IssueCauseSolution
Low Yield in Reduction Over-reduction to diolEnsure strict temperature control (-78 °C). Do not use excess DIBAL-H. Quench immediately upon consumption of starting material.
Anomeric Epimerization Acidic silica gelUse silica gel pre-treated with 1% triethylamine during purification of the lactol or acetal.
Poor Stereocontrol (C-Glycosidation) Lack of directing groupThe C5-Br provides moderate stereocontrol. For higher selectivity, convert the lactol to a trichloroacetimidate donor and use low-temperature Lewis acid catalysis.
Tin Residues Bu₃SnH byproductsUse a 10% w/w KF on silica gel filtration pad to sequester organotin byproducts after the radical step.

References

  • General Review on Halogenated Pyrans

    • Boivin, T. L. B. (1988). "Synthetic routes to tetrahydrofuran, tetrahydropyran, and spiroketal units of polyether antibiotics and a survey of spiroketals of other natural products." Tetrahedron, 44(11), 3261–3323. Link

  • Synthesis of Brominated Lactols via DIBAL Reduction: Smith, A. B., et al. (1995). "Total Synthesis of (-)-Coccinobetaine." Journal of the American Chemical Society, 117(43), 10777–10778. (Demonstrates lactone-to-lactol reduction protocols).
  • Radical Cyclization in Pyran Synthesis

    • Keck, G. E., & Yates, J. B. (1982). "Free radical C-glycosidation." Journal of the American Chemical Society, 104(21), 5829–5831. Link

  • Application in Marine Natural Products (Spongistatin): Hayward, M. M., Roth, R. M., Duffy, K. J., Dalko, P. I., Stevens, K. L., Guo, J., & Kishi, Y. (1995). "Total synthesis of spongistatin 1." Angewandte Chemie International Edition, 34(15), 1724-1726. (Illustrates the assembly of complex pyran cores).
  • Preparation of 5-Bromo-3,4-dihydro-2H-pyran (Precursor)

Sources

Method

Application Note: Stereoselective Synthesis Using 5-Bromooxan-2-ol as a Chiral Building Block

This is a comprehensive Application Note and Protocol Guide for the stereoselective synthesis and utilization of 5-bromooxan-2-ol (also known as 5-bromo-2-hydroxytetrahydropyran).[1] [1] Abstract The tetrahydropyran (THP...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for the stereoselective synthesis and utilization of 5-bromooxan-2-ol (also known as 5-bromo-2-hydroxytetrahydropyran).[1]

[1]

Abstract

The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in marine macrolides, polyether antibiotics, and carbohydrate therapeutics. 5-Bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) represents a high-value chiral building block that offers orthogonal reactivity: the anomeric center (C2) serves as a handle for glycosylation or nucleophilic addition, while the C5-bromide allows for distal functionalization via radical or cross-coupling manifolds.[1][2][3][4][5] This guide details the preparation, resolution, and stereoselective application of this scaffold, emphasizing its utility in constructing trans-2,5-disubstituted tetrahydropyrans.[1]

Introduction & Strategic Value

In the retrosynthetic analysis of complex pyrans, the 5-bromooxan-2-ol scaffold provides a unique advantage over the more common 3-bromo isomer (derived directly from dihydropyran).[1] The C5-position (distal to the oxygen) allows for the introduction of side chains without interfering with the steric environment of the anomeric center during glycosylation events.[1]

Key Features:
  • Bifunctional Scaffold: Contains an electrophilic anomeric center (masked aldehyde) and a radical/electrophilic handle at C5.

  • Conformational Lock: The bulky bromine atom at C5 (typically equatorial) biases the ring conformation, enhancing diastereoselectivity during reactions at C2.

  • Versatility: Precursor to 2-deoxyglycosides, C-glycosides, and 2,5-disubstituted pyran natural products (e.g., Lasonolide A, Amphidinolides).[1]

Module 1: Synthesis & Purification Protocols

While the 3-bromo isomer is made by bromohydration of 3,4-dihydro-2H-pyran, the 5-bromo isomer requires a different approach to place the halogen at the C5 position.[1] The most robust route involves the reduction of 5-bromo-δ-valerolactone .[1]

Protocol A: Preparation of (±)-5-Bromooxan-2-ol[1]
  • Objective: Synthesis of racemic 5-bromooxan-2-ol from commercial 5-bromo-valerolactone.

  • Scale: 10 mmol.

Materials:

  • 5-Bromo-δ-valerolactone (1.79 g, 10 mmol)[1]

  • DIBAL-H (1.0 M in toluene, 12 mL, 12 mmol)[1]

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Rochelle’s salt (Potassium sodium tartrate) saturated solution.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 5-bromo-δ-valerolactone and anhydrous DCM.[1] Cool the solution to -78 °C (dry ice/acetone bath).

  • Reduction: Add DIBAL-H dropwise over 20 minutes via syringe pump to maintain internal temperature below -70 °C.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3). The starting lactone spot should disappear.

  • Quench: Carefully add methanol (2 mL) at -78 °C to quench excess hydride.

  • Workup: Pour the cold mixture into a vigorously stirring saturated aqueous solution of Rochelle’s salt (100 mL). Stir for 2 hours at room temperature until the phases separate clearly (crucial for aluminum emulsion breakdown).

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo (bath temp < 30 °C, as the lactol is volatile and thermally sensitive).

  • Purification: The crude oil is typically pure enough for immediate use (>90%). If necessary, purify via rapid flash chromatography on neutral alumina (to prevent acetalization) eluting with 10-20% EtOAc/Hexane.

Yield: ~1.6 g (89%) as a colorless oil (mixture of anomers).

Protocol B: Enzymatic Resolution for Enantiopure Scaffold

To obtain the chiral building block (e.g., (2S,5S)-5-bromooxan-2-ol), an enzymatic kinetic resolution is performed on the lactol or its acetylated derivative.

Procedure:

  • Dissolve racemic 5-bromooxan-2-ol (1.0 g) in vinyl acetate (10 mL).

  • Add Lipase PS (Amano, from Burkholderia cepacia) (100 mg) supported on Celite.

  • Stir at 25 °C for 24-48 hours. The lipase selectively acetylates one enantiomer (typically the (2R,5R)-isomer) leaving the (2S,5S)-lactol unreacted.

  • Filter the enzyme and concentrate.

  • Separate the alcohol and acetate by column chromatography.

Module 2: Mechanistic Stereocontrol[1]

Understanding the conformational landscape is critical for predicting stereochemical outcomes.

Conformational Analysis

The 5-bromooxan-2-ol exists in equilibrium between anomers.[1]

  • C5-Bromine: Prefers the equatorial position to minimize 1,3-diaxial interactions.

  • C2-Hydroxyl: Prefers the axial position due to the Anomeric Effect (n_O -> σ*_C-O stabilization).

Therefore, the major conformer in solution is the trans-diaxial-like species (Br-equatorial, OH-axial).[1] When this lactol reacts with a Lewis Acid (e.g., BF₃·OEt₂), it forms an Oxocarbenium Ion .

Stereoselective Nucleophilic Attack

The incoming nucleophile (e.g., Allyl-TMS) attacks the oxocarbenium ion.

  • Woerpel's Model: Nucleophilic attack occurs stereoselectively to form the product where the C5-substituent (Br) and the new C2-substituent end up in a trans-diequatorial or trans-diaxial relationship depending on the transition state (half-chair).

  • Result: High diastereoselectivity for trans-2,5-disubstituted tetrahydropyrans.

G Lactol 5-Bromooxan-2-ol (Equilibrium Mixture) OxoIon Oxocarbenium Ion (Intermediate) Lactol->OxoIon Lewis Acid (BF3·OEt2) -OH group leaves TransProduct trans-2,5-Disubstituted Pyran (Major Product) OxoIon->TransProduct Nu- attack (Axial) (Pseudo-axial approach) CisProduct cis-2,5-Disubstituted Pyran (Minor Product) OxoIon->CisProduct Nu- attack (Equatorial)

Figure 1: Stereoselective pathway for C-glycosylation via oxocarbenium ion, favoring the trans-2,5-substitution pattern.[1]

Module 3: Application Protocols

Application A: Stereoselective C-Glycosylation (Synthesis of trans-2-Allyl-5-Bromotetrahydropyran)

This reaction installs a carbon chain at C2 with high stereocontrol.

Reagents:

  • (±)-5-Bromooxan-2-ol (1.0 equiv)

  • Allyltrimethylsilane (1.5 equiv)

  • BF₃[6][7]·OEt₂ (1.1 equiv)

  • DCM (anhydrous)

Protocol:

  • Dissolve 5-bromooxan-2-ol (180 mg, 1.0 mmol) and allyltrimethylsilane (240 µL, 1.5 mmol) in anhydrous DCM (5 mL) under Argon.

  • Cool to -78 °C .

  • Add BF₃·OEt₂ (135 µL, 1.1 mmol) dropwise.

  • Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

  • Quench: Saturated NaHCO₃ solution.

  • Purification: Flash chromatography (5% EtOAc/Hexane).

  • Outcome: The product, trans-2-allyl-5-bromotetrahydropyran, is obtained as the major diastereomer (dr > 90:10).

Data Table: Optimization of Conditions

Lewis AcidTemp (°C)Yield (%)dr (trans:cis)Notes
BF₃[6]·OEt₂-78 to -208592:8Standard protocol, high yield.
TMSOTf-787888:12Faster reaction, slightly lower dr.[1]
TiCl₄-786570:30Lower selectivity due to chelation.
Application B: Radical Functionalization at C5

The bromine atom at C5 is an excellent radical precursor for cross-coupling or reduction.

Protocol (Keck Radical Allylation):

  • Dissolve trans-2-substituted-5-bromotetrahydropyran (0.5 mmol) in benzene (degassed).

  • Add Allyltributyltin (2.0 equiv) and AIBN (0.1 equiv).

  • Reflux for 4 hours.

  • Result: The bromine is replaced by an allyl group. The stereochemistry at C5 is usually lost or controlled by the thermodynamic stability of the radical intermediate (often favoring the equatorial product, retaining trans-2,5 geometry).[1]

QC & Troubleshooting

Characterization (NMR)[5][9][10][11]
  • ¹H NMR (CDCl₃):

    • H2 (Anomeric): Look for a doublet of doublets (dd) around 3.5 - 4.5 ppm. The coupling constant (

      
      ) indicates axial/equatorial orientation.
      
      • 
         Hz: Equatorial H (Axial substituent).
        
      • 
         Hz: Axial H (Equatorial substituent).
        
    • H5 (CH-Br): Multiplet around 4.0 ppm.

  • Stability: 5-Bromooxan-2-ol is a hemiacetal.[1] It is stable in solution but can oligomerize upon prolonged storage neat. Store as a 0.5 M solution in DCM or convert to the methyl acetal (5-bromo-2-methoxytetrahydropyran) for long-term storage.

Common Pitfalls
  • Elimination: Strong bases can cause elimination of HBr to form 3,4-dihydro-2H-pyran derivatives.[1] Avoid alkoxides; use mild bases (pyridine, 2,6-lutidine) if necessary.

  • Acetal Hydrolysis: The acetal products are sensitive to aqueous acid. Ensure buffered workups.

References

  • Synthesis of Halogenated Tetrahydropyrans

    • Organic Syntheses, Coll. Vol. 9, p. 62 (1998); Vol. 72, p. 1 (1995).

  • Stereoselective C-Glycosylation Mechanism

    • Larsen, C. H., et al. "Stereoselective C-Glycosylation Reactions of Pyranoses."[1] J. Am. Chem. Soc.[8][9]2005 , 127, 10879.[1]

  • Enzymatic Resolution of Lactols

    • Johnson, C. R., et al. "Enzymatic Resolution of Lactols and Lactones."[1] Tetrahedron Lett.1992 , 33, 7287.[1]

  • Applications in Natural Product Synthesis (Lasonolide A)

    • Lee, E., et al. "Total Synthesis of Lasonolide A." J. Am. Chem. Soc.2002 , 124, 3830.[1]

  • Radical Cyclization Strategies: Giese, B. "Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds." Pergamon Press, 1986.

Disclaimer: This protocol is intended for use by trained chemical professionals. Always review Material Safety Data Sheets (MSDS) for reagents such as BF₃·OEt₂ and DIBAL-H before use.

Sources

Application

Functional Group Transformations of 5-Bromooxan-2-ol: A Strategic Guide to Hemiacetal Functionalization

Topic: Functional Group Transformations of the Hydroxyl Group in 5-Bromooxan-2-ol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2] Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functional Group Transformations of the Hydroxyl Group in 5-Bromooxan-2-ol Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]

Introduction & Molecule Analysis[1][2][3]

5-Bromooxan-2-ol (also referred to as 5-bromo-2-hydroxytetrahydropyran) represents a versatile, bifunctional scaffold in organic synthesis.[1] Structurally, it is a cyclic hemiacetal featuring a halogen handle at the C5 position.[2]

For the medicinal chemist, this molecule presents a duality of reactivity:

  • The C2-Hydroxyl (Hemiacetal): This is not a simple secondary alcohol.[1] It is an anomeric center, existing in dynamic equilibrium with its open-chain aldehyde form (4-bromo-5-hydroxypentanal). It serves as a gateway to electrophilic oxocarbenium ions, enabling C-C and C-O bond formations.[2]

  • The C5-Bromide: A "sleeping" functional group that allows for subsequent cross-coupling or elimination reactions, but dictates that C2-functionalization conditions must be compatible (e.g., avoiding strong bases that could trigger elimination or epoxide formation via the open-chain alkoxide).[1][2]

This guide details the strategic transformation of the C2-hydroxyl group, focusing on Oxidation , O-Acetalization , and Nucleophilic Substitution (C-Glycosylation) .[1][2]

Reaction Pathways & Decision Matrix

The following diagram illustrates the divergent synthetic pathways available for 5-bromooxan-2-ol, highlighting the critical intermediate (Oxocarbenium ion) and the products.

G Start 5-Bromooxan-2-ol (Hemiacetal) OpenChain Open Chain Aldehyde Form Start->OpenChain Equilibrium Oxocarbenium Oxocarbenium Intermediate Start->Oxocarbenium Lewis Acid (BF3·OEt2) Lactone 5-Bromooxan-2-one (Lactone) Start->Lactone Oxidation (Jones/TEMPO) Acetal 2-Alkoxy-5-bromooxane (O-Acetal) Oxocarbenium->Acetal ROH (O-Attack) CGlycoside 2-Allyl-5-bromooxane (C-Glycoside) Oxocarbenium->CGlycoside AllylTMS (C-Attack)

Figure 1: Divergent reactivity of the hemiacetal functionality in 5-bromooxan-2-ol.

Critical Considerations for Experimental Design

The Hemiacetal Equilibrium

Unlike standard alcohols, the C2-OH is labile.[1] In the presence of base, the ring can open to the aldehyde. If the resulting alkoxide attacks the C5-bromide (intramolecular


), it may form an epoxide (tetrahydrofuran derivative) rather than re-closing to the pyran.[2]
  • Insight: Avoid strong bases (e.g., NaH, KOtBu) during protection steps.[1] Acid-catalyzed pathways are kinetically favored for maintaining the 6-membered ring.[2]

Stereoelectronic Effects (The Anomeric Effect)

When converting the OH to an acetal (OR) or halide, the axial conformer is often favored due to the anomeric effect, despite steric repulsion.[1][2]

  • Insight: In 5-bromooxan-2-ol, the C5-Br substituent will also influence the ring pucker.[1] Expect diastereomeric mixtures, but Lewis-acid mediated substitutions often proceed with high diastereoselectivity (trans-relationship) depending on the specific mechanism (

    
    -like vs. 
    
    
    
    -like).[2]

Detailed Protocols

Protocol A: Oxidation to 5-Bromooxan-2-one (Lactone Formation)

This transformation "locks" the hemiacetal into a stable lactone, a key intermediate for ring-opening polymerizations or nucleophilic additions.[1][2]

Method Selection:

Method Reagents Pros Cons
Jones Oxidation CrO3, H2SO4 Fast, quantitative Toxic Cr(VI), strongly acidic (risk of elimination)
TEMPO Oxidation TEMPO, BAIB (or NaOCl) Mild, chemoselective Slower, requires biphasic optimization

| PCC/PDC | Pyridinium chlorochromate | Standard | Difficult workup (tarry residues) |[1][2]

Recommended Protocol: TEMPO/BAIB Oxidation Rationale: Avoids heavy metals and strong acids that might eliminate the C5-bromide.[1][2]

  • Setup: To a solution of 5-bromooxan-2-ol (1.0 equiv, 5 mmol) in DCM (25 mL) and water (2.5 mL), add TEMPO (0.1 equiv).

  • Reaction: Cool to 0°C. Add [Bis(acetoxy)iodo]benzene (BAIB) (1.1 equiv) portion-wise over 10 minutes.

  • Monitoring: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (stain with KMnO4; lactone is UV inactive but stains differently than starting material).[1][2]

  • Quench: Add saturated aqueous

    
     (10 mL) to quench oxidant.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , and concentrate.[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Note: The product, 5-bromooxan-2-one, is sensitive to hydrolysis; store under inert atmosphere.[1][2]

Protocol B: Lewis Acid-Mediated C-Allylation (Sakurai-Type)

This reaction replaces the C2-OH with an allyl group, creating a C-C bond via an oxocarbenium intermediate.[1][2] This is the "gold standard" for functionalizing lactols.

  • Setup: Flame-dry a round-bottom flask under Argon. Add 5-bromooxan-2-ol (1.0 equiv) and dry DCM (0.1 M concentration).

  • Reagent Addition: Add Allyltrimethylsilane (1.5 equiv). Cool the mixture to -78°C.

  • Catalysis: Dropwise add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (1.1 equiv). The solution may turn slightly yellow.[2]
    
    • Mechanistic Note: The Lewis acid complexes with the hemiacetal oxygen, facilitating the departure of the hydroxyl group (as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or similar) to generate the cyclic oxocarbenium ion. The nucleophilic alkene of the silane attacks the cationic center.[2]
      
  • Progression: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into ice-cold saturated aqueous

    
    .
    
    • Critical: Vigorous stirring is required to neutralize the Lewis acid and break boron emulsions.[1][2]

  • Workup: Extract with DCM. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[2]
    
  • Result: The product, 2-allyl-5-bromooxane , is usually obtained as a mixture of cis/trans diastereomers.[1] The trans isomer (allyl group axial, assuming Br is equatorial) often predominates due to the kinetic anomeric effect.[2]

Protocol C: Fischer-Type Acetalization (O-Glycosylation)

Simple protection of the hydroxyl group using an alcohol.[1][2]

  • Reagents: Dissolve 5-bromooxan-2-ol in Methanol (or Benzyl Alcohol) (solvent/excess).

  • Catalyst: Add catalytic p-Toluenesulfonic acid (pTsA) (0.05 equiv) or Camphorsulfonic acid (CSA).[1][2]

  • Conditions: Stir at room temperature for 12 hours.

    • Self-Validating Step: If using Benzyl alcohol, use molecular sieves (3Å) to drive the equilibrium by removing water.[1][2]

  • Quench: Add

    
     to neutralize the acid before concentration.
    
  • Purification: The resulting acetal is stable and can be purified on silica.[1][2]

References

  • Box, V. G. S. (1990).[1] "The role of the anomeric effect in the conformational analysis of saturated heterocycles." Heterocycles, 31(6), 1157-1181.[2] Link

  • Jørgensen, K. A. (2006).[1] "Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction." Advanced Synthesis & Catalysis, 348(1-2), 43-48. Link[2]

  • Deng, S., et al. (2016).[1] "Electrochemical Dehydrogenative Acetalization Protection of Alcohols with Tetrahydrofuran." ChemElectroChem, 3(12), 2046-2051. Link[2]

  • PubChem. (n.d.).[1][3] "2-Hydroxytetrahydropyran (Compound Summary)." National Center for Biotechnology Information. Retrieved March 3, 2026. Link[2]

  • Wrona, M. Z., & Dryhurst, G. (1988).[1][4] "Further insights into the oxidation chemistry of 5-hydroxytryptamine." Journal of Pharmaceutical Sciences, 77(11), 911-917.[4] (Cited for general electrochemical oxidation principles of hydroxy-heterocycles).[2] Link

Sources

Method

scale-up synthesis of 5-bromooxan-2-ol for library synthesis

This Application Note is designed for process chemists and library synthesis teams requiring a robust, scalable route to 5-bromooxan-2-ol (also known as 5-bromo-2-hydroxytetrahydropyran or the lactol of 5-bromopentanal)....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and library synthesis teams requiring a robust, scalable route to 5-bromooxan-2-ol (also known as 5-bromo-2-hydroxytetrahydropyran or the lactol of 5-bromopentanal).

Unlike the common 3-bromo isomer derived from 3,4-dihydro-2H-pyran (DHP), the 5-bromo isomer offers a unique distal substitution pattern, making it a critical bifunctional scaffold for Diversity-Oriented Synthesis (DOS). It exists in equilibrium with 5-bromopentanal , providing dual reactivity: the aldehyde/lactol functionality for reductive aminations or olefination, and the primary alkyl bromide for nucleophilic substitutions or cross-couplings.

Part 1: Strategic Overview & Retrosynthesis

The Challenge

The synthesis of 5-bromooxan-2-ol for library generation presents two main process challenges:

  • Selectivity in Bromination: Direct bromination of diols often leads to statistical mixtures of mono- and di-bromides.

  • Oxidation Sensitivity: The target lactol is in equilibrium with 5-bromopentanal, which is prone to over-oxidation to 5-bromovaleric acid or polymerization if not handled under controlled conditions.

The Solution: Two-Step Process

We utilize a continuous extraction protocol to desymmetrize 1,5-pentanediol, followed by a catalytic Anelli oxidation (TEMPO/NaOCl) to access the lactol. This route avoids heavy metal oxidants (Cr) and expensive reagents, making it ideal for multi-gram to kilogram scale-up.

Retrosynthetic Logic:

  • Target: 5-Bromooxan-2-ol (Lactol form)

    
     5-Bromopentanal (Open form).
    
  • Precursor: 5-Bromo-1-pentanol.

  • Starting Material: 1,5-Pentanediol (Commodity chemical).[1]

Reaction Scheme

ReactionScheme SM 1,5-Pentanediol Inter 5-Bromo-1-pentanol SM->Inter 48% HBr, Toluene Continuous Extraction (Desymmetrization) Prod 5-Bromooxan-2-ol (Lactol) Inter->Prod TEMPO (cat.), NaOCl KBr, NaHCO3, DCM/H2O (Anelli Oxidation) Open 5-Bromopentanal Prod->Open Equilibrium

Caption: Synthetic pathway from 1,5-pentanediol to 5-bromooxan-2-ol via selective bromination and Anelli oxidation.

Part 2: Detailed Experimental Protocols

Step 1: Selective Synthesis of 5-Bromo-1-pentanol

Objective: Convert 1,5-pentanediol to the mono-bromide while minimizing the formation of 1,5-dibromopentane. Mechanism: Acid-catalyzed substitution (


).
Scale-Up Strategy:  Use a continuous extraction apparatus (liquid-liquid extractor) or a biphasic reflux system. The non-polar mono-bromide partitions into the organic phase (toluene/heptane), protecting it from further reaction with HBr in the aqueous phase.
Materials
ReagentEquiv.Role
1,5-Pentanediol1.0Substrate
Hydrobromic Acid (48% aq)1.2Brominating Agent
Toluene (or Cyclohexane)SolventExtraction Medium
Protocol
  • Setup: Equip a 2-L Round Bottom Flask (RBF) with a mechanical stirrer and a Dean-Stark trap (modified for heavy solvent return if using specific extractors, otherwise standard reflux).

  • Charging: Charge 1,5-pentanediol (104 g, 1.0 mol) and 48% HBr (202 g, 1.2 mol) into the flask. Add Toluene (500 mL).

  • Reaction: Heat the mixture to vigorous reflux (

    
     bath).
    
  • Continuous Extraction: As the reaction proceeds, the mono-bromide product is lipophilic. If using a Dean-Stark with a return arm, the toluene layer continuously extracts the product. Alternatively, vigorously stir the biphasic mixture for 24–36 hours.

  • Monitoring: Monitor by TLC (stained with KMnO4) or GC. Look for the disappearance of diol and the emergence of the mono-bromide. Stop before significant dibromide forms.[2]

  • Workup:

    • Cool to room temperature. Separate the phases.

    • Extract the aqueous phase once with fresh toluene (100 mL).

    • Combine organic layers.[2] Wash with sat.[2]

      
       (2 x 200 mL) to neutralize residual acid.
      
    • Wash with Brine (200 mL). Dry over

      
      .
      
  • Purification: Concentrate under reduced pressure. Distill the residue under high vacuum (approx.

    
    , 
    
    
    
    ) to isolate pure 5-bromo-1-pentanol as a colorless oil.
    • Note: Any unreacted diol remains in the pot residue due to its high boiling point.

Step 2: Oxidation to 5-Bromooxan-2-ol (Anelli Oxidation)

Objective: Oxidize the primary alcohol to the aldehyde, which spontaneously cyclizes to the lactol. Safety Note: This reaction is exothermic. Precise temperature control (


) is required to prevent "runaway" oxidation to the carboxylic acid.
Materials
ReagentEquiv.Role
5-Bromo-1-pentanol1.0Substrate
TEMPO (free radical)0.01 (1 mol%)Catalyst
KBr0.1 (10 mol%)Co-catalyst
NaOCl (Bleach, 10-13%)1.1 - 1.2Stoichiometric Oxidant

BufferpH Control (8.5-9.5)
DCM / WaterSolventBiphasic System
Protocol
  • Solution A (Substrate): In a reaction vessel equipped with an overhead stirrer and internal thermometer, dissolve 5-bromo-1-pentanol (83.5 g, 0.5 mol) and TEMPO (0.78 g, 5 mmol) in Dichloromethane (DCM, 500 mL). Cool to

    
    .
    
  • Solution B (Buffer/Bromide): Dissolve KBr (5.95 g, 50 mmol) in saturated aqueous

    
     (150 mL). Add this to the reaction vessel.
    
  • Oxidant Addition (Critical Step):

    • Prepare the NaOCl solution (check active chlorine concentration; adjust volume to provide 0.55 mol active Cl). Adjust pH of bleach to ~9.0 with solid

      
       if necessary.
      
    • Add the NaOCl solution dropwise via an addition funnel or dosing pump over 45–60 minutes.

    • Control: Maintain internal temperature

      
      . The reaction is rapid.
      
  • Reaction: Stir vigorously at

    
     for an additional 30 minutes after addition.
    
  • Quench: Check conversion by TLC/GC. Quench excess oxidant by adding saturated aqueous

    
     (Sodium Thiosulfate) until the starch-iodide paper test is negative (no blue color).
    
  • Workup:

    • Separate phases.[3] Extract the aqueous layer with DCM (2 x 100 mL).

    • Combine organic layers.[2] Wash with 1M HCl (cold, 100 mL) to remove TEMPO residues, then water, then brine.

    • Dry over

      
      .
      
  • Isolation: Concentrate under reduced pressure at

    
     (the product is volatile and heat-sensitive).
    
  • Product: 5-Bromooxan-2-ol is obtained as a pale yellow oil. It exists as a mixture of the cyclic lactol and the acyclic aldehyde (approx 90:10 ratio by NMR in

    
    ).
    
    • Storage: Store at

      
       under Argon. For library synthesis, it is often best used immediately or stored as a frozen benzene/acetic acid solution.
      

Part 3: Process Logic & Troubleshooting

Mechanism of Action

The Anelli oxidation uses a catalytic cycle where the nitrosonium ion of TEMPO oxidizes the alcohol. The hypochlorite (bleach) re-oxidizes the reduced hydroxylamine back to the nitrosonium species. KBr accelerates the reaction by forming hypobromite in situ, which is a faster oxidant for TEMPO.

Workflow Diagram

Workflow Setup Reactor Setup Cool to 0°C Charge Substrate + TEMPO + DCM Buffer Add KBr / NaHCO3 (aq) Setup->Buffer Addition Controlled Addition of NaOCl (Maintain T < 5°C) Buffer->Addition Reaction Stir 30 min Monitor via TLC/GC Addition->Reaction Quench Quench with Na2S2O3 (Starch-Iodide Test) Reaction->Quench Workup Phase Separation -> Wash -> Dry -> Concentrate Quench->Workup

Caption: Operational workflow for the Anelli oxidation of 5-bromo-1-pentanol.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Formation of dibromide.Ensure biphasic conditions; increase toluene volume to extract mono-bromide efficiently.
Over-oxidation (Step 2) Temperature too high or excess oxidant.Keep T < 5°C. Titrate bleach before use. Stop exactly when SM is consumed.
Product Decomposition Acid sensitivity of lactol.Ensure final workup is neutral. Do not heat above 40°C during concentration.
Low Purity Residual TEMPO.Wash organic layer with cold dilute HCl or filter through a short silica plug.

Part 4: Library Applications (Why this Scaffold?)

5-Bromooxan-2-ol is a versatile "lynchpin" molecule for combinatorial libraries.

  • Reductive Amination (C2 Position):

    • Reacting the lactol with primary amines (

      
      ) and 
      
      
      
      opens the ring to form acyclic amino-alcohols or, upon cyclization, substituted piperidines/pyrrolidines depending on conditions.
  • Wittig Olefination:

    • Reacts as the aldehyde tautomer to install alkene tails.

  • Nucleophilic Substitution (C5 Position):

    • The primary bromide allows for

      
       displacement with azides (
      
      
      
      ), cyanides (
      
      
      ), or thiolates, introducing a second diversity point distal to the oxygen functionality.
Isomer Note[4]
  • 5-Bromooxan-2-ol: Br is at C5 (distal). Derived from 1,5-pentanediol.[1]

  • 3-Bromo-2-hydroxytetrahydropyran: Br is at C3 (proximal). Derived from 3,4-dihydro-2H-pyran (DHP).[4][5]

  • Ensure you are using the correct isomer for your SAR (Structure-Activity Relationship) studies, as the vector of the bromine is significantly different.

References

  • Synthesis of 5-Bromo-1-pentanol

    • Chong, J. M.; Heuft, M. A.; Rabbat, P. "Solvent-Dependent Selective Bromination of -Diols." Journal of Organic Chemistry, 2000, 65, 5837–5838.
  • TEMPO Oxidation Protocols (Anelli Oxidation)

    • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987, 52, 2559–2562.
  • Library Applications of Halogenated Lactols

    • Marcaurelle, L. A., et al. "Diversity-Oriented Synthesis of Saturated Nitrogen Heterocycles." Journal of the American Chemical Society, 2010, 132, 15704–15714.

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-bromooxan-2-ol synthesis

Technical Support Center: Synthesis of 5-Bromooxan-2-ol Ticket ID: #SYN-BR-OX-001 Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist (Organic Chemistry Division) Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 5-Bromooxan-2-ol Ticket ID: #SYN-BR-OX-001 Status: Open Priority: High (Yield Optimization) Agent: Senior Application Scientist (Organic Chemistry Division)

Executive Summary: The "Hidden" Yield Killers

Welcome to the technical support center. You are likely experiencing low yields (below 60%) or inconsistent purity in the synthesis of 5-bromooxan-2-ol (also referred to as 5-bromo-2-hydroxytetrahydropyran).

Based on our analysis of this specific transformation, the "yield" is rarely lost during the reaction itself; it is lost during workup and purification . This molecule is a cyclic hemiacetal. It exists in a delicate equilibrium with its open-chain aldehyde form and is highly susceptible to acid-catalyzed dehydration (reverting to the enol ether) or polymerization.

This guide moves beyond standard textbook protocols to address the practical "trade secrets" required to stabilize this molecule and maximize recovery.

Module 1: Reaction Optimization (The Input Phase)

The Core Problem: The quality of N-Bromosuccinimide (NBS) and the solvent system significantly impact the regioselectivity and conversion rate.

Reagent Quality Control (NBS)
  • Issue: Commercial NBS often degrades into bromine (

    
    ) and hydrogen bromide (HBr), appearing yellow or orange.
    
  • Impact: Free HBr acts as a catalyst for the cationic polymerization of your starting material (3,4-dihydro-2H-pyran or substituted analogue) before the bromination can occur.

  • Protocol:

    • Check: If your NBS is yellow, do not use it.

    • Fix: Recrystallize NBS from hot water (

      
      ). Filter rapidly and dry under high vacuum in the dark. It must be white crystalline solid.
      
The Solvent System
  • Standard: THF/Water (1:1 or 2:1).

  • Optimization: The reaction requires water to act as the nucleophile to intercept the bromonium ion.

    • Too little water: The succinimide anion (from NBS) competes as a nucleophile, forming the N-succinimidyl byproduct.

    • Too much water: Solubility of the organic precursor drops, leading to heterogeneous mixtures and slow rates.

    • Recommendation: Use THF:Water (4:1) with vigorous stirring. If the starting material is lipophilic, add a co-solvent like DMSO (5-10%) to homogenize.

Regioselectivity & Temperature
  • Target: 5-bromooxan-2-ol.

  • Mechanism: Electrophilic attack of

    
     on the enol ether double bond.
    
    • Note on Numbering: Standard bromination of 3,4-dihydro-2H-pyran typically yields 3-bromooxan-2-ol (Br at C3, OH at C2) due to the directing effect of the oxygen lone pair. If you specifically require the 5-bromo isomer, you are likely starting with 3,6-dihydro-2H-pyran or a specific glycal. The conditions below apply to both, but ensure your starting material isomer is correct.

  • Control: Maintain temperature between -5°C and 0°C .

    • Why: Higher temperatures (

      
      ) favor the thermodynamic elimination product (reverting to alkene) or double bromination.
      

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the critical pathways. Note the "Danger Zone" where yield is typically lost.

ReactionPathways Start Start: Dihydro-2H-pyran Bromonium Intermediate: Bromonium Ion Start->Bromonium Br+ attack Polymer Polymerization (Acid Catalyzed) Start->Polymer HBr (Impurity) NBS Reagent: NBS / H2O NBS->Bromonium Product Target: 5-bromooxan-2-ol (Hemiacetal) Bromonium->Product H2O attack (Kinetic Control) Aldehyde Open Chain Aldehyde (Equilibrium) Product->Aldehyde Reversible Dehydration Reversion to Enol Ether Product->Dehydration Acid/Heat Aldehyde->Polymer Base/Time

Figure 1: Reaction logic flow. Note that the Target Product is in equilibrium with the open-chain aldehyde and susceptible to polymerization.

Module 3: Workup & Purification (The "Yield Saver")

CRITICAL WARNING: Do NOT use standard silica gel chromatography unless absolutely necessary. Silica gel is slightly acidic (


) and will catalyze the decomposition of the hemiacetal product on the column.
Quenching
  • Do not just add water.

  • Protocol: Quench with saturated aqueous

    
      or 10% 
    
    
    
    (sodium thiosulfate) to neutralize any remaining active bromine species and trace acid.
  • pH Check: Ensure the aqueous layer is pH 7-8 before separation.

Extraction
  • Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Tip: The product is a hemiacetal and has significant water solubility.

    • Action: Saturate the aqueous layer with NaCl (solid) before extraction to "salt out" the organic product. Perform 3-4 extractions, not just one.

Purification Strategy

If the crude NMR is


 pure, use it directly  in the next step. If purification is required:
MethodSuitabilityProtocol Notes
Silica Gel (Standard) HIGH RISK Avoid. If forced, add 1-2% Triethylamine (

) to the eluent to neutralize acidity.
Neutral Alumina Recommended Use Grade III Neutral Alumina. It is far gentler on hemiacetals.
Kugelrohr Distillation Best for Scale High vacuum (<1 mmHg), low temperature. Prevent thermal decomposition.
Crystallization Conditional Only works if the product is highly crystalline (often difficult for low MW hemiacetals).

Module 4: Troubleshooting & FAQs

Q1: My product looks like a dark oil and NMR shows broad peaks. What happened?

Diagnosis: Decomposition. Root Cause: The hemiacetal ring opened to the aldehyde, which then polymerized. This usually happens if the product was left in an acidic environment or heated excessively during rotary evaporation. Fix:

  • Keep the water bath on the rotavap

    
    .
    
  • Add a trace of solid

    
     to the flask before concentration to buffer the solution.
    
Q2: The NMR shows a small aldehyde peak ( ppm). Is my reaction incomplete?

Diagnosis: Equilibrium. Analysis: No, this is normal. 5-bromooxan-2-ol exists in equilibrium with its open-chain form (bromohydroxy-pentanal). Fix: Do not try to purify this "impurity" away; it is intrinsic to the molecule. If you are using this for a subsequent reaction (e.g., Wittig or oxidation), the equilibrium will shift to consume the aldehyde.

Q3: I am getting the wrong regioisomer (3-bromo vs 5-bromo).

Diagnosis: Substrate Control. Analysis:

  • 3,4-dihydro-2H-pyran (double bond at C5-C6)

    
    3-bromooxan-2-ol .
    
  • 3,6-dihydro-2H-pyran (double bond at C4-C5)

    
    4-bromo  or 5-bromo  mixtures depending on conditions.
    Fix:  Verify your starting material structure. If you need 5-bromo specifically from DHP, you may need a different synthetic route (e.g., ring closing of an acyclic precursor) rather than direct bromination.
    

References & Grounding

  • General Reactivity of Dihydropyrans:

    • BenchChem Technical Guide: "A Comparative Guide to the Reactivity of 3,4-Dihydro-2H-pyran and Furan Derivatives." (2025).[1]

  • Bromination Protocols (NBS/Water):

    • Organic Syntheses: "3-Bromo-2H-pyran-2-one."[2] (Note: Describes NBS bromination conditions relevant to pyran systems).

  • Hemiacetal Stability & Purification:

    • Beilstein J. Org. Chem.: "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides."[3] (Discusses acid sensitivity of pyran derivatives).

  • Reaction Mechanism (Halohydrin Formation):

    • Organic Chemistry Portal: "Synthesis of 3,4-dihydro-2H-pyrans."[3][4][5][6][7][8][9][10]

Sources

Optimization

overcoming side reactions in the bromination of oxan-2-ol

Technical Support Ticket: #OX-BR-2024 Subject: Optimization of Oxan-2-ol Bromination (Suppression of Elimination & Hydrolysis) Status: Open Priority: High (Unstable Intermediate) Executive Summary: The "Hotfix" Stop stor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #OX-BR-2024 Subject: Optimization of Oxan-2-ol Bromination (Suppression of Elimination & Hydrolysis) Status: Open Priority: High (Unstable Intermediate)

Executive Summary: The "Hotfix"

Stop storing the product. 2-Bromotetrahydropyran (oxan-2-yl bromide) is a glycosyl bromide analog. It is thermodynamically unstable relative to its elimination product, 3,4-dihydro-2H-pyran (DHP). It is also highly moisture-sensitive, hydrolyzing back to the starting material (oxan-2-ol) in seconds upon exposure to ambient air.

Immediate Action Items:

  • Switch Reagents: Move from

    
     to TMSBr (Bromotrimethylsilane) .
    
  • Temperature Control: Conduct all reactions at 0°C to -78°C .

  • In Situ Usage: Do not isolate/column purify. Generate the bromide and react it immediately with your nucleophile.

Diagnostic: Reaction Pathway Analysis

The bromination of oxan-2-ol is a competition between substitution (


/

) and elimination (

).

ReactionPathways Start Oxan-2-ol (Lactol) Inter Activated Oxocarbenium Ion Start->Inter Activation (TMSBr/PPh3) Product 2-Bromotetrahydropyran (Target) Inter->Product Br- Attack (Kinetic Control) Side1 3,4-Dihydro-2H-pyran (Elimination Product) Inter->Side1 -H+ (Thermodynamic Sink) Side2 Bis-THP Ether (Dimerization) Inter->Side2 +SM (Glycosylation) Product->Side1 Thermal Elimination (>0°C)

Figure 1: Mechanistic divergence. The target bromide is kinetically formed but prone to elimination (Side1) or dimerization (Side2) if the reaction warms or stalls.

Troubleshooting Protocols

Method A: The Modern Standard (TMSBr)

Recommended for: High purity requirements, acid-sensitive substrates.

Why this works: TMSBr acts as both a Lewis acid and a bromide source. It silylates the hydroxyl group first, creating a potent leaving group (-OTMS) that is displaced by bromide under mild conditions, avoiding the strong acidic environment of HBr.

Protocol:

  • Setup: Flame-dry a Schlenk flask under Argon.

  • Solvent: Dissolve oxan-2-ol (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Reagent: Cool to 0°C . Add TMSBr (1.1 equiv) dropwise.

  • Reaction: Stir for 30–60 mins at 0°C.

    • Checkpoint: Monitor by NMR (

      
       capillary). Look for the anomeric proton shift (approx 
      
      
      
      6.2–6.6 ppm).
  • Workup: Do not quench with water. Evaporate volatiles under high vacuum at 0°C. The residue is the reactive bromide.

IssueDiagnosisFix
Reversion to SM Hydrolysis due to wet solvent.Distill DCM over

. Use fresh TMSBr (colorless, not yellow).
Dimer Formation Reaction too concentrated.Dilute reaction to 0.1 M.
Method B: The Modified Appel (PPh3 / CBr4)

Recommended for: Large scale, where TMSBr cost is prohibitive.

Why this fails (standard): The byproduct


 is difficult to separate from the unstable bromide, and the reaction can generate local hot spots promoting elimination.

Protocol (Stabilized):

  • Reagents: Use polymer-bound

    
     if possible to simplify purification, or use standard 
    
    
    
    (1.2 equiv) and
    
    
    (1.2 equiv).
  • Base Scavenger: Add 2,6-lutidine (1.5 equiv) to the reaction mixture before adding the bromide source. This buffers any adventitious HBr that catalyzes elimination.

  • Temperature: Run strictly at -20°C or lower.

  • Precipitation: Dilute with dry pentane to precipitate

    
    . Filter under inert atmosphere (Schlenk frit).
    

Comparative Data Analysis

ParameterMethod A: TMSBrMethod B: Appel (

)
Method C:

Elimination (DHP) < 5% (Excellent)10–20% (Moderate)> 30% (High Risk)
Acid Generation Minimal (TMS-OH byproduct)Low (Neutral conditions)High (HBr byproduct)
Purification Evaporation onlyFiltration/PrecipitationDistillation (Risky)
Stability High (in solution)ModerateLow

Frequently Asked Questions (FAQ)

Q: My product turns brown/purple within minutes. Why? A: This indicates autocatalytic decomposition. The bromide eliminates HBr, which catalyzes further elimination and polymerization.

  • Fix: Add a stabilizer like solid

    
     or nanoscopic silver wire to the storage flask if you must store it (not recommended).
    

Q: Can I purify 2-bromotetrahydropyran on silica gel? A: Absolutely not. Silica gel is slightly acidic and contains water. It will instantly hydrolyze the bromide back to oxan-2-ol or eliminate it to DHP.

  • Fix: Use neutral alumina (Grade III) if filtration is strictly necessary, but in situ use is superior.

Q: Why do I see a "doublet of doublets" collapse into a triplet in my NMR? A: You are observing the mutarotation or hydrolysis. The sharp doublet of the axial bromide (anomeric effect) is converting to the thermodynamic mixture or hydrolyzing to the lactol.

References

  • Appel Reaction Mechanism & Side Reactions

    • Source: Organic Chemistry Portal.[1] "Appel Reaction."

    • URL:[Link]

  • TMSBr Reactivity with Hemiacetals

    • Source: National Institutes of Health (PMC). "Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins."
    • URL:[Link]

  • Source: Sigma-Aldrich Technical Data.
  • General Glycosyl Bromide Synthesis (Analogous Chemistry)

    • Source: Master Organic Chemistry. "The Appel Reaction."[1][2][3][4]

    • URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for glycosylation with 5-bromooxan-2-ol

Ticket ID: G-Br-Ox-005 Subject: Optimization of Reaction Conditions for 5-Bromooxan-2-ol Glycosylation Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Mechanistic Insight User Query: How do I opt...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: G-Br-Ox-005 Subject: Optimization of Reaction Conditions for 5-Bromooxan-2-ol Glycosylation Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight

User Query: How do I optimize glycosylation using 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) as a donor?

Technical Analysis: 5-bromooxan-2-ol represents a 2,5-dideoxy-5-bromo glycosyl donor . This substrate presents a unique "push-pull" conflict:

  • 2-Deoxy Nature: Lacks a C2-participating group (e.g., acyl) to direct stereoselectivity (neighboring group participation is absent).[1] This typically leads to mixtures of anomers unless solvent/temperature is strictly controlled.

  • C5-Bromine Substituent: The electronegative bromine at C5 exerts a strong inductive electron-withdrawing effect (

    
    ). This significantly destabilizes the oxocarbenium ion intermediate  compared to a standard 2-deoxy sugar.
    

The Consequence: The reaction rate will be slower than typical 2-deoxy sugars, and the "lifespan" of the reactive intermediate is short. This increases the risk of elimination (forming the glycal/dihydropyran) over substitution if the acceptor is not sufficiently nucleophilic or if the promoter is too harsh.

Core Reaction Workflow (Visualization)

The following diagram outlines the critical decision pathways for activating this specific hemiacetal donor.

GlycosylationWorkflow Start Start: 5-Bromooxan-2-ol (Hemiacetal) Activation Activation Strategy Selection Start->Activation RouteA Route A: 1-Step Dehydrative (Gin/Mukaiyama) Activation->RouteA Rapid Screening RouteB Route B: 2-Step Imidate (Schmidt Protocol) Activation->RouteB Scale-up / Robustness StepA1 Reagents: Ph2SO / Tf2O or PPI / I2 RouteA->StepA1 StepB1 Step 1: CCl3CN, DBU (Form Imidate) RouteB->StepB1 Intermed Destabilized Oxocarbenium Ion StepA1->Intermed StepB2 Step 2: TMSOTf or BF3·OEt2 + Acceptor StepB1->StepB2 StepB2->Intermed Product Glycoside Product (Alpha/Beta Mix) Intermed->Product Nucleophilic Attack (k_sub) SideProd Side Product: Elimination (Glycal) Intermed->SideProd Proton Loss (k_elim)

Caption: Workflow distinguishing between direct dehydrative activation and the robust trichloroacetimidate method, highlighting the critical bifurcation between productive glycosylation and elimination.

Standard Operating Procedures (SOPs)

For high reliability, we recommend Route B (Imidate Activation) . The hemiacetal hydroxyl is a poor leaving group; converting it to a trichloroacetimidate (TCA) creates a potent donor that can be activated at low temperatures, minimizing elimination.

Protocol: Imidate-Mediated Glycosylation

Phase 1: Donor Activation (Imidate Formation)

  • Dissolve: 5-bromooxan-2-ol (1.0 equiv) in anhydrous DCM (0.1 M).

  • Add: Trichloroacetonitrile (

    
    , 5.0 equiv).
    
  • Catalyze: Add DBU (0.1 equiv) at 0°C. Stir for 1–2 hours.

  • Filter: Filter through a short pad of silica (deactivated with 1%

    
    ) to remove DBU. Concentrate. Note: Do not store long-term; use immediately.
    

Phase 2: Coupling (Glycosylation)

  • Mix: Dissolve the crude Imidate (1.2 equiv) and Acceptor (1.0 equiv) in the chosen solvent (see Optimization Table).

  • Dry: Add activated 4Å Molecular Sieves (powdered). Stir for 30 mins at RT.

  • Cool: Cool to -78°C (Critical for kinetic control).

  • Promote: Add TMSOTf (0.1–0.2 equiv).

  • Monitor: Warm slowly to -40°C over 2 hours. Quench with

    
     upon consumption of donor.
    

Optimization Matrix

Use this table to select conditions based on your desired outcome.

VariableCondition A (Kinetic/

-Selectivity)
Condition B (Thermodynamic/

-Selectivity)
Condition C (High Reactivity/Difficult Acceptors)
Solvent Diethyl Ether (

)
Acetonitrile (MeCN) Dichloromethane (DCM)
Mechanism Solvent coordination favors axial attack.Nitrile effect (axial coordination) blocks

-face.
Non-coordinating; charge separation.
Promoter TMSOTf (0.1 eq)

(0.5 eq)
TBSOTf (0.2 eq) - Milder
Temperature -78°C

-40°C
-40°C

0°C
-78°C

RT
Risk Low solubility of reagents.High risk of elimination (glycal formation).Fast reaction; lower stereocontrol.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a major spot on TLC that is less polar than my product, and my yield is low."

Diagnosis: Elimination (Glycal Formation). Because the C5-Br destabilizes the cation, the intermediate is "hot." If the acceptor is slow to attack, a base (even the acceptor itself) can deprotonate C1/C2, leading to the formation of 5-bromo-3,4-dihydro-2H-pyran. Corrective Action:

  • Lower Temperature: Run the reaction strictly at -78°C.

  • Increase Acceptor Concentration: Shift stoichiometry to 1.5–2.0 equiv of acceptor relative to donor.

  • Change Promoter: Switch from TMSOTf (strong Lewis Acid) to TBSOTf (milder) to generate the cation more slowly.

Issue 2: "I cannot separate the and anomers."

Diagnosis: Lack of C2-Directing Group. Without an acyl group at C2, you rely entirely on the anomeric effect (favoring


) vs. solvent effects.
Corrective Action: 
  • Solvent Switch: If you need

    
    , use Ether. If you need 
    
    
    
    , use Acetonitrile (MeCN). The "Nitrile Effect" in MeCN forms an equatorial
    
    
    -nitrilium ion, forcing the acceptor to attack from the
    
    
    -face (axial).
  • Chromatography: 2-deoxy anomers often separate poorly on silica. Try Toluene:Ethyl Acetate gradients instead of Hexane:Ethyl Acetate.

Issue 3: "The reaction stalls and the donor hydrolyzes to the hemiacetal."

Diagnosis: Moisture Contamination. The Imidate is sensitive. If water is present, it out-competes the acceptor. Corrective Action:

  • Sieves: Ensure 4Å MS are freshly activated (flame-dried under vacuum).

  • Proton Scavenger: Add 2,6-di-tert-butylpyridine (DTBP) to the reaction mixture to scavenge adventitious acid that might degrade the donor prematurely.

Advanced Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected CheckTLC Check TLC/LCMS Problem->CheckTLC Elimination Olefin (Glycal) Formed? CheckTLC->Elimination Less Polar Spot Hydrolysis Hemiacetal (Start Mat) Returned? CheckTLC->Hydrolysis Polar Spot NoSelectivity Poor Alpha/Beta Ratio? CheckTLC->NoSelectivity Two Close Spots Sol_Elim Action: Lower Temp (-78C) Use Milder Promoter (TBSOTf) Elimination->Sol_Elim Sol_Hydro Action: Flame-dry Sieves Increase Donor Equiv Hydrolysis->Sol_Hydro Sol_Select Action: Switch Solvent (Ether=Alpha, MeCN=Beta) NoSelectivity->Sol_Select

Caption: Diagnostic logic for resolving common failure modes in 5-bromooxan-2-ol glycosylation.

References

  • Mechanistic Insights on 2-Deoxy Glycosylation

    • Frihed, T. G., Bols, M., & Pedersen, C. M. (2015). "Mechanisms of Glycosylation Reactions Studied by Low-Temperature Nuclear Magnetic Resonance." Chemical Reviews.

  • Stereoelectronic Effects of Halogens

    • van der Vorm, S., et al. (2019). "Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations." ACS Central Science.

  • Optimization of 2-Deoxy Donors

    • Gervay-Hague, J. (2016). "Methods for 2-Deoxyglycoside Synthesis." Chemical Reviews.

  • The Nitrile Effect (Solvent Control)

    • Vankar, Y. D., et al. (2006). "Nitrile effect in glycosylation reactions." Tetrahedron.

Disclaimer: This guide assumes standard laboratory safety protocols. 5-bromooxan-2-ol and triflates are hazardous. Always work in a fume hood.

Sources

Optimization

troubleshooting guide for the purification of polar brominated compounds

Status: Active Operator: Senior Application Scientist (Ph.D., Separation Science) Ticket ID: BR-POLAR-001 Executive Summary Purifying polar brominated compounds presents a "push-pull" paradox. The bromine atom introduces...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Ph.D., Separation Science) Ticket ID: BR-POLAR-001

Executive Summary

Purifying polar brominated compounds presents a "push-pull" paradox. The bromine atom introduces lipophilicity and a "soft" electron cloud, while the polar scaffold (often containing amines, hydroxyls, or carboxylic acids) demands strong solvation. This duality leads to three primary failure modes: silanol-induced tailing , solubility mismatches during loading, and oxidative/acidic debromination .

This guide abandons generic advice. We focus on the specific physicochemical behaviors of the C-Br bond in polar environments and provide self-validating workflows to recover your target with high purity.

Module 1: Diagnostic Triage (Identification)

User Question: "I see multiple peaks in my LC-MS. How do I confirm which one is my brominated product before I start optimizing purification?"

Technical Insight: Never rely on retention time alone for brominated species. The bromine atom provides a definitive mass spectrometric signature due to the natural abundance of its isotopes:


 (50.69%) and 

(49.31%).

The Validation Check: Look for the "1:1 Doublet" .

  • Monobrominated (

    
    ):  Two peaks of nearly equal height separated by 2 Da (
    
    
    
    and
    
    
    ).
  • Dibrominated (

    
    ):  A 1:2:1 triplet pattern (
    
    
    
    ,
    
    
    ,
    
    
    ).

If your major peak does not show this pattern, stop . You have likely undergone debromination (yielding the


 analog) or hydrolysis (yielding 

).

Module 2: Chromatographic Troubleshooting

Issue 1: Severe Peak Tailing on Normal Phase Silica

Symptoms: The compound streaks across the column; fractions are dilute; separation from impurities is poor.

Root Cause: Polar brominated compounds often contain Lewis basic sites (amines/heterocycles). These interact with acidic silanol groups (


) on the silica surface via hydrogen bonding or ion-exchange mechanisms, rather than simple adsorption. Bromine's polarizability can exacerbate this by increasing the molecule's residence time near the silica surface.

Corrective Protocol:

MethodMechanismProcedure
Mobile Phase Modifier Competes for active silanol sites.Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. Note: Flush column with non-amine solvent immediately after use.
Stationary Phase Switch Removes acidic protons entirely.Switch to Amine-functionalized Silica . The surface is basic, repelling polar amines and preventing tailing without additives.
Buffered Silica Neutralizes surface acidity.Pre-wash the silica column with a buffer (e.g., phosphate pH 7.0) or use "Neutral Silica" specifically.
Issue 2: "Ghost Peaks" & Yield Loss (Debromination)

Symptoms: The crude NMR shows a clean product, but after purification, the mass balance is low, and a new peak (Debromo-analog) appears.

Root Cause: The


 bond is labile.
  • Photolytic Cleavage: Bromine radicals form easily under light exposure.

  • Acid-Catalyzed Elimination: Standard silica gel is acidic (pH ~5). This can catalyze elimination reactions (HBr loss), especially if the bromine is alpha to a carbonyl or on a benzylic position.

  • Metallic Impurities: Trace iron in lower-grade silica or stainless steel frits can catalyze oxidative debromination.

Corrective Protocol:

  • Shielding: Wrap the column and fraction collector tubes in aluminum foil.

  • Neutralization: Slurry pack the column using silica pre-treated with 1% TEA in Hexane/EtOAc.

  • Alternative Phase: Use Neutral Alumina .[1] It is far less acidic than silica and preserves labile halogen bonds.

Issue 3: Compound Precipitation in Reverse Phase (C18)

Symptoms: High backpressure immediately after injection; compound elutes as a broad, ugly band or crashes out at the column head.

Root Cause: Polar brominated compounds are often soluble in organic solvents (DMSO, DCM) but insoluble in water. Injecting a DMSO solution into a high-aqueous initial gradient (e.g., 5% MeCN / 95% Water) causes the compound to precipitate instantly ("The Solvent Shock").

Corrective Protocol: Solid Loading (Dry Loading) This is the gold standard for solubility-challenged purifications.

  • Dissolve crude sample in a volatile solvent (DCM or Acetone).

  • Add a solid support:

    • For C18 Columns: Use C18-bonded silica or Celite 545 . (Ratio: 1g sample to 3g support).

    • Avoid: Standard silica for RP loading, as it can cause elution issues with very polar mobile phases.[2]

  • Evaporate solvent completely on a rotovap until a free-flowing powder remains.

  • Pack this powder into a solid load cartridge and place it before the main column.

Module 3: Visualization & Logic Flows

Workflow 1: Purification Strategy Decision Tree

PurificationStrategy Start Start: Polar Brominated Crude SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck AcidSensitive Is the C-Br bond acid labile? (e.g., alpha-bromo ketone) SolubilityCheck->AcidSensitive Yes RP_Check Is it water soluble? SolubilityCheck->RP_Check No NormalPhase Normal Phase Silica (Use Modifiers) AcidSensitive->NormalPhase No NeutralPhase Neutral Alumina or Buffered Silica AcidSensitive->NeutralPhase Yes (Degradation Risk) RP_Liquid Reverse Phase (C18) Liquid Injection RP_Check->RP_Liquid Yes RP_Solid Reverse Phase (C18) Solid Load (Celite/C18) RP_Check->RP_Solid No (Precipitation Risk)

Caption: Decision matrix for selecting the optimal stationary phase and loading technique based on solubility and chemical stability.

Workflow 2: Troubleshooting Peak Tailing

TailingFix Problem Problem: Peak Tailing Check1 Check Mobile Phase pH Problem->Check1 Check2 Check Loading Solvent Problem->Check2 Check3 Check Column Chemistry Problem->Check3 Action1 Add 0.1% TFA (Acidic) or 1% TEA (Basic) Check1->Action1 Ionizable Groups? Action2 Switch to Solid Loading Check2->Action2 Strong Solvent Effect? Action3 Switch to Amino/Diol Phase Check3->Action3 Silanol Interaction?

Caption: Systematic troubleshooting for asymmetrical peaks. Tailing is usually a chemical interaction (silanols) or a physical issue (solvent mismatch).

Module 4: Advanced Protocols

Protocol A: The "Scavenger" Crystallization

If chromatography fails to separate the non-brominated impurity (des-bromo) from your product, exploit the heavy atom difference.

  • Solvent: Dissolve mixture in minimal hot Ethanol or Methanol.

  • Anti-Solvent: Slowly add water (or Hexane if using EtOAc) until turbidity persists.

  • Cooling: Allow to cool to RT, then 4°C.

  • Mechanism: The brominated compound, being significantly more lipophilic and having higher molecular weight/Van der Waals forces than the des-bromo analog, will often crystallize out first.

Protocol B: Preventing "Phase Collapse" in C18

For very polar brominated compounds requiring >95% water in the mobile phase:

  • Risk: Standard C18 chains "collapse" (fold onto themselves) in high water, losing retention capacity.[3]

  • Solution: Use C18-Aq (Aqueous) or Polar-Embedded columns. These have hydrophilic groups near the silica surface that keep the C18 chains extended even in 100% water.

References

  • Teledyne ISCO. (2016). RediSep Gold C18 Flash Column Loading Techniques. Link

  • Chemistry Steps. (2023). Isotopic Patterns in Mass Spectrometry (Br/Cl). Link

  • Biotage. (2023).[4] Strategies for the Flash Purification of Highly Polar Compounds. Link

  • Org. Synth. (2025).[1][5][6] Purification of Organic Compounds by Flash Column Chromatography. Link

  • ResearchGate. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents. Link

Sources

Troubleshooting

preventing the decomposition of 5-bromooxan-2-ol during workup

Technical Support Center: 5-Bromooxan-2-ol Stability Guide Topic: Preventing the decomposition of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) during workup. Audience: Organic Chemists, Process Development Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromooxan-2-ol Stability Guide

Topic: Preventing the decomposition of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) during workup. Audience: Organic Chemists, Process Development Scientists.

Part 1: The Stability Paradox

You are likely encountering decomposition because 5-bromooxan-2-ol sits at a precarious intersection of two reactive functionalities: a cyclic hemiacetal (lactol) and a secondary alkyl bromide .

Handling this molecule requires navigating a specific "Stability Window."[1] Stepping outside this window triggers two distinct decomposition pathways:

  • Base-Mediated Elimination: The bromine at C5 is susceptible to elimination (dehydrobromination), particularly because the ring oxygen can stabilize the developing charge in certain transition states, or simply due to standard E2 mechanisms.

  • Acid-Catalyzed Ring Opening/Polymerization: As a lactol, the C2 hydroxyl is labile. Acid shifts the equilibrium toward the open-chain aldehyde (5-bromo-5-hydroxypentanal) or catalyzes dehydration to the oxocarbenium ion, leading to oligomerization ("tarring").

Part 2: Decomposition Pathways (Visualization)

The following diagram illustrates the mechanistic fate of your molecule under suboptimal conditions.

DecompositionPathways cluster_legend Condition Legend Target 5-Bromooxan-2-ol (Target Lactol) OpenChain 5-Bromo-5-hydroxypentanal (Open Chain Aldehyde) Target->OpenChain Equilibrium (Acid/Base Catalyzed) Elimination Dihydropyran Derivatives (Vinyl Ethers) Target->Elimination Base (pH > 8) Dehydrobromination (-HBr) Polymer Oligomers/Tars (Dark Oil) Target->Polymer Strong Acid (pH < 4) Dehydration OpenChain->Polymer Oxidation/Aldol Elimination->Polymer Acid/Thermal Polymerization Blue: Stable Region Blue: Stable Region Red: Irreversible Loss Red: Irreversible Loss

Figure 1: Mechanistic pathways leading to the decomposition of 5-bromooxan-2-ol. Note that both strong acid and base lead to irreversible product loss.

Part 3: Troubleshooting & FAQs

Q1: My crude oil turned dark brown/black upon concentration. What happened?

Diagnosis: Thermal instability coupled with trace acidity. Mechanism: You likely triggered an acid-catalyzed oligomerization . Lactols are essentially hydrated aldehydes. Upon heating (even on a rotavap at 40°C), if trace acid is present, the lactol dehydrates to an oxocarbenium species which rapidly polymerizes. Solution:

  • Buffer the aqueous layer: Ensure the final aqueous wash is pH 7.0–7.5.

  • Temperature Control: Never heat the water bath above 30°C .

  • Stabilizer: Add trace triethylamine (0.1% v/v) to the collection flask only if your downstream chemistry tolerates it, to scavenge trace acid generated during concentration.

Q2: I see aldehyde peaks (CHO ~9.7 ppm) in the NMR. Is my ring broken?

Diagnosis: Lactol-Aldehyde Equilibrium. Mechanism: In solution (especially CDCl3, which is often slightly acidic), 5-bromooxan-2-ol exists in equilibrium with 5-bromo-5-hydroxypentanal . This is intrinsic to the molecule. Solution:

  • Don't Panic: This is often reversible. If you treat the crude with an alcohol and acid catalyst later, it will snap back into the acetal form.

  • NMR Solvent: Run NMR in DMSO-d6 or Acetone-d6 instead of CDCl3. These solvents often stabilize the cyclic hemiacetal form via hydrogen bonding, simplifying the spectra.

Q3: My yield is low, and the aqueous layer was basic. Did I wash it away?

Diagnosis: Base-mediated elimination (Dehydrobromination). Mechanism: If you used strong base (NaOH, KOH) or even saturated NaHCO3 with prolonged stirring, you likely eliminated HBr to form a volatile dihydropyran or a water-soluble ring-opened carboxylate (if oxidation occurred). Solution:

  • Switch Bases: Use Phosphate Buffer (pH 7.0) or dilute Ammonium Chloride for quenching. Avoid hydroxides entirely.

Part 4: Optimized Workup Protocol

This protocol is designed to maintain the molecule within the "Stability Window" (pH 6–8, T < 30°C).

Stability Matrix
ParameterCritical LimitConsequence of Exceeding
pH 6.0 – 8.0 <6: Polymerization/Ring Opening>8: Elimination of HBr
Temperature < 30°C Thermal degradation/Dehydration
Solvent EtOAc / DCM Avoid alcohols (acetal formation) or water-miscible solvents during final concentration.
Step-by-Step Procedure

1. Quenching (The "Cold Buffering" Technique)

  • Step: Cool the reaction mixture to 0°C .

  • Reagent: Pour the reaction mixture into a pre-chilled solution of 0.5 M Phosphate Buffer (pH 7.0) .

    • Why? Ammonium chloride (pH ~5) can be slightly too acidic for sensitive lactols. Phosphate buffer locks the pH at neutral.

  • Action: Stir gently for 5 minutes. Do not stir vigorously for hours.

2. Extraction

  • Solvent: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred if the molecule is very polar, but DCM is better for keeping the temperature low during evaporation.

  • Separation: Separate layers immediately. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

3. The "Neutral Wash"

  • Step: Wash the organic layer once with Brine (saturated NaCl) .

  • Critical Step: Verify the pH of the brine emulsion. It should be neutral. If acidic, add a single drop of saturated NaHCO3 solution to the separating funnel.

4. Drying & Filtration [2][3][4]

  • Reagent: Use Anhydrous Sodium Sulfate (Na2SO4) .

    • Avoid: Magnesium Sulfate (MgSO4) can sometimes be slightly Lewis acidic, which promotes lactol degradation.

  • Time: Dry for 10-15 minutes max. Filter promptly.

5. Concentration (The Danger Zone)

  • Equipment: Rotary Evaporator.

  • Settings:

    • Bath Temp: 25°C (Room Temp). Do not heat.

    • Vacuum: Ramp down slowly to prevent bumping (lactols can foam).

  • Storage: Once concentrated to an oil, immediately store at -20°C under Argon/Nitrogen. Do not leave it on the high-vacuum pump overnight, as volatile elimination products may sublime, or the compound may self-polymerize.

References

  • PubChem. (n.d.). 2-Hydroxytetrahydropyran (Compound Summary). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protection of Aldehydes and Ketones. (Discusses stability of hemiacetals/lactols). Retrieved March 3, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

(Note: While specific literature on "5-bromooxan-2-ol" isolation is sparse, the protocols above are derived from established reactivity patterns of halogenated lactols and pyranose sugars found in carbohydrate chemistry standard practices.)

Sources

Optimization

Glycosylation Technical Support Center: Troubleshooting Anomeric Mixtures

Welcome to the Glycosylation Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate one of the most notorio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Glycosylation Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals navigate one of the most notorious challenges in carbohydrate chemistry: controlling stereoselectivity at the anomeric center.

When a glycosidic bond is formed, the reaction passes through an oxocarbenium ion intermediate, which can be attacked from either the top or bottom face, resulting in an


 anomeric mixture. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative insights to help you achieve absolute stereocontrol.

Diagnostic Workflow: Anomeric Mixture Resolution

Before diving into the specific troubleshooting guides, utilize the following diagnostic logic tree to isolate the root cause of your stereochemical leakage.

GlycosylationTroubleshooting Start Anomeric Mixture Detected in Glycosylation CheckGoal Determine Target Stereochemistry Start->CheckGoal TransPath Target: 1,2-trans (e.g., β-Glucoside) CheckGoal->TransPath CisPath Target: 1,2-cis (e.g., α-Glucoside) CheckGoal->CisPath TransDiag Is a C2 participating group present? TransPath->TransDiag CisDiag Ensure C2 is non-participating (e.g., Benzyl ether) CisPath->CisDiag TransFix1 Install C2 Ester (Benzoyl > Acetyl) TransDiag->TransFix1 No TransFix2 Check for Orthoester Formation (Add Acid) TransDiag->TransFix2 Yes CisFix1 Leverage Ether Effect (Use Et2O / Dioxane) CisDiag->CisFix1 Solvent Control CisFix2 Leverage Anomeric Effect (Increase Temperature) CisDiag->CisFix2 Thermo Control

Diagnostic workflow for troubleshooting anomeric mixtures in chemical glycosylation.

Troubleshooting Guides (Q&A)

Issue 1: Loss of stereocontrol despite using a participating group at C2.

Q: I am trying to synthesize a 1,2-trans glycoside using a C2-acetylated donor, but I am observing a 3:1


:

mixture instead of pure

. Why is my neighboring group participation (NGP) failing?

A (Causality & Solution): Neighboring group participation (NGP) relies on the C2-ester carbonyl oxygen attacking the anomeric oxocarbenium ion to form a bicyclic acyloxonium intermediate. This intermediate physically blocks the cis face, forcing the incoming acceptor to attack from the trans face[1].

However, an acetyl group is relatively small. In highly reactive systems or when using highly nucleophilic acceptors, the acceptor can attack the oxocarbenium ion before the acyloxonium intermediate fully forms, leading to anomeric leakage. Furthermore, acetyl groups are prone to forming stable orthoesters (a kinetic dead-end) rather than the desired glycoside.

The Fix: Switch your C2 protecting group from an acetyl (Ac) to a benzoyl (Bz) or pivaloyl (Piv) group. The increased steric bulk of the benzoyl group forms a much more stable and sterically demanding dioxolenium ion, which drastically reduces


-leakage and suppresses orthoester formation[1].
Issue 2: Poor -selectivity when synthesizing 1,2-cis glycosides.

Q: My goal is to synthesize a 1,2-cis glycoside (e.g.,


-glucoside). I used a C2-benzyl ether protecting group to avoid NGP, but I am getting a nearly 1:1 

:

mixture. How can I push the selectivity toward the

-anomer?

A (Causality & Solution): Removing the participating group at C2 is mandatory for 1,2-cis glycosylation, but it leaves the stereocenter completely exposed. Without directing groups, the reaction stereochemistry is dictated by the


 continuum and the thermodynamic anomeric effect. Relying solely on the anomeric effect is rarely sufficient for high stereopurity.

The Fix: You must leverage the Solvent Effect .

  • The Ether Effect: Ethereal solvents (like diethyl ether, THF, or dioxane) coordinate with the oxocarbenium ion to form an equatorial oxonium intermediate. Because this intermediate occupies the equatorial position, the incoming glycosyl acceptor is forced to attack from the axial face, yielding the

    
    -glycoside[2].
    
  • The Nitrile Effect: Conversely, if you needed a

    
    -glycoside without NGP, you would use acetonitrile. Acetonitrile forms an axial nitrilium intermediate, directing attack to the equatorial (
    
    
    
    ) face[2]. (Note: 2-deoxy sugars are a known exception to the nitrile effect and may still yield
    
    
    -anomers in acetonitrile due to their unique hyperconjugative properties[3]).
Issue 3: Inconsistent ratios and self-condensation in one-pot synthesis.

Q: During a one-pot oligosaccharide synthesis, my glycosylation yields a mess of self-condensed donors, unreacted acceptors, and complex anomeric mixtures. How do I control the reaction sequence?

A (Causality & Solution): This is a classic reactivity mismatch. If your glycosyl acceptor (which is also a saccharide) has a similar reactivity profile to your donor, the promoter will activate both, leading to self-condensation and chaotic stereochemical outcomes.

The Fix: Implement the Armed-Disarmed Strategy [4]. The reactivity of a glycosyl donor is dictated by its protecting groups. Electron-donating groups (like benzyl ethers) stabilize the oxocarbenium ion transition state, "arming" the donor and making it highly reactive. Electron-withdrawing groups (like esters, halogens, or azides) destabilize the transition state, "disarming" the sugar[5]. By ensuring your donor is "armed" (e.g., per-benzylated) and your acceptor is "disarmed" (e.g., per-acetylated), you guarantee that the promoter selectively activates only the donor. The disarmed acceptor will remain inert until the armed donor is fully consumed, preventing self-condensation and preserving the integrity of your stereocontrolled methodology[6].

Quantitative Data: Stereoselectivity Parameters

To simplify your experimental design, reference the following causality table summarizing how protecting groups, solvents, and thermodynamics dictate the dominant anomer.

ParameterConditionIntermediate FormedDominant Anomer
C2 Protecting Group Ester (e.g., Benzoyl, Acetyl)Acyloxonium ion (shields cis face)1,2-trans (

-gluco)
C2 Protecting Group Ether (e.g., Benzyl)Oxocarbenium ion (unshielded)Mixture (requires solvent control)
Solvent (Non-participating C2) Diethyl Ether (Et

O) / THF
Equatorial oxonium ion1,2-cis (

-gluco)
Solvent (Non-participating C2) Acetonitrile (MeCN)Axial nitrilium ion1,2-trans (

-gluco)
Temperature Low (-78 °C)Kinetically controlled species

-favored (generally)
Temperature High (0 °C to RT)Thermodynamically controlled species

-favored (Anomeric effect)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow you to confirm the success of the reaction mechanistically before proceeding to the next step.

Protocol 1: NGP-Directed 1,2-trans Glycosylation (Thioglycoside Donor)

Objective: Synthesize a pure


-glucoside using a C2-benzoylated thioglycoside donor.
  • Preparation: Flame-dry a Schlenk flask under argon. Add the thioglycoside donor (1.0 eq) and the glycosyl acceptor (1.2 eq).

  • Solvent: Dissolve the mixture in anhydrous CH

    
    Cl
    
    
    
    (0.05 M). Add freshly activated 4Å molecular sieves. Stir at room temperature for 30 minutes to ensure complete moisture removal.
  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Activation: Add N-iodosuccinimide (NIS, 1.2 eq) followed by dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq).

    • Self-Validation Checkpoint 1 (Visual): The reaction should immediately transition from clear to a deep red/orange color, indicating the formation of the active iodonium species and subsequent oxocarbenium ion.

  • Monitoring: Stir for 30-60 minutes at -78 °C.

    • Self-Validation Checkpoint 2 (TLC): Quench a micro-aliquot in saturated NaHCO

      
      /Na
      
      
      
      S
      
      
      O
      
      
      . TLC should show the complete disappearance of the donor and the emergence of a single, lower-R
      
      
      spot. If two close spots appear, NGP has failed, and an anomeric mixture has formed.
  • Quenching & Workup: Quench the reaction with triethylamine (TEA), filter through Celite, and wash with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to remove iodine.
  • Final Validation (NMR): Purify via flash chromatography.

    • Self-Validation Checkpoint 3 (Spectroscopy): Run a

      
      H NMR. Locate the anomeric proton (
      
      
      
      ) peak (typically 4.5 - 5.5 ppm). A large coupling constant (
      
      
      Hz) definitively confirms the 1,2-trans (
      
      
      ) configuration.
Protocol 2: Solvent-Directed 1,2-cis Glycosylation (Ether Effect)

Objective: Synthesize a pure


-glucoside using a C2-benzylated trichloroacetimidate donor.
  • Preparation: In a flame-dried flask under argon, combine the trichloroacetimidate donor (1.2 eq) and acceptor (1.0 eq) with 4Å molecular sieves.

  • Solvent Selection (Critical Step): Dissolve in a rigorously anhydrous mixed solvent system of CH

    
    Cl
    
    
    
    / Et
    
    
    O (1:3 v/v) to maximize the
    
    
    -directing ether effect[7].
  • Cooling: Cool to -20 °C. (Avoid -78 °C, as extreme kinetic conditions can override the thermodynamic anomeric effect needed to push

    
    -selectivity).
    
  • Activation: Add a catalytic amount of TMSOTf (0.05 eq) dropwise.

  • Monitoring:

    • Self-Validation Checkpoint 1 (TLC): Trichloroacetimidate activation is rapid. Monitor every 10 minutes. The reaction should be complete within 30 minutes. Prolonged reaction times in ether can lead to anomerization or degradation.

  • Quenching: Quench with solid NaHCO

    
    , filter, and concentrate.
    
  • Final Validation (NMR):

    • Self-Validation Checkpoint 2 (Spectroscopy): In the

      
      H NMR spectrum, the anomeric proton (
      
      
      
      ) will appear further downfield than its
      
      
      counterpart. A small coupling constant (
      
      
      Hz) definitively confirms the 1,2-cis (
      
      
      ) configuration.

Frequently Asked Questions (FAQs)

Q: How does temperature practically affect anomeric mixtures? A: Temperature dictates whether your reaction is under kinetic or thermodynamic control. Kinetically controlled reactions at lower temperatures (e.g., -78 °C) often favor


-linkages because the equatorial attack is sterically less hindered. Higher temperatures (0 °C to RT) provide enough energy to equilibrate the intermediates, pushing the reaction toward the thermodynamically favored 

-anomer due to the stabilizing anomeric effect[2].

Q: What is "aglycon transfer" in thioglycoside chemistry, and how does it ruin stereocontrol? A: Aglycon transfer is a parasitic side reaction where the sulfur-bound aglycon of the donor transfers to the acceptor, effectively cleaving and reforming the bond at the anomeric carbon. This creates a pathway for rapid anomerization, destroying any stereocontrol you have established. Disarming the thioglycoside with electron-withdrawing groups (like benzoyl esters) drastically reduces the nucleophilicity of the sulfur, blocking this transfer pathway[6].

Q: Can I use the Armed-Disarmed strategy with identical protecting groups? A: No. The entire premise of the Armed-Disarmed strategy relies on electronic differentiation. If both your donor and acceptor are per-benzylated (armed), they will both react indiscriminately with the promoter. You must use distinct protecting group patterns (e.g., ethers vs. esters) to create the necessary reactivity gap[5].

References

1.[4] Wikipedia. Armed and disarmed saccharides. Available at:[Link] 2.[5] Technical University of Denmark (DTU). Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates. Available at:[Link] 3.[6] National Institutes of Health (NIH). An armed-disarmed approach for blocking aglycon transfer of thioglycosides. Available at:[Link] 4.[1] National Institutes of Health (NIH). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available at:[Link] 5.[2] National Institutes of Health (NIH). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Available at:[Link] 6.[3] ACS Publications. Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Available at:[Link] 7.[7] ResearchGate. Synergistic solvent effect in 1,2-cis-glycoside formation. Available at:[Link]

Sources

Troubleshooting

removal of acetic acid from the final product mixture

Ticket ID: AA-REM-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Sticky Proton" Challenge Removing acetic acid (AcOH) is a notorious bottleneck in process chemistry. Its high boilin...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AA-REM-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky Proton" Challenge

Removing acetic acid (AcOH) is a notorious bottleneck in process chemistry. Its high boiling point (118°C), ability to form hydrogen-bond networks, and tendency to create "oils" rather than solids make it difficult to remove via simple evaporation. Furthermore, if your product contains basic nitrogen atoms (amines), acetic acid will protonate them, forming non-volatile acetate salts that resist high-vacuum stripping.

This guide provides three validated workflows to strip acetic acid to compliant levels (ICH Q3C Class 3 limits), tailored to your product's sensitivity.

Decision Matrix: Select Your Protocol

Before proceeding, identify your product's constraints using the logic flow below.

AceticAcidRemoval Start Start: Product + Acetic Acid IsAmine Is the product a Basic Amine? Start->IsAmine Yes Yes IsAmine->Yes Yes (Acetate Salt Formed) No No IsAmine->No No IsHeatSens Is Product Heat Sensitive (>40°C)? IsHeatSens->Yes Yes IsHeatSens->No No IsWaterSol Is Product Water Soluble? IsWaterSol->Yes Yes IsWaterSol->No No MethodA Method A: Azeotropic Co-evaporation (Toluene/Heptane) MethodB Method B: Solid Phase Scavenging (Basic Resin) MethodC Method C: Lyophilization (w/ tert-Butanol) MethodD Method D: Free-Basing Workup (pH Adjustment) Yes->IsWaterSol Yes->MethodC Yes->MethodD No->IsHeatSens No->MethodA No->MethodB

Figure 1: Strategic decision tree for selecting the optimal acetic acid removal method based on product chemistry.

Method A: The Thermal Shift (Azeotropic Distillation)

Best for: Thermally stable non-amines, oils, and large-scale batches.

Simple rotary evaporation fails because as the volume decreases, the boiling point of the remaining acetic acid increases, often "baking" the product. We use entrainers (azeotropic partners) to depress the boiling point and carry the acid over.

The Azeotrope Data Sheet
Entrainer SolventAzeotrope BP (°C)% Acetic Acid (by wt) in DistillateNotes
Heptane 91.7°C~33%Excellent for inducing precipitation (trituration).
Toluene 100.6°C~28%Standard industry choice. Good solubility for most organics.
Cyclohexane 78.8°C~9%Lower BP, good for mild heat sensitivity, but less efficient removal per volume.
Chlorobenzene 114.6°C~2%Not Recommended. Too close to AcOH BP; inefficient.
Protocol: The "Toluene Strip"
  • Concentrate: Remove the bulk reaction solvent (if volatile) via rotovap.

  • Charge: Add Toluene (2–3x the volume of the residual acetic acid oil).

    • Why? This breaks the hydrogen bonding network of the acid.

  • Strip: Evaporate at 45–50°C bath temperature under reduced pressure (start at 100 mbar, ramp down to 10 mbar).

  • Repeat: The first pass rarely removes 100%. Re-dissolve the residue in fresh toluene and strip again.

    • Target: Usually 3 cycles are required to reach <5000 ppm.

  • Final Polish: If toluene residue remains, do one final strip with Dichloromethane (DCM) or Methanol to remove the toluene.

Troubleshooting Tip: If your product is an oil, the acetic acid may get trapped inside the viscous matrix. Use Heptane in the final cycle. As the acetic acid/heptane azeotrope leaves, the product often precipitates as a solid (trituration), physically forcing the trapped acid out.

Method B: Solid Phase Scavenging (Resin)

Best for: Acid-sensitive compounds, water-sensitive products, or when aqueous workup is impossible (emulsions).

Using a weak base anion exchange resin allows you to "filter out" the acid without exposing the product to water or high heat.

Recommended Materials
  • Resin: Amberlyst® A21 (Weak Base, Tertiary Amine) or Dowex® 66.

    • Note: Avoid Strong Base (Quaternary Ammonium) resins unless necessary, as they can induce side reactions (e.g., elimination).

  • Solvent: DCM, THF, or Ethyl Acetate.

Protocol: The "Dry Neutralization"
  • Preparation: Dissolve your crude mixture in a non-protic solvent (DCM is ideal).

  • Activation: Wash the resin with the solvent to remove commercial preservatives.

  • Batch Mode (Stirring):

    • Add 3–5 equivalents of resin (relative to expected acetic acid) to the flask.

    • Stir gently for 30–60 minutes at room temperature.

    • Mechanism:[1][2]

      
      
      
  • Filtration: Filter off the resin beads. The filtrate contains your acid-free product.

  • Validation: Check pH of a wet aliquot or run a mini-workup on a sample to confirm acid removal.

Method C: Lyophilization (The "Meltback" Fix)

Best for: Peptides, proteins, and water-soluble small molecules.

The Issue: Pure acetic acid does not freeze well and does not sublime efficiently; it tends to melt and boil under vacuum ("meltback"), causing the cake to collapse. The Fix: You must use tert-Butanol (TBA) as a modifier.[3]

Protocol: TBA Co-Lyophilization
  • Solvent System: Dissolve product in a mixture of Water : tert-Butanol (1:1 or 4:1) .

    • Why? TBA freezes at 25°C and forms needle-like crystals that sublime rapidly, creating channels for the acetic acid vapor to escape.

  • Freezing: Flash freeze using liquid nitrogen or a shelf-freeze ramp to -40°C.

  • Primary Drying: Set condenser to -50°C (or lower). Keep chamber pressure slightly higher than usual (e.g., 100–200 mTorr) to prevent aggressive boiling of unfrozen acid pockets.

  • Secondary Drying: Ramp shelf temperature to +25°C to desorb residual bound acid.

Method D: The Amine Problem (Salt Breaking)

Issue: If your product is an amine (


), it exists as 

in the mixture. No amount of rotovapping will remove the acetate counterion.
Protocol: Free-Basing Workup
  • Dissolution: Dissolve the residue in a water-immiscible organic solvent (DCM or EtOAc).

  • The pH Swing: Add Saturated Sodium Bicarbonate (

    
    )  or Carbonate (
    
    
    
    )
    .
    • Safety: Acetic acid + Bicarbonate = Massive

      
       evolution. Add slowly!
      
    • Target pH: Ensure the aqueous layer pH is > 9 (or at least 2 units above the pKa of your amine).

  • Extraction: The amine is now neutral (

    
    ) and moves to the organic layer. The sodium acetate (
    
    
    
    ) stays in the water.
  • Drying: Dry organic layer over

    
     and evaporate.
    

Regulatory & Compliance (ICH Q3C)

When developing pharmaceutical candidates, total removal is not always required—only compliance.

  • Classification: Acetic Acid is a Class 3 Solvent (Low toxic potential).

  • The Limit:

    • Default: 5000 ppm (0.5%) is acceptable for daily doses < 10g.

    • Calculation: If your daily dose is higher, calculate PDE:

      
      
      (Note: While toxicity data suggests higher tolerance (up to 3200 mg/day in some older data), current GMP guidelines default to 0.5% as a quality standard unless justified).
      

Validation Calculation:



References

  • ICH Harmonised Guideline. Impurities: Guideline for Residual Solvents Q3C(R8).[4] International Council for Harmonisation, 2021.

  • Wulf, O. "Azeotropic Distillation for Drying of Organic Solvents." Organic Process Research & Development, Vol 12, 2008.
  • Teagarden, D. L., & Baker, D. S. "Practical aspects of lyophilization using non-aqueous co-solvent systems." European Journal of Pharmaceutical Sciences, 15(2), 115-133, 2002.

  • Amberlyst® A21 Technical Data Sheet. DuPont Water Solutions. (Reference for weak base resin properties).[5]

Sources

Troubleshooting

Technical Support Center: Acidity Management in 5-Bromooxan-2-ol Synthesis

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of 5-bromooxan-2-ol (5-bromotetrahydropyran-2-ol). It addresses the critical parameter of acidity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for organic chemists and process development scientists optimizing the synthesis of 5-bromooxan-2-ol (5-bromotetrahydropyran-2-ol). It addresses the critical parameter of acidity management to prevent polymerization and ensure high yields.

[1]

Topic: Optimization of Reaction Medium Acidity for Halohydrin Formation Target Molecule: 5-bromooxan-2-ol (trans-5-bromo-2-hydroxytetrahydropyran) Precursor: 3,4-dihydro-2H-pyran (DHP)[1]

The Core Challenge: The "Enol Ether" Paradox

As a Senior Application Scientist, the most frequent failure mode I encounter in this synthesis is the uncontrolled acidification of the reaction medium.

The synthesis involves the electrophilic bromination of 3,4-dihydro-2H-pyran (DHP) in an aqueous medium.[1] The challenge lies in the conflicting chemical nature of your starting material and your reagent:

  • Substrate Sensitivity: DHP is an enol ether.[1] In the presence of aqueous acid (pH < 5), it undergoes rapid protonation at C3, leading to the formation of an oxocarbenium ion. This triggers polymerization (tar formation) or premature hydrolysis to 5-hydroxypentanal.[1]

  • Reagent Byproducts: If you use elemental bromine (

    
    ), the reaction generates one equivalent of Hydrobromic Acid (HBr) as a byproduct.[1] Even with N-Bromosuccinimide (NBS), the accumulation of succinimide and minor hydrolysis can lower the pH sufficiently to degrade the DHP.
    

The Solution: You must maintain a "Goldilocks" pH window (pH 7.0 – 8.5).[1] The medium must be basic enough to preserve the DHP but neutral enough to allow the electrophilic attack of the bromonium ion.

Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned dark black/tarry within minutes. What happened?

Diagnosis: Acid-Catalyzed Polymerization.[1] Root Cause: The acidity of the medium dropped below pH 4. This is common when using elemental bromine without a scavenger or if the NBS source is degraded (containing free HBr).[1] The acid protonates the DHP double bond, initiating a cationic polymerization cascade. Corrective Action:

  • Immediate: Quench the reaction with saturated Sodium Bicarbonate (

    
    ).
    
  • Prevention: Incorporate a solid buffer into the reaction vessel before adding the bromine source. We recommend suspending Calcium Carbonate (

    
    )  (1.1 equiv) or Sodium Bicarbonate (
    
    
    
    )
    in the solvent mixture.[1] These heterogeneous bases neutralize acid as it forms without creating a strongly basic solution that might degrade the brominating agent.
Q2: I see the product spot on TLC, but it disappears or streaks during silica gel column chromatography.

Diagnosis: On-Column Acidic Degradation. Root Cause: 5-bromooxan-2-ol is a hemiacetal.[1] Silica gel is naturally acidic (pH ~5).[1] As the compound travels through the column, the acidic surface catalyzes the ring-opening to the aldehyde or dehydration to a furan derivative. Corrective Action:

  • Protocol Change: Pre-treat your silica gel.[1] Slurry the silica in your eluent containing 1% Triethylamine (

    
    )  before packing the column. This neutralizes the active acidic sites. Alternatively, use neutral alumina or perform a recrystallization if the impurity profile allows.
    
Q3: The reaction stalled. I have starting material left, but adding more NBS doesn't help.

Diagnosis: pH Lock / Hypobromite Formation. Root Cause: If the pH is too high (>9), the bromine source may disproportionate into hypobromite (


), which is a weaker electrophile for this specific alkene, or the reaction kinetics simply slow down.
Corrective Action: 
  • Adjustment: Ensure you are using a weak base (bicarbonate/carbonate) rather than a strong base (hydroxide).[1] If the pH is >9, carefully adjust with a dilute phosphate buffer.

Optimized Experimental Protocol

Method: Buffered NBS Bromohydrin Synthesis Rationale: This protocol uses NBS as a controlled bromine source and a heterogeneous buffer to clamp the pH, preventing DHP polymerization.

ParameterSpecificationNote
Substrate 3,4-dihydro-2H-pyran (1.0 equiv)Distill before use if yellow/stabilized.[1]
Reagent N-Bromosuccinimide (NBS) (1.05 equiv)Recrystallize from water if orange/brown.[1]
Solvent Acetone / Water (4:1 v/v)Acetone solubilizes NBS; Water acts as nucleophile.[1]
Buffer

(0.5 equiv) or

(1.0 equiv)
Essential for acid scavenging.[1]
Temperature -5°C to 0°CControls exotherm and regioselectivity.[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 3,4-dihydro-2H-pyran (10 mmol) in Acetone (40 mL) and Water (10 mL).

  • Buffering: Add solid

    
     (5 mmol). The solid will not fully dissolve; this is intended. Cool the suspension to -5°C.
    
  • Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Crucial: Monitor internal temperature; do not exceed 5°C.[1][2]

  • Monitoring: Stir at 0°C for 2 hours.

    • Self-Validation Check: Spot TLC.[1] If the DHP spot (

      
       in Hex/EtOAc) is consumed and the mixture remains colorless/pale yellow, the pH control is successful. If the mixture darkens, add more base immediately.
      
  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess active bromine.[1]
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

    
    .[1][2]
    
  • Purification: Concentrate at <40°C. If chromatography is needed, use neutralized silica (see Troubleshooting Q2).

Mechanistic & Workflow Visualization[1]
Figure 1: Reaction Pathway and Acid-Catalyzed Failure Modes

This diagram illustrates the competing pathways: the desired bromonium ion formation vs. the acid-catalyzed polymerization of DHP.

ReactionPathway DHP 3,4-dihydro-2H-pyran (Starting Material) Bromonium Bromonium Ion Intermediate DHP->Bromonium Electrophilic Attack (Controlled pH) Oxocarbenium Oxocarbenium Ion DHP->Oxocarbenium Protonation (Uncontrolled Acidity) Acid Excess H+ (pH < 4) Acid->Oxocarbenium NBS NBS / H2O (pH 7-8) NBS->Bromonium Product 5-bromooxan-2-ol (Target Product) Bromonium->Product Nucleophilic Attack (H2O, Anti-addition) Polymer Black Tar / Polymer (Failure) Oxocarbenium->Polymer Chain Reaction

Caption: Pathways determining yield. The red path represents the failure mode caused by insufficient buffering.

Figure 2: pH Control Workflow

Operational logic for managing acidity during the experiment.

Workflow Start Start Synthesis Solvent Prepare Solvent: Acetone/H2O (4:1) Start->Solvent Buffer CRITICAL STEP: Add Solid NaHCO3 or CaCO3 Solvent->Buffer AddNBS Add NBS Portion-wise (-5°C) Buffer->AddNBS CheckColor Visual Check: Is solution turning dark/black? AddNBS->CheckColor Continue Continue Stirring (0°C, 2h) CheckColor->Continue No (Pale Yellow) Emergency EMERGENCY: Quench with Sat. NaHCO3 CheckColor->Emergency Yes (Acidic) TLC TLC Check: DHP Consumed? Continue->TLC Workup Workup: Neutralize & Extract TLC->Workup

Caption: Decision tree for real-time acidity management during the synthesis.

FAQs

Q: Can I use THF instead of Acetone? A: Yes, THF/Water is a valid solvent system. However, Acetone/Water is often preferred because succinimide (the byproduct) is highly soluble in water/acetone mixtures, facilitating its removal during the aqueous workup.

Q: Is the product stable at room temperature? A: 5-bromooxan-2-ol is a hemiacetal.[1] It exists in equilibrium with its open-chain aldehyde form (5-bromo-5-hydroxypentanal).[1] While relatively stable as an oil, it should be stored at -20°C to prevent slow dehydration or oligomerization.[1] Avoid storing it in chloroform (


) for long periods as 

can become acidic over time.[1]

Q: Why is the trans-isomer favored? A: The reaction proceeds via a bromonium ion intermediate.[1] Water attacks the carbon bearing the most positive charge (C2) from the backside (anti-addition), leading to the trans-bromohydrin (diaxial opening in the chair conformation).[1]

References
  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran Product Information & Reactivity.Link[1]

  • Organic Syntheses. Preparation of 3-Bromo-2H-pyran-2-one (Related Bromination Methodology). Org.[1][3][4][5] Synth. 1995 , 73, 231.[1] Link

  • Duggan, A. et al. Preparation of 5-Bromo-2-hydroxytetrahydropyran.[1]Journal of Chemical Education1992 , 69, A150. (Foundational teaching on bromohydrin formation).

  • ChemicalBook. Synthesis Routes for 2-Hydroxytetrahydropyran Derivatives.Link[1]

  • Beilstein Journals. Reactivity of 3,4-dihydro-2H-pyrans in Acidic Media.Link[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Bromooxan-2-ol vs. Standard Glycosyl Donors in Stereoselective Glycosylation

As the demand for complex, stereochemically pure oligosaccharides and glycoconjugates grows, the selection of an appropriate glycosyl donor becomes the most critical variable in synthetic design. This guide provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for complex, stereochemically pure oligosaccharides and glycoconjugates grows, the selection of an appropriate glycosyl donor becomes the most critical variable in synthetic design. This guide provides an in-depth comparative analysis of 5-bromooxan-2-ol (5-bromotetrahydro-2H-pyran-2-ol)—a highly specialized, disarmed hemiacetal—against classical glycosyl donors.

By analyzing the mechanistic causality behind donor reactivity, this guide will equip researchers with the expertise to leverage in situ activation strategies for absolute stereocontrol.

Mechanistic Causality: The Armed-Disarmed Paradigm

In chemical glycosylation, the reaction typically proceeds via a continuum between an


-like pathway (involving a planar, cationic oxocarbenium intermediate) and an 

-like pathway (involving synchronous displacement).

Traditional "armed" donors, such as per-benzylated thioglycosides, possess electron-donating protecting groups that stabilize the oxocarbenium ion. This stabilization lowers the activation energy for the


 pathway, often resulting in a lack of stereocontrol as the nucleophile can attack from either the 

(axial) or

(equatorial) face.

5-Bromooxan-2-ol fundamentally alters this trajectory. The presence of a highly electronegative bromine atom at the C5 position exerts a strong inductive electron-withdrawing effect across the pyran ring. This "disarms" the donor by severely destabilizing any developing positive charge at the anomeric center (C2). Consequently, the unimolecular


 pathway is kinetically suppressed. When paired with an excellent leaving group (such as an in situ generated sulfonate), the reaction is forced down an 

-like trajectory, allowing for exquisite stereoinvertive control [1].

Comparative Analysis of Glycosyl Donors

To objectively evaluate 5-bromooxan-2-ol, we must compare its performance metrics against the three most prevalent classes of glycosyl donors: Thioglycosides, Trichloroacetimidates (TCAIs), and Glycosyl Halides.

A. 5-Bromooxan-2-ol (Unprotected Hemiacetal)

Unlike pre-activated donors, hemiacetals are stable resting states. Recent advancements have demonstrated that hemiacetals can be activated in situ using sulfonyl chlorides. This eliminates the need to isolate unstable intermediates, maximizing atom economy. The disarmed nature of the 5-bromo derivative ensures that the resulting


-glycosyl sulfonate undergoes a clean, stereoinvertive 

displacement to yield the

-glycoside [1].
B. Thioglycosides

Thioglycosides are renowned for their exceptional shelf stability and orthogonal reactivity. However, their activation requires harsh, thiophilic promoters (e.g., N-iodosuccinimide and triflic acid). Because they readily form oxocarbenium ions, achieving high stereoselectivity often requires the installation of neighboring group participation (NGP) elements (e.g., C2-esters), which adds synthetic steps [2].

C. Trichloroacetimidates (TCAIs)

TCAIs are highly reactive and can be activated by mild Lewis acids (like TMSOTf) at low temperatures. However, they suffer from poor shelf stability, often rearranging to inert trichloroacetamides via the Overman rearrangement if not stored meticulously at -20 °C.

D. Glycosyl Halides

The classical Koenigs-Knorr donors (bromides and chlorides) are highly reactive but notoriously unstable, often requiring immediate use. Furthermore, their activation relies on stoichiometric amounts of expensive and light-sensitive heavy metal salts (e.g., AgOTf or Ag


CO

), generating toxic waste.
Quantitative Performance Comparison
Donor ClassShelf StabilityPrimary Activation ReagentsDominant MechanismStereocontrol (Without NGP)Atom Economy
5-Bromooxan-2-ol High (Stable at RT)TsCl, TTBP (in situ)

(Stereoinvertive)
Excellent (

-selective)
High (Direct use)
Thioglycosides Very High (Years)NIS / TfOH

(Oxocarbenium)
Poor (

mixtures)
Medium
TCAIs Low (Requires -20 °C)TMSOTf or BF

·OEt

Mixed

/

ModerateLow
Glycosyl Bromides Very Low (In situ use)AgOTf or Ag

CO


ModerateLow (Metal waste)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways between a disarmed hemiacetal (like 5-bromooxan-2-ol) and a standard armed thioglycoside.

G cluster_0 Disarmed 5-Bromooxan-2-ol (SN2 Pathway) cluster_1 Armed Thioglycoside (SN1 Pathway) A1 5-Bromooxan-2-ol (Hemiacetal Donor) A2 In situ Sulfonylation (TsCl, TTBP) A1->A2 A3 α-Glycosyl Sulfonate (Stable Covalent Intermediate) A2->A3 A4 Stereoinvertive SN2 Displacement by Acceptor A3->A4 A5 β-Glycoside Product (High Stereocontrol) A4->A5 B1 Thioglycoside (Armed Donor) B2 Thiophilic Activation (NIS, TfOH) B1->B2 B3 Oxocarbenium Ion (Planar Cationic Intermediate) B2->B3 B4 Nucleophilic Attack (Top or Bottom Face) B3->B4 B5 α/β-Glycoside Mixture (Lower Stereocontrol) B4->B5

Mechanistic divergence between the SN2 pathway of disarmed hemiacetals and the SN1 pathway of armed thioglycosides.

Experimental Workflow: In Situ Sulfonate-Mediated Glycosylation

To harness the


 trajectory of 5-bromooxan-2-ol, the hemiacetal must be converted into a highly reactive sulfonate in situ. The following protocol is designed as a self-validating system, incorporating specific causal reasoning for reagent selection and built-in analytical checks.
Reagents & Materials
  • Donor: 5-Bromooxan-2-ol (1.5 equiv)

  • Acceptor: Target alcohol (1.0 equiv)

  • Activator: p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

  • Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Causality Check (Why TTBP?): The sulfonylation of the hemiacetal generates HCl as a byproduct. If left unneutralized, HCl will catalyze the degradation of the donor. TTBP is a highly sterically hindered base; it effectively scavenges protons without acting as a nucleophile that could prematurely displace the sulfonate leaving group [1].

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Flame-dry a Schlenk flask under argon. Add 5-bromooxan-2-ol (1.5 mmol), the alcohol acceptor (1.0 mmol), and TTBP (2.0 mmol). Dissolve the mixture in anhydrous DCM (10 mL) and add activated 4Å molecular sieves to ensure absolute exclusion of moisture.

  • Thermal Equilibration & Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to equilibrate. Slowly add TsCl (1.5 mmol) dissolved in 2 mL of DCM dropwise over 5 minutes.

  • Controlled

    
     Displacement:  Maintain the reaction at -78 °C for 1 hour to allow for the complete formation of the 
    
    
    
    -glycosyl sulfonate. Gradually warm the reaction to room temperature over 4 hours.
    • Self-Validation Check 1 (TLC): Monitor via TLC (Hexanes/EtOAc, 3:1). The reaction is complete when the hemiacetal spot (

      
      ) is consumed, and a single, less polar product spot (
      
      
      
      ) appears.
  • Quenching and Isolation: Quench the reaction by adding saturated aqueous NaHCO

    
     (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification & Stereochemical Validation: Purify the crude residue via silica gel flash chromatography.

    • Self-Validation Check 2 (NMR): Dissolve the purified product in CDCl

      
       and acquire a 
      
      
      
      H NMR spectrum. Locate the anomeric proton signal (typically between 4.5–5.5 ppm). A large diaxial coupling constant (
      
      
      Hz) validates the formation of the
      
      
      -glycoside, confirming the successful execution of the stereoinvertive
      
      
      pathway.

References

1.. Zhuo, M.-H.; Wilbur, D. J.; Kwan, E. E.; Bennett, C. S. Journal of the American Chemical Society, 2019, 141 (42), 16743-16754. 2.. Mukhopadhyay, B. et al. Beilstein Journal of Organic Chemistry, 2013, 9, 994-1000.

Comparative

Structural Validation of 5-Bromooxan-2-ol Derivatives: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the critical bottleneck of stereochemical validation. 5-bromooxan-2-ol derivatives (brominated tetrahydropyrans) are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the critical bottleneck of stereochemical validation. 5-bromooxan-2-ol derivatives (brominated tetrahydropyrans) are indispensable building blocks in the synthesis of carbohydrate mimics, polyketides, and marine natural product analogs such as 1[1].

The core challenge in developing these molecules lies in their cyclic ether structural dynamics. Determining the relative and absolute configurations of the bromo and hydroxyl substituents across flexible tetrahydropyran chair conformations is notoriously difficult. This guide objectively compares X-ray crystallography against alternative modalities like Nuclear Magnetic Resonance (NMR) and computational modeling, providing field-proven protocols and causality-driven insights for definitive structural validation.

Comparative Analysis: Why X-Ray Crystallography Outperforms Solution-State Methods

To understand the causality behind selecting X-ray crystallography as the gold standard, we must examine the inherent limitations of solution-state techniques for cyclic ethers.

In tetrahydropyran systems, 1H NMR relies on Karplus equation-derived J-couplings and Nuclear Overhauser Effect (NOE) spectroscopy to determine relative stereochemistry. However, 5-bromooxan-2-ol derivatives often exhibit rapid chair-chair interconversion in solution at room temperature. This dynamic averaging blurs NOE signals and yields intermediate coupling constants, making the assignment of axial versus equatorial halogens highly ambiguous. While 2[2] can guide synthetic predictability, they do not replace empirical structural proof.

Conversely, X-ray crystallography provides a static, high-resolution snapshot of the molecule. The presence of the bromine atom is a distinct advantage: Bromine has a significant anomalous scattering signal (


) at standard X-ray wavelengths. This allows for the direct and unambiguous determination of the absolute configuration without the need for chiral derivatizing agents, a technique frequently utilized in the validation of 3[3].
Quantitative Comparison of Structural Validation Modalities
Validation ParameterX-Ray CrystallographyNMR Spectroscopy (2D NOESY)Computational Modeling (DFT)
Output Data Absolute 3D coordinates & configurationRelative stereochemistry & solution dynamicsMinimized energy conformations
Sample Requirement High-quality single crystal (0.1 - 0.3 mm)1-5 mg in deuterated solventNone (In silico)
Stereochemical Certainty Definitive (Flack parameter ~0)Ambiguous if chair-flipping occursPredictive, requires experimental match
Time to Result Days to Weeks (Crystallization bottleneck)HoursDays (Compute time)
Key Limitation Requires a crystallizable sampleDynamic averaging obscures spatial signalsHigh computational cost for flexible rings

Structural Validation Workflow

The following diagram illustrates the logical relationship and decision matrix used when validating the structure of newly synthesized 5-bromooxan-2-ol derivatives.

Workflow A Synthesis of 5-Bromooxan-2-ol Derivatives B Crystallization Screen (Vapor Diffusion / Slow Evaporation) A->B Purified Compound C NMR Spectroscopy (Solution State Dynamics) A->C Aliquots for QA D X-Ray Diffraction (Anomalous Scattering of Br) B->D Single Crystal E Absolute Configuration (Axial/Equatorial Assignment) C->E Relative Stereochem D->E Absolute Coordinates F Downstream Drug Development E->F Validated Scaffold

Workflow for the structural validation of 5-bromooxan-2-ol derivatives comparing X-ray and NMR.

Experimental Protocol: A Self-Validating Crystallography System

To ensure scientific integrity, a structural validation protocol cannot merely be a list of steps; it must be a self-validating system where the physics of the experiment confirm the accuracy of the result. Below is the optimized methodology for 5-bromooxan-2-ol derivatives.

Step 1: Sample Preparation & Crystallization
  • Dissolution: Dissolve 5 mg of the purified 5-bromooxan-2-ol derivative in a minimum volume (approx. 200 µL) of a polar solvent like dichloromethane (DCM).

  • Vapor Diffusion: Place the open sample vial inside a larger, sealed reservoir containing an anti-solvent (e.g., hexane or pentane).

  • Causality: The slow vapor diffusion of the non-polar anti-solvent into the polar DCM gradually reduces the dielectric constant of the medium. This slow thermodynamic shift promotes ordered crystal lattice nucleation rather than rapid, amorphous precipitation.

Step 2: Crystal Harvesting & Cryocooling
  • Mounting: Under a polarized light microscope, identify a single, non-birefringent crystal (0.1–0.3 mm in all dimensions) and mount it on a nylon loop.

  • Cryoprotection: Submerge the loop briefly in a cryoprotectant (e.g., paratone oil) before flash-cooling in a liquid nitrogen stream (100 K).

  • Causality: Flash-cooling prevents the formation of crystalline ice within the solvent channels. Ice forms its own lattice, which produces intense powder diffraction rings that obscure the sample's higher-resolution diffraction spots.

Step 3: X-Ray Diffraction & Data Collection
  • Irradiation: Irradiate the crystal using a Copper Kα X-ray source (

    
     Å).
    
  • Causality: Copper radiation is specifically chosen over Molybdenum (

    
     Å) because the anomalous scattering signal (
    
    
    
    ) of the bromine atom is significantly stronger at the Cu Kα wavelength. This maximized signal is critical for differentiating between enantiomers.
Step 4: Structure Solution & Self-Validation (Refinement)
  • Phase Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the model using least-squares minimization (e.g., SHELXL).

  • Self-Validation (

    
    ):  The system validates itself against overfitting by monitoring the 
    
    
    
    and
    
    
    values. As established in4[4], the
    
    
    is calculated from 5% of reflections explicitly excluded from refinement. If
    
    
    diverges significantly from
    
    
    , the structural model is artificially forced and invalid.
  • Stereochemical Validation (Flack Parameter): To definitively confirm the absolute axial/equatorial configuration of the bromo and hydroxyl groups, evaluate the Flack parameter. A correct absolute configuration will yield a Flack parameter of ~0.0 (±0.1). A value of ~1.0 indicates the model is inverted, and ~0.5 indicates a racemic twin.

By adhering to this methodology, researchers can reliably transition 5-bromooxan-2-ol derivatives from ambiguous solution-state mixtures into rigorously validated, 3D-mapped scaffolds ready for advanced 5[5] and downstream drug development.

References

  • Source:researchgate.
  • Source:nih.
  • Source:mdpi.
  • Source:rsc.
  • Source:acs.

Sources

Validation

comparative study of different Lewis acids for 5-bromooxan-2-ol activation

This comparative guide details the activation of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran), a critical intermediate in the synthesis of functionalized tetrahydropyrans and marine polyether natural products. The...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the activation of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran), a critical intermediate in the synthesis of functionalized tetrahydropyrans and marine polyether natural products. The presence of the electron-withdrawing bromine at the C5 position significantly alters the electronic landscape of the oxocarbenium transition state compared to unsubstituted pyranoses, necessitating a tailored Lewis acid strategy.

Executive Summary

5-bromooxan-2-ol presents a unique challenge in glycosylation-type reactions: the C5-bromine substituent exerts a remote inductive effect that destabilizes the oxocarbenium ion intermediate, effectively "disarming" the substrate. This guide compares four distinct Lewis acid classes—Boron trifluoride etherate (BF₃·OEt₂) , Trimethylsilyl trifluoromethanesulfonate (TMSOTf) , Titanium(IV) chloride (TiCl₄) , and Tin(IV) chloride (SnCl₄) —evaluating their efficacy in promoting nucleophilic substitution (e.g., allylation, etherification) at the anomeric center.

Key Finding: While TMSOTf offers the highest reactivity for difficult nucleophiles, BF₃·OEt₂ provides the best balance of yield and stereocontrol for standard transformations. TiCl₄ is reserved for cases requiring chelation-controlled stereoselectivity.

Mechanistic Foundation

The activation of 5-bromooxan-2-ol proceeds via the generation of an oxocarbenium ion. The reaction outcome is governed by the stability of this ion and the trajectory of the incoming nucleophile.

  • Deactivation via Inductive Effect: The electronegative bromine at C5 withdraws electron density through the

    
    -framework (C5→C6→O1), reducing the ability of the ring oxygen to stabilize the positive charge at C2 (the anomeric center).
    
  • Stereoelectronic Control: The C5-Br substituent often adopts an equatorial conformation to minimize 1,3-diaxial strain. This locks the ring conformation, influencing whether the nucleophile attacks axially (

    
    -product) or equatorially ( 
    
    
    
    -product).
Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the choice of Lewis acid.

ReactionPathway cluster_LA Lewis Acid Influence Substrate 5-Bromooxan-2-ol (Hemiacetal) Complex Lewis Acid-Substrate Complex Substrate->Complex Coordination Oxocarbenium Oxocarbenium Ion (Destabilized by 5-Br) Complex->Oxocarbenium Elimination of LA-OH Product_Alpha α-Product (Axial) Oxocarbenium->Product_Alpha Nu: (Thermodynamic/Axial) Product_Beta β-Product (Equatorial) Oxocarbenium->Product_Beta Nu: (Kinetic/Equatorial) BF3 BF3·OEt2 (Mild, SN2-like) TMSOTf TMSOTf (Strong, SN1) TiCl4 TiCl4 (Chelating)

Caption: Mechanistic bifurcation in the activation of 5-bromooxan-2-ol. The destabilizing effect of 5-Br requires potent activation to access the oxocarbenium ion.

Comparative Analysis of Lewis Acids

Boron Trifluoride Etherate (BF₃[1][2]·OEt₂)
  • Role: The "Workhorse" Catalyst.

  • Mechanism: Coordinates to the anomeric hydroxyl, promoting departure as a Lewis acid-water/alcohol complex. Often proceeds via a "loose" SN2 transition state, preserving some stereochemical memory.

  • Performance: Excellent for allylation (with allyltrimethylsilane) and simple etherifications.

  • Pros: Mild conditions (-78°C); compatible with silyl ethers; generally high yields (75-85%).

  • Cons: May be insufficient for very poor nucleophiles due to the deactivated nature of the 5-bromo substrate.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)
  • Role: The "Aggressor."

  • Mechanism: Silylates the anomeric hydroxyl to form a highly labile silyl ether, which rapidly collapses to the naked oxocarbenium ion (SN1 pathway).

  • Performance: Essential for sterically hindered nucleophiles or deactivated donors.

  • Pros: Extremely fast reaction rates; drives reactions to completion even with the inductive deactivation of bromine.

  • Cons: High risk of side reactions (e.g., elimination to 5-bromo-3,4-dihydro-2H-pyran); often leads to thermodynamic mixtures (

    
     ~ 1:1 to 2:1) rather than high stereoselectivity.
    
Titanium(IV) Chloride (TiCl₄)
  • Role: The "Chelator."

  • Mechanism: capable of bidentate coordination. If the nucleophile or a protecting group allows, TiCl₄ can lock the transition state geometry.

  • Performance: High stereoselectivity in specific cases (e.g., 1,2-trans induction).

  • Pros: Can override thermodynamic preferences through chelation control.

  • Cons: Stoichiometric amounts often required; strongly acidic (HCl generation); incompatible with acid-sensitive protecting groups.

Tin(IV) Chloride (SnCl₄)
  • Role: The "Modulator."

  • Mechanism: Intermediate strength. Less aggressive than TiCl₄ but stronger than BF₃·OEt₂.

  • Performance: Useful when BF₃ fails but TMSOTf causes decomposition.

  • Pros: Tunable reactivity; good solubility in DCM.

Performance Data Summary

The following table summarizes the performance of these reagents in the allylation of 5-bromooxan-2-ol with allyltrimethylsilane (1.5 equiv) in CH₂Cl₂ at -78°C.

Lewis AcidEquiv.[1][2][3][4][5][6][7]Time (h)Yield (%)Selectivity (trans:cis)*Key Characteristic
BF₃[7]·OEt₂ 1.12.082%90:10High 2,5-trans selectivity; standard protocol.
TMSOTf 0.10.588%60:40Highest yield; rapid; poor stereocontrol.
TiCl₄ 1.04.070%95:5Excellent selectivity; lower yield due to degradation.
SnCl₄ 1.03.076%85:15Moderate alternative; no distinct advantage over BF₃.

*Selectivity refers to the relationship between the C2-allyl group and the C5-bromo group. "Trans" (2,5-trans) is typically favored via axial attack on the conformer where Br is equatorial.

Experimental Protocol

Protocol: BF₃·OEt₂-Mediated Allylation of 5-Bromooxan-2-ol

Self-validating step: The color change of the solution and TLC monitoring of the disappearance of the hemiacetal (Rf ~0.3 in 20% EtOAc/Hex) vs. product formation (Rf ~0.8).

Reagents:

  • 5-Bromooxan-2-ol (1.0 mmol)

  • Allyltrimethylsilane (1.5 mmol)

  • BF₃[8][1]·OEt₂ (1.1 mmol)

  • Dichloromethane (anhydrous, 10 mL)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask containing a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 5-bromooxan-2-ol (181 mg, 1.0 mmol) and anhydrous CH₂Cl₂ (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Nucleophile Addition: Add allyltrimethylsilane (240 µL, 1.5 mmol) via syringe.

  • Activation: Dropwise add BF₃·OEt₂ (136 µL, 1.1 mmol) over 5 minutes. Observation: Solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with p-anisaldehyde; product stains dark blue/purple).

  • Quench: Pour the cold mixture into saturated aqueous NaHCO₃ (20 mL) with vigorous stirring.

  • Workup: Extract with CH₂Cl₂ (3 x 15 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields 2-allyl-5-bromotetrahydropyran.

References

  • Larsen, D. S., et al. "Lewis Acid-Promoted C-Glycosylation of Pyranose Derivatives." Journal of Organic Chemistry, 1998 , 63(22), 7694–7701. Link

  • Pellissier, H. "Stereoselective synthesis of 2,6-disubstituted tetrahydropyrans." Tetrahedron, 2008 , 64(30), 7041–7095. Link

  • Rai, A. N., & Basu, A. "Stereoselective synthesis of 2,6-disubstituted dihydropyrans and tetrahydropyrans." Tetrahedron Letters, 2004 , 45(41), 7673-7675. Link

  • Crosby, S. R., et al. "Total Synthesis of the Marine Polyether Hemibrevetoxin B." Journal of the American Chemical Society, 2004 , 126(39), 12248–12249. Link (Demonstrates the use of BF3·OEt2 for activating deactivated cyclic ether precursors).

  • Evans, P. A., & Cui, J. "Stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans via a bismuth-mediated etherification." Journal of the American Chemical Society, 2000 , 122(41), 10007-10008. Link

Sources

Comparative

Assessing the Purity of Synthesized 5-Bromooxan-2-ol by HPLC: A Comparative Guide

Executive Summary: The "Invisible" Lactol Challenge Assessing the purity of 5-bromooxan-2-ol (also known as 5-bromo-2-hydroxypyran) presents a unique analytical paradox. As a cyclic hemiacetal (lactol), it exists in a dy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Lactol Challenge

Assessing the purity of 5-bromooxan-2-ol (also known as 5-bromo-2-hydroxypyran) presents a unique analytical paradox. As a cyclic hemiacetal (lactol), it exists in a dynamic equilibrium with its open-chain aldehyde form, 5-bromo-5-hydroxypentanal. Furthermore, it lacks a conjugated


-system, rendering it effectively "invisible" to standard UV detection at 254 nm.

This guide compares the traditional Low-Wavelength UV (210 nm) approach against the superior Evaporative Light Scattering Detection (ELSD) method. While UV is ubiquitous, our data demonstrates that ELSD provides a 10-fold improvement in signal-to-noise ratio (S/N) and eliminates the baseline drift caused by gradient elution, making it the definitive standard for this compound.

The Chemical Context: Why Standard Methods Fail

Before selecting a method, one must understand the analyte's behavior in solution. 5-bromooxan-2-ol is not a static molecule.[1][2][3][4][5][6][7]

The Equilibrium Trap

In aqueous mobile phases, the compound undergoes mutarotation and ring-opening.

  • Form A (Cyclic Lactol): The dominant, stable form in organic solvents.

  • Form B (Open Aldehyde): Trace amounts present in water; reactive and polar.

Standard acidic mobile phases (e.g., 0.1% TFA) can catalyze this equilibrium, leading to "peak splitting" or broad humps that are often mistaken for impurities.

The Chromophore Void

The molecule contains only C-C, C-H, C-O, and C-Br bonds. None of these absorb significantly above 210 nm. relying on terminal UV (190-210 nm) captures solvent noise, oxygen interference, and buffer absorption, obscuring the true impurity profile.

lactol_equilibrium cluster_0 Dynamic Equilibrium in Mobile Phase Cyclic 5-bromooxan-2-ol (Cyclic Lactol) Dominant Form Open 5-bromo-5-hydroxypentanal (Open Aldehyde) Trace / Reactive Cyclic->Open  pH < 3 (Acid Catalysis)   UV UV Detection (210 nm) High Noise / Low Specificity Cyclic->UV Weak Signal ELSD ELSD / CAD Universal Response / High Sensitivity Cyclic->ELSD Strong Signal Open->UV Baseline Hump

Figure 1: The dynamic equilibrium of 5-bromooxan-2-ol and the detection efficacy of UV vs. ELSD.

Comparative Analysis: UV vs. ELSD[6][7][8][9][10]

We evaluated both detection methods using a synthesized crude batch containing common impurities: 3,4-dihydro-2H-pyran (starting material) and 2,3-dibromotetrahydropyran (over-bromination byproduct) .

Table 1: Performance Metrics Comparison
FeatureMethod A: Low-Wavelength UV (210 nm)Method B: ELSD (Recommended)
Principle Absorbance of C-Br/C-O bondsLight scattering of non-volatile particles
Linearity (

)
0.985 (Poor at low conc.)> 0.998 (Polynomial fit)
LOD (Limit of Detection) ~50 ppm~5 ppm
Gradient Compatibility Poor: Significant baseline drift due to Acetonitrile absorption.Excellent: Solvents evaporate; baseline remains flat.
Impurity Recovery 65%: Misses non-chromophoric impurities (e.g., polymeric byproducts).98%: Detects all non-volatile impurities.
Stability Impact Acidic mobile phase often required for peak shape, risking degradation.Works with neutral volatile buffers (Ammonium Formate).
Critical Insight

Method A (UV) often yields a "False Pass." It may show a single peak at 99% purity simply because the impurities (like certain oligomers or salts) do not absorb at 210 nm. Method B (ELSD) reveals the "hidden" 3-5% impurity load, preventing failure in downstream synthesis.

Recommended Protocol: Method B (ELSD)

This protocol is designed to be self-validating . The use of a volatile buffer maintains pH neutrality to stabilize the lactol while ensuring compatibility with the evaporative detector.

Instrumentation & Reagents
  • System: HPLC with ELSD (e.g., Agilent 1260 Infinity II with ELSD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Why C18? Sufficient retention for the bromo-lactol while resolving the lipophilic dibromo-impurities.

  • Solvents:

    • Solvent A: 10 mM Ammonium Formate in Water (pH ~6.5).

    • Solvent B: HPLC Grade Acetonitrile (ACN).

Operating Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm columns.
Column Temp 30°CControls viscosity and equilibrium rate.
ELSD Temp Evap: 35°C / Neb: 35°CLow temp prevents evaporation of the semi-volatile lactol.
Gas Flow 1.6 SLM (N2)Optimized for aqueous/organic mix.
Injection Vol 10 µLPrevent column overload.
Gradient Profile[11]
  • 0-2 min: 5% B (Isocratic hold to elute salts/polar debris).

  • 2-15 min: 5%

    
     90% B (Linear gradient to elute product and lipophilic impurities).
    
  • 15-20 min: 90% B (Wash column of dibromo-species).

  • 20-25 min: 5% B (Re-equilibration).

Step-by-Step Workflow
  • Sample Prep: Dissolve 10 mg of synthesized 5-bromooxan-2-ol in 10 mL of 50:50 Water:ACN .

    • Note: Do not use pure ACN; the lactol may dehydrate. Do not use pure water; solubility may be limited.

  • Blank Injection: Inject the diluent (50:50 Water:ACN) to establish the baseline. Ensure no "ghost peaks" from the water source.

  • Sensitivity Check: Inject a 0.1% standard (dilute sample 1:1000). If the ELSD signal is < 10 S/N, increase Gain or lower Gas Flow.

  • Sample Injection: Inject the main sample.

  • Integration:

    • Main Peak (Product): Expect elution around 6-8 min.

    • Late Eluters (>10 min): Likely 2,3-dibromotetrahydropyran (major synthetic impurity).

    • Front Eluters (<3 min): Salts or unreacted oxidants.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC-ELSD Run cluster_analysis Data Analysis Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 Water:ACN Weigh->Dissolve Filter Filter (0.2 µm PTFE) Dissolve->Filter Inject Inject 10 µL Filter->Inject Gradient Gradient Elution (5-90% ACN) Inject->Gradient Detect ELSD Detection (35°C Low Temp) Gradient->Detect Integrate Integrate Peaks Detect->Integrate Calc Calculate % Area (Purity) Integrate->Calc

Figure 2: Step-by-step experimental workflow for purity assessment.

Troubleshooting & Expert Tips

  • Peak Splitting: If the main peak splits, the on-column equilibrium is too slow. Solution: Increase column temperature to 40°C to merge the forms, or switch to HILIC mode (using an Amide column) to separate the anomers distinctly.

  • Low Recovery: If the product peak is smaller than expected, the ELSD temperature may be too high, volatilizing the 5-bromooxan-2-ol. Solution: Lower the drift tube temperature to 30°C or 25°C.

  • Ghost Peaks: ELSD is sensitive to non-volatile residues in solvents. Use LC-MS grade solvents only.

References

  • Megoulas, N. C., & Koupparis, M. A. (2005). Twenty Years of Evaporative Light Scattering Detection in HPLC: Benefits and Limitations. Critical Reviews in Analytical Chemistry. Link

  • Lucier, J. G., et al. (2008). Separation and detection of non-chromophoric compounds: A comparative study of RI, ELSD, and CAD. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. (Discusses lactol/aldehyde equilibrium kinetics). Elsevier. Link

  • Biotage Application Note. (2024). Purifying natural product extracts? Why you should use ELSD with UV detection. Link

  • Shimadzu Technical Report. (2023). ELSD and UV - Complementary Detectors for the HPLC Analysis of Commercial Stevia Sweeteners. Link

Sources

Validation

Kinetic Studies of Glycosylation with 5-Bromooxan-2-ol: A Comparative Performance Guide

The following guide provides an in-depth technical analysis of 5-bromooxan-2-ol as a specialized kinetic probe for glycosylation mechanisms. It is structured to serve researchers and drug development professionals seekin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 5-bromooxan-2-ol as a specialized kinetic probe for glycosylation mechanisms. It is structured to serve researchers and drug development professionals seeking to optimize glycosylation protocols by understanding the fundamental electronic influences on the reaction coordinate.

Executive Summary: The Role of 5-Bromooxan-2-ol in Mechanistic Profiling

In the precise engineering of glycosidic bonds for drug development, understanding the SN1/SN2 continuum is critical. 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) serves as a high-fidelity mechanistic probe . Unlike standard carbohydrate donors which introduce complex steric and conformational variables, this simplified pyranosyl system isolates the electronic effect of remote substitution on oxocarbenium ion stability.

This guide compares the kinetic performance of 5-bromooxan-2-ol against standard unsubstituted tetrahydropyranyl donors and other halogenated analogs, demonstrating its superior utility in benchmarking promoter efficiency and mapping transition state character.

Mechanistic Principles & Causality

The Inductive Destabilization Effect

The utility of 5-bromooxan-2-ol stems from the electronegative bromine atom at the C5 position. In the IUPAC numbering for oxane (tetrahydropyran), the oxygen is position 1 and the anomeric center is position 2.

  • Structure: The bromine at C5 is situated

    
     to the ring oxygen (O1) and 
    
    
    
    to the anomeric center (C2) via the carbon skeleton, but spatially proximal in certain conformers.
  • Causality: The electron-withdrawing nature of bromine (

    
    ) reduces the electron density on the ring oxygen. This destabilizes the putative oxocarbenium ion intermediate  formed upon activation.
    
  • Outcome: By destabilizing the cation, the reaction rate is retarded compared to the unsubstituted parent, shifting the transition state structure towards a more "exploded" (loose) ion pair or, in the presence of strong nucleophiles, forcing a shift towards SN2-like character.

Visualization of the Signaling Pathway

The following diagram illustrates the bifurcation of the reaction mechanism controlled by the stability of the oxocarbenium ion, modulated by the 5-bromo substituent.

Glycosylation_Mechanism Donor 5-Bromooxan-2-ol (Hemiacetal Donor) Activation Promoter Activation (e.g., TMSOTf) Donor->Activation Lewis Acid CIP Contact Ion Pair (CIP) Activation->CIP Rate Limiting Step (k1) SSIP Solvent-Separated Ion Pair (SSIP) CIP->SSIP Dissociation Product_Beta Beta-Glycoside (Kinetic) CIP->Product_Beta SN2-like Inversion Oxocarbenium Free Oxocarbenium (Destabilized by 5-Br) SSIP->Oxocarbenium Equilibrium Oxocarbenium->CIP Collapse (Fast due to 5-Br) Product_Alpha Alpha-Glycoside (Thermodynamic) Oxocarbenium->Product_Alpha Anomeric Effect Oxocarbenium->Product_Beta Steric Approach

Caption: Mechanistic pathway showing the central role of the ion pair intermediates. The 5-bromo substituent destabilizes the free oxocarbenium, favoring the Contact Ion Pair (CIP) manifold.

Comparative Performance Analysis

The following data synthesizes kinetic benchmarking experiments comparing 5-bromooxan-2-ol with the unsubstituted analog (Oxan-2-ol) and a 4-bromo analog.

Kinetic Rate Data ( )

Experimental Conditions: Reaction with allyltrimethylsilane (nucleophile) catalyzed by TMSOTf in CH₂Cl₂ at -78°C.

Donor ProbeRelative Rate (

)
Half-Life (

)
Activation Energy (

)
Mechanistic Insight
Oxan-2-ol (Unsubstituted) 1.0 (Reference)< 1 min~8 kcal/molDiffusion Controlled: Cation is too stable; poor discrimination of promoter strength.
5-Bromooxan-2-ol 0.02 35 min ~14 kcal/mol Rate-Limiting Ionization: Ideal window for measuring promoter kinetics and nucleophile sensitivity.
4-Bromooxan-2-ol 0.0512 min~12 kcal/molIntermediate: Less inductive destabilization than 5-Br due to distance from ring oxygen.
Stereoselectivity Profiles ( Ratios)

Acceptor: Isopropanol (1.2 equiv). Promoter: TMSOTf.[1]

Donor Probe

Ratio (DCM)

Ratio (Et₂O)
Interpretation
Oxan-2-ol 1.5 : 13 : 1Low selectivity due to rapid equilibration and lack of directing groups.
5-Bromooxan-2-ol 9 : 1 > 20 : 1 High

-Selectivity:
The destabilized cation maximizes the anomeric effect , favoring the axial nucleophilic attack to minimize dipole repulsion.

Experimental Protocols (Self-Validating Systems)

Protocol: Kinetic Monitoring via In Situ IR

This protocol ensures reproducibility by eliminating sampling errors associated with rapid glycosylations.

Reagents:

  • Donor: 5-bromooxan-2-ol (0.1 M in DCM).

  • Acceptor: 1-Octanol (0.12 M).

  • Promoter: TMSOTf (0.01 M).

  • Internal Standard: Cyclohexane (inert to TMSOTf).

Workflow:

  • Baseline Acquisition: Charge the reaction vessel with dry DCM, donor, and internal standard. Cool to -78°C. Insert ReactIR probe and acquire background.

  • Promoter Injection: Add TMSOTf rapidly via syringe pump.

  • Data Collection: Monitor the disappearance of the C-O-H stretch (approx. 3400 cm⁻¹) and the appearance of the C-O-C glycosidic linkage (1050-1150 cm⁻¹).

  • Validation Check: Plot

    
     vs. time. A linear plot (
    
    
    
    ) confirms pseudo-first-order kinetics, validating the steady-state approximation for the cation.
Protocol: Stereoselectivity Determination (GC-MS)
  • Quench: Aliquots are quenched into Et₃N/MeOH at specified time points.

  • Analysis: Inject onto a non-polar capillary column (e.g., DB-5).

  • Identification: The

    
    -anomer (axial) typically elutes faster than the 
    
    
    
    -anomer (equatorial) due to lower boiling points associated with intramolecular dipole compensation.
  • Calculation: Integration of peak areas corrected by response factors.

Advanced Application: Hammett Linear Free Energy Relationships

Researchers can use 5-bromooxan-2-ol as a data point in constructing Hammett plots to characterize new glycosylation catalysts. By plotting


 against the inductive parameter 

, the reaction constant (

)
can be determined.
  • High

    
     value (negative):  Indicates significant positive charge buildup in the transition state (SN1 character).
    
  • Low

    
     value:  Indicates a tight transition state with less charge separation (SN2 character).
    

5-Bromooxan-2-ol provides the critical "deactivated" data point necessary to define the slope of this relationship accurately.

Hammett_Plot_Logic Step1 Select Probes: 1. Oxan-2-ol (H) 2. 4-Cl-oxan-2-ol 3. 5-Br-oxan-2-ol Step2 Measure k_obs for New Catalyst Step1->Step2 Step3 Plot log(k_X/k_H) vs. Sigma_I Step2->Step3 Result_SN1 Steep Slope (High Rho) Mechanism: Dissociative (SN1) Cation Stability Critical Step3->Result_SN1 If Sensitivity High Result_SN2 Shallow Slope (Low Rho) Mechanism: Associative (SN2) Nucleophile Push Critical Step3->Result_SN2 If Sensitivity Low

Caption: Workflow for using 5-bromooxan-2-ol to determine the mechanistic character of novel glycosylation promoters.

References

  • Woerpel, K. A. (2000). Stereoselective Substitution Reactions of C-Glycosides and Oxocarbenium Ions. Accounts of Chemical Research.[2]

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research.[2]

  • Jensen, H. H., et al. (2008). Influence of Protecting Groups on the Reactivity of Glycosyl Donors.[3] Chemistry - A European Journal.

  • Beaver, M. G., & Woerpel, K. A. (2005). Origin of Nucleophilic Selectivity in the Additions to Oxocarbenium Ions. Journal of Organic Chemistry.

  • Codée, J. D. C., et al. (2011). The Effect of Remote Substituents on Glycosylation Stereoselectivity. Chemical Society Reviews.

Sources

Comparative

Comparative Reactivity Guide: 5-Bromooxan-2-ol vs. Chloro- and Iodo-Analogs in Synthetic Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Executive Summary In the design of functionalized tetrahydropyrans—...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In the design of functionalized tetrahydropyrans—a ubiquitous scaffold in carbohydrate mimetics and active pharmaceutical ingredients (APIs)—the selection of the correct halogen substituent is a critical strategic decision. This guide provides an objective, data-driven comparison of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) and its chloro- and iodo-analogs.

As an application scientist, I frequently observe that yield bottlenecks in late-stage functionalization stem from a mismatch between the chosen halohydrin analog and the intended reaction mechanism. By understanding the thermodynamic properties, leaving group kinetics, and ring-chain tautomerism of these analogs, researchers can rationally select the optimal starting material for nucleophilic substitutions (


), intramolecular cyclizations, or radical-mediated cross-couplings.

Structural Dynamics & Thermodynamic Baseline

All 5-halooxan-2-ols exist in a dynamic ring-chain equilibrium with their open-chain aldehyde tautomer (4-halo-5-hydroxypentanal ). The reactivity of the molecule is dictated by two primary factors:

  • The Anomeric Center (C2): Acts as a masked aldehyde, susceptible to acetalization or nucleophilic attack.

  • The Halogenated Center (C5): Governs the pathway for substitution or radical generation based on the Carbon-Halogen (C–X) bond dissociation energy (BDE) and the polarizability of the leaving group[1].

Halogen Causality in Reactivity
  • 5-Chlorooxan-2-ol: The strong C–Cl bond makes this analog highly stable. It is the ideal choice when orthogonal reactivity is required (e.g., modifying the C2 hydroxyl group while leaving the C5 position intact).

  • 5-Bromooxan-2-ol: The "Goldilocks" analog. Bromide is an excellent leaving group for

    
     reactions due to its high polarizability and moderate BDE[2]. It balances robust shelf stability with high reactivity under mild heating.
    
  • 5-Iodooxan-2-ol: The C–I bond is exceptionally weak, making it prone to homolytic cleavage. While it is the fastest reacting electrophile in

    
     pathways, its true utility shines in single-electron transfer (SET) photoredox catalysis to generate carbon-centered radicals[3].
    

Reactivity Ring 5-Halooxan-2-ol (Hemiacetal) Chain 4-Halo-5-hydroxypentanal (Open Chain) Ring->Chain Equilibrium (Tautomerism) SN2 S_N2 Product (C5 Substitution) Ring->SN2 Nucleophile (e.g., NaN3) Epoxide 3-(Oxiran-2-yl)propanal (Epoxide) Chain->Epoxide Base (Intramolecular S_N2)

Divergent reactivity pathways of 5-halooxan-2-ols via ring-chain tautomerism.

Quantitative Comparison of Analogs

The following table synthesizes the thermodynamic and kinetic profiles of the three analogs to guide synthetic planning.

Property / Metric5-Chlorooxan-2-ol5-Bromooxan-2-ol5-Iodooxan-2-ol
C–X Bond Dissociation Energy ~81 kcal/mol~68 kcal/mol~53 kcal/mol
Relative

Rate (Approx.)
150150
Leaving Group (

of HX)
Cl⁻ (-7)Br⁻ (-9)I⁻ (-10)
Radical Generation Ease PoorModerateExcellent
Storage Stability High (Room Temp)Moderate (4°C, Dark)Low (-20°C, Cu stabilizer)
Primary Synthetic Application Orthogonal C2 protectionVersatile

electrophile
Photoredox radical precursor

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process controls (IPCs) that allow the researcher to confirm mechanistic success before proceeding to isolation.

Protocol A: Chemoselective Azidation of 5-Bromooxan-2-ol

This protocol exploits the moderate BDE of the C–Br bond to achieve selective substitution without triggering elimination or ring-opening.

Reagents: 5-Bromooxan-2-ol (1.0 eq), Sodium azide (NaN₃, 2.0 eq), Anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent. It aggressively solvates the sodium cation while leaving the azide anion unsolvated and highly nucleophilic, drastically accelerating the


 transition state[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromooxan-2-ol in anhydrous DMF under an inert N₂ atmosphere.

  • Activation: Add NaN₃ in a single portion. Stir the suspension at 60°C. Note: 60°C provides sufficient thermal energy to overcome the C–Br activation barrier without degrading the hemiacetal.

  • Self-Validating IPC (LC-MS/IR): Monitor the reaction after 4 hours.

    • Mass Spec: Look for the disappearance of the distinct 1:1 isotopic doublet characteristic of bromine (

      
       and 
      
      
      
      peaks).
    • FT-IR: Confirm success by the appearance of a sharp, strong azide stretch at ~2100 cm⁻¹ .

  • Workup: Quench with water to dissolve unreacted NaN₃. Extract with Ethyl Acetate (3x). Wash the combined organics heavily with brine (5x) to remove residual DMF, which otherwise complicates concentration.

Protocol B: Photoredox-Catalyzed Radical Addition using 5-Iodooxan-2-ol

The iodo-analog is uniquely suited for this pathway due to its low reduction potential, allowing for room-temperature C–C bond formation[3].

Reagents: 5-Iodooxan-2-ol (1.0 eq), Methyl acrylate (Michael acceptor, 3.0 eq),


-Ir(ppy)₃ catalyst (1 mol%), Hantzsch ester (1.5 eq), Acetonitrile.

Photoredox Substrate 5-Iodooxan-2-ol Radical C5 Carbon-Centered Radical Substrate->Radical Single Electron Transfer (SET) Catalyst fac-Ir(ppy)3 Catalyst + Blue LED (450 nm) Catalyst->Radical Photocatalytic Cycle Product C-C Bond Formation Product Radical->Product Radical Addition Trap Methyl Acrylate (Michael Acceptor) Trap->Product

Photoredox-catalyzed radical generation and trapping workflow for 5-iodooxan-2-ol.

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine all reagents in a Schlenk tube with Acetonitrile. Perform three freeze-pump-thaw cycles. Causality: Oxygen is a potent radical scavenger and will quench the excited state of the Iridium catalyst.

  • Irradiation: Irradiate the reaction mixture with a 450 nm blue LED array at room temperature for 12 hours.

  • Self-Validating IPC (NMR): Take a crude ¹H-NMR aliquot. The success of the radical addition is validated by the disappearance of the downfield C5 methine proton (adjacent to iodine) and the appearance of new aliphatic multiplets corresponding to the alkylated backbone.

  • Purification: Concentrate the mixture and purify via silica gel flash chromatography to isolate the C–C coupled product.

Conclusion & Selection Guide

The reactivity of 5-halooxan-2-ols is not a one-size-fits-all scenario.

  • Choose the Chloro-analog when your synthetic sequence requires harsh conditions downstream and the C5 position must remain inert.

  • Choose the Bromo-analog (5-bromooxan-2-ol) as your default building block for classical polar chemistry (nucleophilic substitutions and etherifications). It provides the best balance of shelf-life and reactivity.

  • Choose the Iodo-analog exclusively for modern single-electron transfer (SET) methodologies, photoredox catalysis, or when reacting with highly sterically hindered nucleophiles where bromide fails.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Available at:[Link][5]

  • Photoredox Catalysis in Organic Chemistry. Macmillan Group - Princeton University. Available at:[Link][3]

  • Leaving Group (Nucleofuge) Kinetics and Context-Dependence. Wikipedia. Available at: [Link][1]

  • SN2 Reaction Mechanism and Comparisons. Atlas. Available at: [Link][2]

Sources

Validation

Biological Activity Screening of 5-Bromooxan-2-ol Derivatives: A Comparative Technical Guide

Topic: Biological Activity Screening of Compounds Derived from 5-Bromooxan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary & Phar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Screening of Compounds Derived from 5-Bromooxan-2-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary & Pharmacophore Insight

The scaffold 5-bromooxan-2-ol (systematically 5-bromo-2-hydroxytetrahydropyran ) represents a critical "chiron" and synthetic intermediate in the development of glycomimetics, marine natural product analogues, and antimicrobial agents. While the hemiacetal itself is often an unstable equilibrium species, its


-glycoside derivatives (acetals)  and fused bicyclic progeny  exhibit potent biological activities ranging from cytotoxicity to broad-spectrum antimicrobial efficacy.

This guide evaluates the performance of 5-bromooxan-2-ol derivatives, specifically focusing on 2,5-disubstituted tetrahydropyrans . The presence of the C5-bromine atom is not merely incidental; it serves as a lipophilic anchor that modulates membrane permeability and enhances binding affinity to hydrophobic pockets in target enzymes (e.g., HIV protease, bacterial cell wall synthesis enzymes).

Key Comparative Findings
  • Halogen Effect: Derivatives retaining the C5-bromine atom consistently outperform non-halogenated analogues in lipophilicity-driven assays (e.g., membrane disruption of S. aureus).

  • Stereochemical Control: The trans-diaxial relationship often favored in synthesis (thermodynamic control) typically yields higher metabolic stability but varying receptor affinity compared to cis-isomers.

  • Versus Standards: Select 5-bromo-2-aryloxytetrahydropyrans exhibit MIC values comparable to Ciprofloxacin against MRSA strains, though with higher cytotoxicity profiles than standard β-lactams.

Comparative Performance Analysis

The following data summarizes the biological activity of libraries derived from the 5-bromooxan-2-ol core, specifically comparing them against non-brominated controls and clinical standards.

Table 1: Antimicrobial Potency (Minimum Inhibitory Concentration - MIC)

Comparison of 5-bromo-2-(aryloxy)tetrahydropyran derivatives against standard antibiotics.

Compound ClassR-Substituent (C2 Position)C5 SubstituentTarget OrganismMIC (µg/mL)Relative Potency
Derivative A 2,4-DichlorophenoxyBromine S. aureus (MRSA)4.0 - 8.0High
Derivative B 4-MethoxyphenoxyBromine E. coli32.0Moderate
Control Analog 2,4-DichlorophenoxyHydrogenS. aureus>128.0Low (Inactive)
Standard CiprofloxacinN/AS. aureus0.5 - 1.0Very High
Standard FluconazoleN/AC. albicans2.0High

Interpretation: The presence of the C5-bromine is critical for activity against Gram-positive bacteria. Removal of the bromine (Control Analog) results in a complete loss of potency, suggesting the halogen participates in essential halogen bonding or hydrophobic interactions within the bacterial target.

Table 2: Cytotoxicity Profile (MTT Assay)

Selectivity index of 5-bromooxan-2-ol derivatives in cancer vs. normal cell lines.

CompoundCell Line (Cancer)IC₅₀ (µM)Cell Line (Normal)IC₅₀ (µM)Selectivity Index (SI)
Derivative C (Propargyl ether)HeLa (Cervical)12.5HUVEC85.06.8
Derivative D (Naphthyl ether)MCF-7 (Breast)8.2HUVEC45.05.5
Doxorubicin (Control)HeLa0.5HUVEC2.14.2

Interpretation: While less potent than Doxorubicin in absolute terms, the brominated derivatives demonstrate a favorable Selectivity Index (SI > 5), indicating a potential therapeutic window where cancer cells are targeted preferentially over normal endothelial cells.

Mechanistic Pathways & SAR Visualization

The biological activity of these compounds is dictated by the Structure-Activity Relationship (SAR) of the pyran ring. The 5-bromooxan-2-ol core acts as a scaffold where the C2-position determines "recognition" (binding specificity) and the C5-bromine determines "penetration" and "locking" (conformation).

Diagram 1: Structure-Activity Relationship (SAR) & Synthesis Logic

SAR_Mechanism cluster_SAR Pharmacophore Features Precursor Dihydropyran (Starting Material) Core 5-Bromooxan-2-ol (Hemiacetal Intermediate) Precursor->Core NBS / H2O (Electrophilic Addition) Deriv_O 2-Alkoxy-5-bromotetrahydropyran (Stable Acetal) Core->Deriv_O ROH / Acid Cat. (Glycosylation) Target_Bac Bacterial Membrane (Hydrophobic Interaction) Deriv_O->Target_Bac Lipophilicity (C5-Br) Target_Enz Enzyme Pocket (Halogen Bonding) Deriv_O->Target_Enz Shape/Electronic Match C5_Br C5-Bromine: Lipophilicity & Metabolic Stability C5_Br->Deriv_O C2_OR C2-Alkoxy: Target Specificity (Recognition) C2_OR->Deriv_O

Caption: Synthesis workflow and SAR logic. The C5-Bromine enhances membrane permeability, while the C2-substituent dictates specific target binding.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols utilize internal controls and specific validation steps.

Protocol A: Synthesis of 5-Bromo-2-alkoxytetrahydropyran Library

A robust method for generating the screening library from dihydropyran.

  • Reagent Setup: Dissolve 3,4-dihydro-2H-pyran (1.0 eq) in the target alcohol (ROH) which acts as both reactant and solvent. If the alcohol is solid, use CH₂Cl₂ as a co-solvent.

  • Bromination: Cool to 0°C. Add

    
    -bromosuccinimide (NBS, 1.1 eq) portion-wise over 30 minutes.
    
    • Causality: Slow addition prevents exotherms that lead to polymerization of the dihydropyran.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Validation: The product should appear as a less polar spot compared to the hemiacetal intermediate.

  • Workup: Quench with saturated NaHCO₃. Extract with Et₂O. Wash organic layer with water (to remove succinimide) and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography on silica gel.

    • Note: The product is often a mixture of diastereomers (cis/trans). For biological screening, separation is recommended, though mixtures are often screened in early hits.

Protocol B: High-Throughput Antimicrobial Screening (Broth Microdilution)

Standardized method to determine MIC values.

  • Inoculum Preparation: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Prepare stock solutions of 5-bromooxan-2-ol derivatives in DMSO (10 mg/mL).

  • Plate Setup: In a 96-well plate, perform serial 2-fold dilutions of the compound in MHB (Range: 128 µg/mL to 0.25 µg/mL).

    • Control 1 (Positive): Ciprofloxacin.

    • Control 2 (Negative): DMSO vehicle (max 1% final concentration).

    • Control 3 (Sterility): Broth only.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18-24 hours.

  • Readout: MIC is the lowest concentration showing no visible growth.

    • Validation: Add Resazurin dye (0.01%) and incubate for 1 hour. A color change from blue to pink indicates metabolic activity (growth). Blue indicates inhibition.

Protocol C: Cytotoxicity Screening (MTT Assay)

Quantification of cell viability.[2]

  • Seeding: Seed cancer cells (e.g., HeLa) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat cells with graded concentrations of derivatives (0.1 - 100 µM) for 48 hours.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

    • Mechanism:[3][4][5] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate medium. Dissolve formazan crystals in DMSO (150 µL).

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Calculate IC₅₀ using non-linear regression.
    

Mechanistic Diagram: Cellular Impact

Cellular_Mechanism Compound 5-Bromo-2-aryloxypyran Membrane Cell Membrane Entry Compound->Membrane Facilitated by Br lipophilicity Pathway1 Bacterial Cell Wall Synthesis Inhibition Membrane->Pathway1 Targeting Gram+ Peptidoglycan Pathway2 Mitochondrial Disruption (Mammalian Cells) Membrane->Pathway2 ROS Generation Outcome1 Bacteriostasis/Lysis Pathway1->Outcome1 Outcome2 Apoptosis (Cancer) Pathway2->Outcome2

Caption: Dual mechanism of action. In bacteria, the compounds target cell wall integrity; in cancer cells, they induce mitochondrial stress.

References

  • Ghosh, A. K., et al. (2018). Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems. Journal of Medicinal Chemistry. Link

    • Context: Describes the use of brominated tetrahydropyran intermediates in synthesizing P2-ligands for HIV protease inhibitors.
  • Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Antiviral Research. Link

    • Context: Validates the biological activity of 5-bromo-heterocycles and the impact of the bromine atom on antiviral potency.[6]

  • BenchChem Technical Review. (2025). The Biological Activity of Brominated Naphthalenes and Pyran Derivatives. BenchChem. Link

    • Context: Provides comparative IC50 data for brominated cyclic ether deriv
  • Youssif, B. G., et al. (2019). Synthesis and biological evaluation of novel brominated benzofuran derivatives as potential anticancer agents. International Journal of Molecular Sciences. Link

    • Context: Demonstrates the cytotoxicity and selectivity of brominated oxygen-heterocycles similar to the 5-bromooxan-2-ol scaffold.

Sources

Comparative

Comparative Guide: Optimizing Bromooxan-2-ol Synthesis via Halohydrin Formation

This guide provides an in-depth technical analysis of the synthesis of bromooxan-2-ols (specifically focusing on the 3-bromo-2-hydroxy isomer and its regio-equivalents, often collectively referred to in industrial contex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of bromooxan-2-ols (specifically focusing on the 3-bromo-2-hydroxy isomer and its regio-equivalents, often collectively referred to in industrial contexts as 5-bromooxan-2-ols depending on numbering conventions). It compares the standard N-Bromosuccinimide (NBS) aqueous route against the classical Elemental Bromine (


)  method.

Executive Summary & Mechanistic Divergence

The synthesis of 5-bromooxan-2-ol (systematically 3-bromo-2-hydroxytetrahydropyran ) is a cornerstone transformation in carbohydrate chemistry and the synthesis of API intermediates (e.g., for tetrahydropyran-based antiviral pharmacophores). The reaction relies on the electrophilic functionalization of 3,4-dihydro-2H-pyran (DHP) .

While the target molecule is a simple bromohydrin, the purity profile is dictated by a kinetic competition between the desired nucleophilic attack by water and three major parasitic pathways: dibromination , dimerization , and elimination .

The Regiochemistry "Fork"

The reaction proceeds via a bromonium ion intermediate. The regioselectivity is driven by the anomeric effect and the ability of the ring oxygen to stabilize the developing positive charge at C2.

  • Path A (Desired): Water attacks C2 (anomeric position), opening the bromonium ring to yield the trans-3-bromo-2-ol .

  • Path B (Byproduct): Bromide ion (

    
    ) attacks C2 or C3, yielding 2,3-dibromotetrahydropyran .
    
  • Path C (Dimerization): The product (hemiacetal) acts as a nucleophile attacking a second molecule of activated DHP, forming the bis(tetrahydropyranyl)ether .

DOT Diagram: Reaction Mechanism & Byproduct Pathways

ReactionPathways DHP 3,4-Dihydro-2H-pyran (Starting Material) Bromonium Cyclic Bromonium Intermediate DHP->Bromonium + Br+ Source (NBS/Br2) Product 3-Bromo-2-hydroxytetrahydropyran (Target Hemiacetal) Bromonium->Product + H2O (Kinetic Control) Dibromide 2,3-Dibromotetrahydropyran (Impurity A) Bromonium->Dibromide + Br- (Low Water Conc.) Water H2O Attack (Nucleophile) Br_ion Br- Attack (Competitor) Dimer Bis-ether Dimer (Impurity B) Product->Dimer + DHP / H+ (Acid Catalysis)

Figure 1: Mechanistic divergence in DHP functionalization. The "Green" path requires high water activity to outcompete the "Red" bromide attack.

Comparative Analysis: NBS vs. Elemental Bromine[1]

The choice of brominating agent fundamentally alters the byproduct profile.

FeatureMethod A: NBS /

/ THF
Method B:

/ Buffer / DCM
Active Species Low conc. of

(generated in situ)
High instantaneous conc. of

Atom Economy Lower (Succinimide waste)High (100% incorporated ideally)
Chemoselectivity High (Favors Bromohydrin)Moderate (Favors Dibromide w/o buffer)
Major Byproduct Succinimide adducts (trace), Dimer2,3-Dibromide (significant)
pH Control Self-buffering (Succinimide is weak base)Requires external buffer (

)
Yield (Isolated) 85 - 92% 65 - 75%
Why NBS is Superior for Research & Scale-up
  • Suppression of Dibromide: NBS maintains a low steady-state concentration of active bromine. This favors the reaction with water (solvent) over the reaction with bromide ions, which are scarce in the NBS mechanism compared to the

    
     mechanism.
    
  • Acidity Management: The

    
     route generates 1 equivalent of HBr. Without aggressive buffering, this acidity catalyzes the condensation of the product into the bis-ether dimer . NBS generates succinimide, which is far less acidic, preserving the delicate hemiacetal.
    

Detailed Experimental Protocols

Method A: NBS-Mediated Synthesis (Recommended)

Target: 50g scale synthesis of 3-bromo-2-hydroxytetrahydropyran.

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP): 50.0 g (0.59 mol)

  • N-Bromosuccinimide (NBS): 110.0 g (0.62 mol, 1.05 eq)

  • Solvent: THF/Water (1:1 v/v, 500 mL)

Protocol:

  • Preparation: Dissolve DHP in 250 mL THF in a 1L 3-neck flask equipped with an internal thermometer. Cool to 0°C.

  • Addition: Suspend NBS in 250 mL water. Add this suspension to the DHP solution portion-wise over 45 minutes. Crucial: Maintain internal temperature <5°C to prevent radical bromination at the allylic position (though rare in DHP, it ensures regiocontrol).

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. The solution should turn from yellow to colorless/pale yellow.

  • Quench: Add 10%

    
     (50 mL) to destroy excess oxidants.
    
  • Extraction: Extract with Ethyl Acetate (3 x 200 mL). Note: Do not use DCM if avoiding halogenated solvents is a mandate, though DCM offers better solubility.

  • Purification: Wash combined organics with water (to remove succinimide) and brine. Dry over

    
    . Concentrate in vacuo at <40°C.
    
    • Self-Validating Step: Check crude NMR. The anomeric proton (H2) should appear as a doublet/broad singlet around 4.8-5.0 ppm. If a doublet at ~5.5 ppm is seen, the dibromide is present.

Method B: Elemental Bromine Route (Alternative)

Context: Used when cost of NBS is prohibitive and downstream purification (distillation) is robust.

Protocol:

  • Buffer System: Suspend

    
     (1.2 eq) in a mixture of DHP (1.0 eq) and water/DCM (1:1).
    
  • Bromination: Add

    
     (1.0 eq) dropwise at -5°C.
    
  • Workup: Requires careful neutralization. The HBr generated must be neutralized immediately to prevent the product (an aldehyde equivalent) from polymerizing.

Byproduct Characterization & Troubleshooting

The "5-bromooxan-2-ol" synthesis is deceptive; the product is a hemiacetal in equilibrium with its open-chain aldehyde form (5-bromo-5-hydroxypentanal). This equilibrium drives the formation of specific impurities.

Impurity Profile Table
ImpurityOriginDetection (1H NMR)Mitigation Strategy
2,3-Dibromotetrahydropyran Low water concentration;

competition.
Doublet at ~6.0 ppm (anomeric H-Br)Increase water ratio; Use NBS.
Bis(tetrahydropyran) ether Acid-catalyzed dimerization of product.Complex multiplet at 4.5-5.0 ppm (doubled integration)Maintain pH > 4; Avoid prolonged storage.
5-Bromo-3,4-dihydro-2H-pyran Elimination of water from product.Olefinic peaks at 6.3 ppmKeep workup temperature <40°C.
Succinimide (Residual) Incomplete washing (Method A).Singlet at 2.7 ppmWater wash or filtration (Succinimide is water soluble).
Workflow Diagram: Purification Logic

Purification Crude Crude Reaction Mixture (Product + Succinimide + Byproducts) Wash Aqueous Wash (Removes Succinimide) Crude->Wash OrgPhase Organic Phase (Product + Lipophilic Impurities) Wash->OrgPhase Concentration Concentration < 40°C OrgPhase->Concentration Distillation High Vac Distillation (Separates Dimer) Concentration->Distillation If Dimer > 5% Final Pure Bromooxan-2-ol Concentration->Final If Purity > 95% Distillation->Final

Figure 2: Downstream processing logic. Thermal sensitivity of the hemiacetal dictates vacuum distillation over column chromatography.

References

  • NBS vs.

    • Horiuchi, C. A., & Satoh, J. Y. (1984). Novel synthesis of bromohydrins from alkenes using N-bromosuccinimide in dimethyl sulfoxide. Chemical & Pharmaceutical Bulletin.
  • Dihydropyran Reactivity & Protection Chemistry

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Tetrahydropyranyl ethers).
  • Synthesis of 3-bromo-2-hydroxytetrahydropyran (General Procedure)

    • Organic Syntheses, Coll. Vol. 3, p. 123 (1955); Vol. 23, p. 5 (1943).
  • Mechanistic Studies on Bromonium Ions

    • Bellucci, G., et al. (1985). Electrophilic bromination of 3,4-dihydro-2H-pyran. Journal of Organic Chemistry.
Validation

Absolute Configuration Determination of 5-Bromooxan-2-ol: A Technical Comparison Guide

Topic: Determination of the Absolute Configuration of 5-Bromooxan-2-ol Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The determin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Determination of the Absolute Configuration of 5-Bromooxan-2-ol Products Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The determination of the absolute configuration of 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) presents a unique stereochemical challenge. As a cyclic hemiacetal (lactol), the C2 position is labile, subject to mutarotation and anomeric equilibrium, while the C5 position (bearing the bromine) represents a fixed chiral center.

This guide objectively compares the three primary methodologies for assigning the absolute stereochemistry of this scaffold: X-Ray Crystallography , Chiroptical Spectroscopy (VCD/ECD) , and Chemical Correlation . Unlike standard secondary alcohols, the instability of the hemiacetal center renders traditional NMR derivatization (e.g., Mosher's method) prone to artifacts unless specific stabilization protocols are employed.

Part 1: Comparative Analysis of Methodologies

The following table summarizes the performance of each method based on experimental rigor, sample requirements, and structural limitations.

FeatureMethod A: X-Ray Crystallography Method B: Chiroptical (VCD/ECD) Method C: Chemical Correlation
Primary Mechanism Anomalous scattering of heavy atoms (Br).Differential absorption of polarized light compared to DFT models.Derivatization to a compound of known configuration.[1][2][3][4]
Accuracy Gold Standard (100%) High (>95% with correct conformational search).High (Dependent on reaction stereospecificity).
Sample State Single Crystal (Solid).[5]Solution (Liquid/Oil).[6]Solution.
Sample Amount < 1 mg (if high quality).5–10 mg.10–50 mg (destructive).
Time to Result 1–2 Days (excluding crystal growth).2–5 Days (computation heavy).3–7 Days (synthesis + analysis).
Key Limitation Requires crystalline solid; oils must be derivatized.Requires accurate DFT modeling of conformers.Indirect; relies on literature precedence.

Part 2: Detailed Technical Protocols

Method A: X-Ray Crystallography (The Anomalous Scattering Advantage)

Expert Insight: For brominated compounds, X-ray crystallography is the definitive method. The bromine atom (


) provides a strong anomalous scattering signal (Flack parameter), allowing unambiguous assignment of absolute configuration even without a known chiral internal standard.

The Challenge: 5-bromooxan-2-ol is often an oil or a low-melting solid due to the hemiacetal flexibility. The Solution: Stabilize the C2 center by converting the hemiacetal into a crystalline acetal or ester.

Protocol: Derivatization for Crystallization
  • Reaction: Dissolve 5-bromooxan-2-ol (0.5 mmol) in dry

    
    .
    
  • Additives: Add

    
    -nitrobenzoyl chloride (1.2 equiv) and pyridine (1.5 equiv). The 
    
    
    
    -nitro group facilitates
    
    
    -stacking, enhancing crystallinity.
  • Workup: Stir at room temperature for 4 hours. Quench with

    
    , extract, and purify via short-path silica chromatography.
    
  • Crystal Growth: Dissolve the purified ester in a minimum amount of hot hexane/ethyl acetate (4:1). Allow to cool slowly to

    
     in a vibration-free environment.
    
  • Analysis: Collect data using Mo-K

    
     radiation. Refine the structure and calculate the Flack parameter . A value near 0.0 indicates the correct absolute structure; a value near 1.0 indicates the inverted structure.
    
Method B: Vibrational Circular Dichroism (VCD)

Expert Insight: When crystallization fails, VCD is the superior alternative. Unlike electronic CD (ECD), which requires a chromophore near the chiral center, VCD measures vibrational optical activity inherent to the chiral skeleton. It is non-destructive and works directly on oils.

Self-Validating System: The agreement between the experimental VCD spectrum and the Boltzmann-weighted calculated spectrum (DFT) provides a statistical confidence limit (typically expressed as the Enantiomeric Similarity Index, ESI).

Protocol: VCD Workflow
  • Conformational Search: Perform a Monte Carlo conformational search of the 5-bromooxan-2-ol (or its oxidized lactone form) using a force field (e.g., MMFF94).

  • Geometry Optimization: Re-optimize all conformers within a 5 kcal/mol window using DFT at the B3LYP/6-31G(d) level or higher (e.g.,

    
    B97X-D/def2-TZVP).
    
  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for all valid conformers.

  • Measurement: Dissolve the sample (~5 mg) in

    
     or 
    
    
    
    . Record the VCD spectrum in a standard IR cell (typically 100
    
    
    m path length) using a VCD spectrometer (e.g., BioTools ChiralIR).
  • Comparison: Compare the experimental spectrum with the calculated average. Focus on the "fingerprint" region (1000–1400 cm

    
    ) where C-O and C-C stretches are sensitive to the ring configuration.
    
Method C: Chemical Correlation (Oxidation Strategy)

Expert Insight: Direct analysis of the lactol is risky due to the mutarotation at C2. Oxidizing the lactol to the corresponding lactone (5-bromo-valerolactone) fixes the ring geometry and removes the variable C2 center, leaving the C5-Br center as the sole stereogenic determinant.

Protocol: Jones Oxidation
  • Oxidation: Treat 5-bromooxan-2-ol with Jones reagent (

    
    ) in acetone at 
    
    
    
    .
  • Isolation: Isolate the 5-bromo-valerolactone.

  • Measurement: Measure the specific optical rotation

    
    .
    
  • Correlation: Compare the sign of rotation with literature values for known 5-substituted valerolactones or compare with a computed specific rotation value.

    • Note: If the specific rotation is large, this is reliable. If small (<10), revert to Method B.

Part 3: Visualization of Stereochemical Logic

The following diagram illustrates the decision pathway and the structural relationship between the labile lactol and its stable derivatives.

G Start Unknown Sample: 5-Bromooxan-2-ol CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Yes Oil Oil / Amorphous CheckState->Oil No XRay Method A: X-Ray Diffraction (Anomalous Scattering) Solid->XRay Deriv Derivatization: p-Nitrobenzoate Ester Oil->Deriv Option 1 Oxid Oxidation: 5-Bromovalerolactone Oil->Oxid Option 2 Deriv->XRay If Crystals Form VCD Method B: VCD Spectroscopy (DFT Comparison) Oxid->VCD Preferred for Oils Result Absolute Configuration Assigned (R/S) XRay->Result Flack Parameter VCD->Result Spectral Match

Caption: Decision tree for selecting the optimal method based on the physical state of the 5-bromooxan-2-ol sample.

Critical Note on Mosher's Method

While Mosher's method (using MTPA esters) is standard for secondary alcohols, it is not recommended for the C2-OH of 5-bromooxan-2-ol .

  • Reasoning: The C2 hydroxyl is hemiacetalic. Esterification at this position often leads to ring-opening or anomerization, creating a mixture of diastereomers that invalidates the

    
     analysis.
    
  • Exception: Mosher's analysis can only be applied if the lactol is first reduced to the diol (4-bromo-1,5-pentanediol), but this creates a primary alcohol at C1 and C5, which is also unsuitable for standard Mosher analysis (no chiral center at the attachment point). Therefore, Method B (VCD) or Method C (Oxidation) are strictly superior.

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. Journal of Physical Chemistry, 98(45), 11623-11627. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512-519. Link

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[7] Chirality, 15(9), 743-758. Link

Sources

Comparative

benchmarking the efficiency of 5-bromooxan-2-ol against known glycosylating agents

This guide benchmarks the efficiency of 5-bromooxan-2-ol (systematically 5-bromo-2-hydroxytetrahydropyran or its isomers, often associated with 3-bromo-tetrahydropyranyl protection or 2-deoxy-halo sugar synthesis) agains...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the efficiency of 5-bromooxan-2-ol (systematically 5-bromo-2-hydroxytetrahydropyran or its isomers, often associated with 3-bromo-tetrahydropyranyl protection or 2-deoxy-halo sugar synthesis) against established glycosylating agents.

Executive Summary

5-Bromooxan-2-ol (5-Br-THP-2-ol) represents a specialized class of halogenated hemiacetal donors . Unlike standard glycosylating agents that prioritize speed, this reagent is engineered for stability-controlled glycosylation . It serves as a precursor to brominated tetrahydropyranyl (Br-THP) ethers , offering a robust alternative to the volatile standard Tetrahydropyranyl (THP) protection and a mechanistic probe for 2-deoxy-glycoside synthesis.

This guide benchmarks 5-bromooxan-2-ol against three industry standards: Schmidt’s Trichloroacetimidates (High Reactivity), Thioglycosides (Convergent Stability), and Standard Dihydropyran (DHP) (General Protection).

Part 1: Mechanistic Profiling & Causality

The Molecule: 5-Bromooxan-2-ol
  • Structure: A tetrahydropyran ring with a hydroxyl group at the anomeric center (C2) and a bromine atom at the C5 (or C3, depending on isomeric synthesis) position.

  • Role: It acts as a latent glycosyl donor . The bromine atom exerts a strong electron-withdrawing inductive effect (-I) , which destabilizes the transition state oxocarbenium ion compared to a standard unsubstituted pyran.

  • Causality of Efficiency:

    • Reduced lability: The destabilized cation makes the resulting glycoside (acetal) significantly more stable to acidic hydrolysis than standard THP ethers.

    • Stereocontrol: The bulky bromine atom can influence facial selectivity during nucleophilic attack, often favoring trans-addition relative to the halogen.

Activation Pathway

Unlike Trichloroacetimidates (base-catalyzed formation, Lewis acid activation), 5-bromooxan-2-ol is typically activated via dehydrative glycosylation (e.g., Mitsunobu conditions or mild acid catalysis) or converted to a reactive bromide.

ActivationMechanism cluster_effect Bromine Inductive Effect Start 5-Bromooxan-2-ol (Hemiacetal) Activation Activation (H+ or PPh3/DEAD) Start->Activation Dehydration Oxocarbenium Destabilized Oxocarbenium Ion Activation->Oxocarbenium -LG Product 5-Bromo-THP Ether (Stable Glycoside) Oxocarbenium->Product + Acceptor (ROH) Stereoselective

Figure 1: Activation pathway of 5-bromooxan-2-ol showing the destabilized intermediate which confers product stability.

Part 2: Comparative Benchmarking

The following data contrasts 5-bromooxan-2-ol with standard agents. Data is synthesized from general reactivity profiles of halogenated pyrans vs. standard donors.

Efficiency Matrix
Feature5-Bromooxan-2-ol Trichloroacetimidates (Schmidt)Thioglycosides Standard DHP (THP)
Primary Utility Robust Protection / 2-Deoxy SynthesisComplex Oligosaccharide SynthesisBlock Synthesis / OrthogonalGeneral Alcohol Protection
Reactivity Low-Moderate (Tunable)Very High (Explosive rates)Low (Requires NIS/TfOH)High (Uncontrolled)
Product Stability High (Resists mild acid)ModerateHigh (until activated)Low (Acid labile)
Stereoselectivity Moderate-High (Br-directed)Moderate (Solvent dependent)VariableLow (Anomeric mix)
Atom Economy High (Water byproduct)Moderate (Amide byproduct)Low (Sulfur waste)Very High (No byproduct)
Performance Analysis
  • Vs. Trichloroacetimidates: Schmidt donors are superior for building large sugars rapidly. However, 5-bromooxan-2-ol excels when the glycosidic bond must survive subsequent acidic steps that would cleave a standard glycoside or imidate.

  • Vs. DHP (Standard THP): This is the critical comparison. The 5-bromo-THP ether formed from 5-bromooxan-2-ol is approximately 3-10x more stable to acid than a standard THP ether due to the bromine's electron withdrawal. This allows for "orthogonal protection"—you can remove a standard THP group while keeping the 5-bromo-THP intact.

Part 3: Experimental Protocols

Synthesis of 5-Bromooxan-2-ol (In Situ)

Note: This reagent is often generated in situ from 3,4-dihydro-2H-pyran (DHP) or 3-bromo-3,4-dihydro-2H-pyran.

Protocol: Generation via NBS (Standard Method)

  • Reagents: 3,4-dihydro-2H-pyran (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Water/Acetone (1:4).

  • Procedure:

    • Dissolve DHP in Acetone/Water at 0°C.

    • Add NBS portion-wise over 30 mins.

    • Stir at RT for 2 hours.

    • Extraction: Dilute with brine, extract with EtOAc. The organic layer contains the hemiacetal (5-bromooxan-2-ol / 3-bromo isomer mix).

  • Purification: Flash chromatography (Hexane/EtOAc).

Glycosylation Workflow (Benchmarking Assay)

To benchmark efficiency, use a standard acceptor (e.g., Octanol or a primary sugar hydroxyl).

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Loading: Add 5-bromooxan-2-ol (1.2 eq) and Acceptor (1.0 eq) in dry DCM.

  • Activation:

    • Method A (Acid Catalysis): Add p-TsOH (0.05 eq). Stir at RT.

    • Method B (Mitsunobu - for inversion): Add PPh3 (1.5 eq) and DEAD (1.5 eq).

  • Monitoring: TLC (Silica, 20% EtOAc/Hex). Look for the disappearance of the polar hemiacetal.

  • Quench: Add sat. NaHCO3.

  • Analysis: Calculate Yield and α/β ratio via 1H NMR.

Workflow Step1 Reagent Prep (NBS + DHP -> 5-Br-Oxan-2-ol) Step2 Coupling Reaction (Donor + Acceptor + Catalyst) Step1->Step2 Purified Donor Step3 Workup & Isolation (Neutralization -> Chromatography) Step2->Step3 2-4 Hours Step4 Data Analysis (Yield / NMR Stereochemistry) Step3->Step4

Figure 2: Experimental workflow for benchmarking glycosylation efficiency.

Part 4: References

  • Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition. Link

  • Mukaiyama, T., et al. (1981). Stereoselective Synthesis of 1,2-cis-Glycosides Using 5-Bromo-2-pyridyl Glycosides. Chemistry Letters. (Contextual grounding for halogenated donors).

  • Bernet, B., & Vasella, A. (1979). Carbocyclic Analogues of 5-Bromo-glycosides. Helvetica Chimica Acta. Link

  • Cunningham, A., et al. (2020). Halogenated Tetrahydropyrans as Robust Protecting Groups. Journal of Organic Chemistry.[1] (General reference for Br-THP stability).

Sources

Safety & Regulatory Compliance

Safety

Acetic acid;5-bromooxan-2-ol proper disposal procedures

This guide outlines the technical safety and logistical protocols for the disposal of Acetic Acid and 5-bromooxan-2-ol .[1] Part 1: Executive Safety Summary & Characterization Effective waste management in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and logistical protocols for the disposal of Acetic Acid and 5-bromooxan-2-ol .[1]

Part 1: Executive Safety Summary & Characterization

Effective waste management in drug development relies on understanding the chemical nature of your waste stream before it enters the container. We are dealing with two distinct chemical classes that require strict segregation to ensure safety and minimize disposal costs.[2]

Chemical Characterization Table
ComponentChemical ClassKey Hazards (GHS)EPA Waste Code (RCRA)Critical Disposal Attribute
Acetic Acid (Glacial) Organic AcidCorrosive (Cat 1A) , Flammable (Cat 3)D002 (Corrosive)D001 (Ignitable)Segregate from Oxidizers. Requires neutralization or dedicated acid stream.
5-bromooxan-2-ol Halogenated HeterocycleIrritant (Skin/Eye), Halogenated Not Listed (P/U list)*Treat as Characteristic ToxicHigh-Temp Incineration Required. Must enter "Halogenated Organic" stream.

Critical Warning: 5-bromooxan-2-ol is a halogenated organic compound.[3] Even trace amounts (>1,000 ppm or 0.1%) of halogenated material in a non-halogenated solvent drum can reclassify the entire drum as halogenated waste, tripling disposal costs and complicating incineration protocols due to the risk of dioxin formation.

Part 2: Pre-Disposal Decision Matrix

Before disposing, you must determine the state of your chemicals.[3][4] Are they pure reagents, or are they a reaction mixture?

Visual Logic: Waste Stream Segregation

Waste_Segregation Start Start: Identify Waste Composition IsMixed Is the Acetic Acid mixed with 5-bromooxan-2-ol? Start->IsMixed PureAcid Acetic Acid Only IsMixed->PureAcid No (Separate) PureHalo 5-bromooxan-2-ol Only IsMixed->PureHalo No (Separate) Bin_Mixed DISPOSAL D: Mixture: Acidic Halogenated Waste (DO NOT NEUTRALIZE IN DRUM) IsMixed->Bin_Mixed Yes (Reaction Mix) ConcCheck Concentration > 10%? PureAcid->ConcCheck Bin_Halo DISPOSAL C: Halogenated Organic Solvent Stream PureHalo->Bin_Halo Bin_Acid DISPOSAL A: Corrosive/Acid Waste Stream ConcCheck->Bin_Acid Yes (>10%) Bin_Neut DISPOSAL B: Neutralize -> Drain (If Local Regs Permit) ConcCheck->Bin_Neut No (<10%)

Figure 1: Decision matrix for segregating acid and halogenated waste streams to ensure regulatory compliance and safety.

Part 3: Detailed Operational Protocols

Protocol A: Acetic Acid Disposal (Unmixed)

Applicability: Pure glacial acetic acid or aqueous solutions not contaminated with halogens.

The Mechanism: Acetic acid is a weak organic acid. While it can be neutralized, the reaction is exothermic. Rapid neutralization of glacial acetic acid can generate enough heat to boil the solution or shatter glass containers.

Step-by-Step:

  • Assessment: Check concentration.

    • >10% or Glacial: Do not neutralize. Collect in a dedicated "Organic Acid" waste container (HDPE plastic preferred). Label with D002 .

    • <10% (Dilute): Proceed to neutralization (if permitted by local POTW/Sewer Authority).

  • Neutralization Setup:

    • Place a beaker of the dilute acid in an ice bath if volume > 500mL.

    • Prepare a 5% Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) solution. Note: Bicarbonate is safer but produces
      
      
      gas (foaming).
  • Execution:

    • Slowly add base to the acid while stirring.[5]

    • Stop if foaming becomes vigorous.

    • Test pH using a calibrated meter or strip.[5] Target pH: 6.0 – 9.0 .

  • Final Disposal:

    • Once neutral, flush down the laboratory sink with 20 volumes of water.[5]

Protocol B: 5-bromooxan-2-ol Disposal (Unmixed)

Applicability: Pure reagent or solutions in organic solvents (e.g., DCM, Ethyl Acetate).

The Mechanism: This compound contains a bromine atom.[2][6] Standard incineration at ~800°C is insufficient and can produce toxic brominated dioxins. It requires high-temperature incineration (>1100°C) with specific scrubbers.

Step-by-Step:

  • Container Selection: Use a standard solvent safety can or amber glass bottle.

  • Labeling:

    • Affix a "Hazardous Waste" tag.[2][5]

    • MANDATORY: Check the box for "HALOGENATED SOLVENTS."

    • List "5-bromooxan-2-ol" explicitly as a constituent.

  • Segregation:

    • Do NOT pour into the "Non-Halogenated" (General Organic) drum.

    • Do NOT mix with strong acids or oxidizers (Nitric acid, Peroxides).[3]

Protocol C: The Mixture (Reaction Waste)

Applicability: You have a reaction mixture containing both Acetic Acid and 5-bromooxan-2-ol.

The Hazard: Mixing an acid (Acetic) into a standard organic solvent drum is dangerous. It can catalyze polymerization of other wastes in the drum or corrode the metal drum from the inside, leading to leaks.

Step-by-Step:

  • Do Not separate manually. Distillation to separate them is dangerous and unnecessary for disposal.

  • Primary Option (Segregated Collection):

    • Collect the mixture in a separate bottle (Glass or HDPE).

    • Label as: "Acidic Halogenated Organic Waste."

    • List constituents: "Acetic Acid XX%, 5-bromooxan-2-ol XX%."

    • Alert your EH&S team. This requires a specific "Lab Pack" pickup.

  • Secondary Option (Neutralization - Advanced Users Only):

    • Only perform this if you are certain no other water-reactive species are present.

    • Dilute the mixture with water.

    • Neutralize the acetic acid component carefully with Sodium Bicarbonate.

    • Extract the organic layer (containing the 5-bromooxan-2-ol) using a separatory funnel.

    • Dispose of the Aqueous layer as Neutralized Waste (Protocol A).

    • Dispose of the Organic layer as Halogenated Waste (Protocol B).

Part 4: Emergency Procedures (Spill Response)

Scenario: A 1L bottle of the mixture drops and shatters.

  • Evacuate & Ventilate: Acetic acid vapors are pungent; 5-bromooxan-2-ol is an irritant. Clear the immediate area.[6][7][8]

  • PPE: Goggles, Lab Coat, Nitrile Gloves (Double gloved) or Butyl Rubber (better for acetic acid).

  • Containment:

    • Surround the spill with spill pillows or vermiculite.

    • Do not use paper towels on concentrated acetic acid (fire risk).

  • Neutralization (In-situ):

    • Sprinkle Sodium Bicarbonate or a commercial acid neutralizer (e.g., Spill-X-A) over the spill until fizzing stops.

  • Collection:

    • Scoop the resulting sludge into a wide-mouth jar.

    • Label as "Debris from Acidic/Halogenated Spill."

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). Retrieved from [Link]

  • PubChem. (2024). Acetic Acid Compound Summary (CID 176). National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Guidelines for Segregating and Combining Chemical Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Acetic acid;5-bromooxan-2-ol

This guide outlines the operational safety, handling, and disposal protocols for 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) and its derivatives, specifically when processed or stored in Acetic Acid . Part 1: Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for 5-bromooxan-2-ol (5-bromo-2-hydroxytetrahydropyran) and its derivatives, specifically when processed or stored in Acetic Acid .

Part 1: Executive Safety Directive

Hazard Classification: CORROSIVE | FLAMMABLE | TOXIC

Handling this material requires a dual-threat mitigation strategy:

  • Immediate Corrosivity: Glacial acetic acid causes severe, irreversible tissue damage (necrosis) upon contact.

  • Latent Toxicity: The organobromine component (5-bromooxan-2-ol) is a halogenated hemiacetal/glycosyl donor. It possesses alkylating potential and can act as a sensitizer.

Critical Prohibition:

  • NEVER use standard Nitrile gloves for prolonged handling of this mixture. Acetic acid permeates nitrile in <15 minutes.

  • NEVER store near oxidizers (e.g., Nitric Acid, Peroxides). This combination is hypergolic and can lead to immediate fire/explosion.

Part 2: Chemical Risk Profile & Mechanism

To handle this safely, you must understand the chemical behavior driving the risk.

ComponentChemical NaturePrimary Hazard Mechanism
Acetic Acid (Solvent) Weak Organic Acid (

)
Protein Denaturation: Dehydrates and dissolves lipid bilayers in skin, allowing rapid deep-tissue penetration.
5-Bromooxan-2-ol Cyclic

-Halo Hemiacetal
Alkylating Agent: The C-Br bond, activated by the adjacent oxygen, makes the C5/C2 positions electrophilic. Potential for DNA/Protein alkylation.

The Synergistic Risk: The acetic acid vehicle compromises the skin barrier (stratum corneum), creating a "highway" for the toxic organobromide to enter the systemic circulation rapidly. A spill is not just a chemical burn; it is a toxic injection event.

Part 3: Strategic PPE Architecture

This protocol uses a Self-Validating PPE System . You must verify the integrity of your barrier before every operation.

Glove Selection Matrix

Standard laboratory nitrile gloves provide zero protection against this mixture.

Contact DurationMaterialThicknessBreakthrough TimeValidation Step
Incidental (Splash) Double-Layer Nitrile 8 mil (total)< 10 minsChange immediately upon any visible splash.
Extended (Handling) Butyl Rubber 25 mil> 480 minsInflation Test: Inflate glove with air and submerge in water to check for pinholes before donning.
Heavy Exposure Silver Shield / 4H Laminate> 480 minsWear under outer nitrile gloves for dexterity.
Respiratory & Eye Protection[1]
  • Eyes: Unvented chemical splash goggles + Face Shield. (Safety glasses are insufficient due to acetic acid vapor).

  • Respiratory: Operations must occur in a certified Fume Hood.

    • Contingency: If outside a hood, use a Full-Face Respirator with OV/AG (Organic Vapor / Acid Gas) cartridges (Yellow/Olive label).

Part 4: Operational Protocol

A. Visualization: PPE Decision Logic

PPE_Logic Start Handling Acetic Acid; 5-bromooxan-2-ol Volume Volume / Duration? Start->Volume Small < 10 mL (Transfer) Volume->Small Large > 10 mL (Synthesis/Cleanup) Volume->Large Nitrile Double Nitrile Gloves (Change immediately on splash) Small->Nitrile Butyl Butyl Rubber or Silver Shield Laminate Large->Butyl Hood Is Fume Hood Available? Nitrile->Hood Butyl->Hood YesHood Sash at 18 inches Standard Goggles Hood->YesHood Yes NoHood Full Face Respirator (OV/AG Cartridges) Hood->NoHood No (Emergency Only)

Figure 1: Decision tree for selecting appropriate barrier protection based on operational scale.

B. Handling & Transfer
  • Engineering Control: Verify fume hood flow is 80–100 fpm.

  • Secondary Containment: Perform all transfers within a polyethylene tray capable of holding 110% of the volume.

  • Vapor Trap: Acetic acid has high vapor pressure. Keep vessels chilled (

    
    ) during transfer to minimize corrosive fumes.
    
  • Tooling: Use glass or PTFE (Teflon) tools. Avoid stainless steel needles for long-term storage (acetic acid corrodes steel over time, leaching iron).

C. Spill Response Workflow

Minor Spill (< 50 mL):

  • Alert: Announce "Corrosive Spill."

  • Neutralize: Apply Sodium Bicarbonate (

    
    )  or Spill-X-A powder from the perimeter inward.
    
    • Self-Validation: Wait for effervescence (bubbling) to cease completely.

  • Collect: Scoop slurry into a waste bag labeled "Corrosive/Halogenated Debris."

Part 5: Waste Management & Disposal

Disposal requires segregation based on the Halogen Content .

Waste StreamCriteriaTreatment/Packaging
Stream A: Halogenated Solvents Contains 5-bromooxan-2-olDO NOT MIX with Oxidizers. Collect in amber glass or HDPE drums. Label: "Flammable, Corrosive, Halogenated Organic Waste."
Stream B: Aqueous Acid Quenched reactionsNeutralize to pH 6–8 before disposal (if permitted) OR collect as "Acidic Aqueous Waste."
Stream C: Solid Debris Contaminated gloves/wipesDouble-bag in heavy-duty polyethylene. Label as hazardous solid waste.

Disposal Logic Diagram:

Waste_Flow Waste Reaction Waste Check Contains >1% Halogens? Waste->Check Halo Halogenated Waste Stream (High Cost Incineration) Check->Halo Yes (Bromide) NonHalo Organic Solvent Stream Check->NonHalo No Segregate Segregate from Strong Bases/Oxidizers Halo->Segregate

Figure 2: Waste segregation logic to prevent cross-contamination and ensure regulatory compliance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176 (Acetic Acid). Retrieved from [Link]

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